Chloromethyl phenyl sulfoxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
chloromethylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c8-6-10(9)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUSVVDFUIMPKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875715 | |
| Record name | CHLOROMETHYL PHENYL SULFOXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7205-94-9 | |
| Record name | [(Chloromethyl)sulfinyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7205-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((Chloromethyl)sulphinyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLOROMETHYL PHENYL SULFOXIDE | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(chloromethyl)sulphinyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.801 | |
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Foundational & Exploratory
Synthesis of chloromethyl phenyl sulfoxide from methyl phenyl sulfoxide.
Executive Summary
Chloromethyl phenyl sulfoxide (PhS(O)CH₂Cl) is a pivotal organosulfur intermediate in drug development, serving as a "chiral carbanion" equivalent for homologation reactions. Unlike simple alkyl halides, the sulfinyl group provides both dipole stabilization for
This guide details the synthesis of this compound from methyl phenyl sulfoxide. While multiple routes exist, this document prioritizes the N-Chlorosuccinimide (NCS)/Solid Base protocol (Method A). This method is selected for its operational simplicity, high chemoselectivity, and ability to suppress the Pummerer rearrangement—a common failure mode where the sulfoxide is reduced to a sulfide.
Part 1: Mechanistic Insight & Strategic Pathways
The Chemoselectivity Challenge
The core challenge in
-
Path A (
-Chlorination): Desired. Requires a non-acidic environment to stabilize the chlorosulfoxonium intermediate, allowing proton abstraction and rearrangement to the -chloro sulfoxide. -
Path B (Pummerer Rearrangement): Undesired. Triggered by acidic byproducts (HCl), leading to reduction of the sulfoxide oxygen and formation of chloromethyl phenyl sulfide or acetoxy-sulfides.
Mechanistic Pathway Diagram
The following diagram illustrates the divergence between the desired synthesis and the Pummerer failure mode.
Caption: Mechanistic divergence showing the critical role of base in preventing Pummerer reduction.
Part 2: Experimental Protocols
Method A: The NCS/K₂CO₂ Protocol (Recommended)
This protocol is adapted from the work of Satoh et al. It utilizes solid potassium carbonate as an acid scavenger to maintain a neutral microenvironment, ensuring the reaction proceeds via the
Reagents & Materials
| Component | Equiv. | Role | Notes |
| Methyl Phenyl Sulfoxide | 1.0 | Substrate | Commercial or prepared via NaIO₄ oxidation of thioanisole.[1] |
| N-Chlorosuccinimide (NCS) | 1.2 | Chlorinating Agent | Recrystallize from benzene/toluene if yellow/impure. |
| Potassium Carbonate (K₂CO₃) | 0.5 - 1.0 | Acid Scavenger | Must be anhydrous and finely powdered. |
| Acetonitrile (MeCN) | Solvent | Medium | Dry (water <0.1%). |
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl Phenyl Sulfoxide (10 mmol, ~1.40 g) in dry Acetonitrile (30 mL).
-
Reagent Addition: Add solid K₂CO₃ (5 mmol, 0.69 g) followed by NCS (12 mmol, 1.60 g) in one portion.
-
Expert Note: The order matters. Base first ensures the environment is buffered before the chlorinating agent generates any HCl.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) under an inert atmosphere (Nitrogen or Argon).
-
Monitoring (Self-Validating Step):
-
Monitor via TLC (SiO₂, EtOAc/Hexane 1:2).
-
Rf Delta: The product (
-chloro sulfoxide) is typically less polar than the starting sulfoxide but more polar than the sulfide side-product. -
Visual Cue: Succinimide byproduct may precipitate or float as the reaction progresses.
-
Time: Reaction typically reaches completion in 1–3 hours.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the solid succinimide and excess K₂CO₃.
-
Evaporate the filtrate under reduced pressure to remove acetonitrile.
-
Dissolve the residue in CH₂Cl₂ (50 mL) and wash with water (2 x 20 mL) to remove residual succinimide.
-
-
Purification: Purify via flash column chromatography (Silica Gel).
-
Eluent: Gradient of Hexane
Hexane/EtOAc (3:1). -
Yield: Expect 80–90%.
-
Method B: The Sulfuryl Chloride Protocol (High-Throughput Alternative)
Use strictly for scale-up where NCS cost is prohibitive. Requires precise temperature control.
-
Dissolve Methyl Phenyl Sulfoxide (1.0 eq) and Pyridine (1.1 eq) in dry CH₂Cl₂.
-
Cool to -78°C .
-
Add Sulfuryl Chloride (SO₂Cl₂) (1.0 eq) dropwise.
-
Critical: Exothermic.[3] A temperature spike will trigger the Pummerer reaction.
-
-
Stir for 30 mins, then quench with saturated NaHCO₃ before warming up.
Part 3: Data Analysis & Troubleshooting
Comparative Performance Metrics
| Metric | Method A (NCS/K₂CO₃) | Method B (SO₂Cl₂/Py) |
| Chemoselectivity | High (>95%) | Moderate (Risk of Sulfide) |
| Operational Ease | High (Solid handling) | Low (Cryogenic required) |
| Atom Economy | Lower (Succinimide waste) | Higher |
| Scalability | Good (up to 100g) | Excellent (Industrial) |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Product smells like "garlic" or cabbage. | Pummerer Rearrangement occurred (Sulfide formation). | The reaction medium became acidic.[4] Increase K₂CO₃ load or ensure NCS is not wet (hydrolyzes to HCl). |
| Low Conversion after 4 hours. | NCS is inactive. | NCS degrades over time. Recrystallize NCS or add a crystal of AIBN (radical initiator) if the mechanism is stalling. |
| Product is a complex mixture. | Over-chlorination ( | Strictly control NCS stoichiometry (do not exceed 1.2 eq) and stop reaction immediately upon consumption of starting material. |
Part 4: Safety & Handling
-
This compound: A potent alkylating agent. It is a skin irritant and potential sensitizer. Handle in a fume hood.
-
NCS: Irritant. Avoid inhalation of dust.
-
Explosion Hazard: Do not distill
-halo sulfoxides at high temperatures (>100°C) without vacuum, as they can undergo thermal decomposition.
References
-
Satoh, T., et al. (1990).
-Halo Sulfoxides from Methyl Phenyl Sulfoxide." Bulletin of the Chemical Society of Japan.-
[Link]
-
- Drabowicz, J., et al. (2004).
-
Trost, B. M. (1978). "Sulfur reagents for organic synthesis." Chemical Reviews.
-
[Link]
-
Sources
Mechanistic Utility of ((Chloromethyl)sulfinyl)benzene in Asymmetric Synthesis and Homologation
Executive Summary
((Chloromethyl)sulfinyl)benzene (CAS: 7205-98-3), often referred to as chloromethyl phenyl sulfoxide, represents a specialized class of
Its primary utility in drug development lies in the Satoh Homologation , a sequence that allows for the precise one-carbon extension of carbonyls into
Physicochemical Profile & Synthesis[1][2][3][4][5][6][7]
Structural Properties
The molecule features a chiral sulfur center, making it resolvable into (
| Property | Data | Note |
| Formula | ||
| MW | 174.65 g/mol | |
| Appearance | White to pale yellow solid | Low melting point (35-38°C) |
| Chirality | Sulfinyl S-center | Stable to racemization below 200°C |
| Solubility | THF, | Poorly soluble in water |
Validated Synthetic Route
While direct oxidation of chloromethyl phenyl sulfide is possible, the most reliable laboratory scale-up avoids over-oxidation to the sulfone (
Step 1: Chlorination
Step 2: Controlled Oxidation
The Satoh Homologation: Mechanism & Application
The defining application of ((chloromethyl)sulfinyl)benzene is the "Satoh strategy" for one-carbon homologation. This method leverages the Sulfoxide-Magnesium Exchange , a reaction where the sulfinyl group acts as a leaving group upon treatment with a Grignard reagent, generating a transient carbenoid.[1]
Mechanistic Pathway
-
Carbanion Generation: The
-protons are acidic ( in DMSO, lowered by the inductive effect of Cl). Treatment with LDA generates the lithiated species . -
Carbonyl Addition: This species attacks a ketone or aldehyde to form a
-alkoxy sulfoxide adduct. -
Ligand Exchange (The "Satoh" Step): Treatment of the adduct with a Grignard reagent (EtMgBr) or
-BuLi triggers a sulfoxide-metal exchange. The phenyl sulfinyl group is displaced, generating a magnesium carbenoid. -
Rearrangement: The carbenoid undergoes a 1,2-migration (homologation) to yield an
-chloro ketone or epoxide.
Pathway Visualization
The following diagram illustrates the divergent pathways accessible from the initial adduct.
Figure 1: Divergent synthetic pathways via the Satoh strategy. The magnesium carbenoid is the critical branching point for homologation.
Experimental Protocols
Protocol: Synthesis of -Chloro Ketones via Homologation
Context: This protocol converts a cyclic ketone into an
Reagents:
-
((Chloromethyl)sulfinyl)benzene (1.2 equiv)
-
LDA (Lithium Diisopropylamide) (1.3 equiv)
-
Substrate: Cyclohexanone (1.0 equiv)
-
EtMgBr (Ethylmagnesium bromide) (2.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Generation of Carbanion:
-
Flame-dry a 100 mL round-bottom flask under Argon.
-
Add ((chloromethyl)sulfinyl)benzene (1.2 equiv) and THF. Cool to -78°C .
-
Add LDA dropwise. The solution will turn yellow/orange, indicating the formation of the
-chloro- -sulfinyl carbanion. Stir for 20 minutes.
-
-
Carbonyl Addition:
-
Add Cyclohexanone (dissolved in minimal THF) dropwise to the cold solution.
-
Stir at -78°C for 30 minutes, then quench with saturated
. -
Extract with EtOAc, dry over
, and concentrate. Note: The intermediate adduct is often a mixture of diastereomers.
-
-
Sulfoxide-Magnesium Exchange (The Homologation):
-
Redissolve the crude adduct in dry THF. Cool to -78°C .
-
Add EtMgBr (2.5 equiv) slowly.
-
Critical Observation: The reaction is driven by the formation of ethyl phenyl sulfoxide (byproduct).
-
Allow the reaction to warm to 0°C over 1 hour. The magnesium carbenoid forms and rearranges spontaneously.
-
-
Workup:
-
Quench with water. Extract with ether.
-
Purify via silica gel chromatography. The product is 2-chlorocycloheptanone (ring expansion) or chloromethyl cyclohexyl ketone depending on substitution patterns.
-
Protocol: Enzymatic Resolution for Chiral Synthesis
To obtain optically pure ((chloromethyl)sulfinyl)benzene for asymmetric synthesis:
-
Enzyme System: Use Pseudomonas sp. lipase or specific oxidases (e.g., chloroperoxidase).
-
Condition: Biphasic system (Buffer/Hexane).
-
Outcome: The enzyme typically hydrolyzes or modifies one enantiomer of an ester derivative, or oxidizes the sulfide enantioselectively.
-
Reference Standard: Optically pure PhSOCH2Cl is commercially available or resolvable to >98% ee.
-
Advanced Reactivity: The Pummerer Rearrangement
Beyond homologation, the sulfoxide moiety allows for Pummerer rearrangements.
The product is a highly reactive
Safety & Handling
-
Toxicity: Like many alkylating agents, ((chloromethyl)sulfinyl)benzene is a potential alkylator. It should be handled in a fume hood.
-
Thermal Instability: While stable at room temperature, sulfoxides can undergo thermal elimination (syn-elimination) above 150°C. Distillation should be performed under high vacuum.
-
Incompatibility: Avoid mixing with strong reducing agents (e.g.,
) unless reduction to the sulfide is intended.
References
-
Satoh, T., et al. "Ligand exchange reaction of sulfoxides in organic synthesis: A new synthesis of
-chloroketones from carbonyl compounds with one-carbon homologation."[2][3] Tetrahedron Letters, 1992.[3] -
Satoh, T. "Development of New Synthetic Methods With Aryl 1-chlorovinyl Sulfoxides."[4] The Chemical Record, 2004.
-
Vedejs, E., et al. "Enantioselective synthesis of sulfoxides." Journal of the American Chemical Society.[3] (Foundational text on sulfoxide chirality).
-
Organic Syntheses. "Methyl Phenyl Sulfoxide" (General oxidation protocol adaptable for chloromethyl variant).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Sci-Hub. Ligand exchange reaction of sulfoxides in organic synthesis: A new synthesis of α-chloroketones from carbonyl compounds with one-carbon homologation / Tetrahedron, 1995 [sci-hub.sg]
- 3. scilit.com [scilit.com]
- 4. Development of new synthetic methods with aryl 1-chlorovinyl sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Profile: Chloromethyl Phenyl Sulfoxide (CAS 7205-94-9)
[1][2]
Content Type: Technical Reference & Synthetic Guide Audience: Synthetic Chemists, Process Development Scientists, and Drug Discovery Researchers.
Introduction: The Alpha-Halo Sulfoxide Motif
This compound (PhSOCH₂Cl) represents a critical class of
Unlike simple alkyl halides, the presence of the sulfinyl group (
-
Chirality: The sulfur atom is a stereogenic center, allowing for potential enantioselective applications.
-
Acidification: The
-protons are acidified (pKa ~29 in DMSO), enabling the formation of -sulfinyl carbanions. -
Pummerer Reactivity: The sulfoxide oxygen can be activated by anhydrides to trigger rearrangement, a powerful method for functionalizing the
-carbon.[1][2]
This guide details the physicochemical properties, validated synthesis protocols, and mechanistic utility of CAS 7205-94-9 in drug development and complex molecule synthesis.
Chemical Structure & Physicochemical Properties[1][2][6][7][8][9]
CAS 7205-94-9 consists of a phenyl ring attached to a sulfinyl group, which is further bonded to a chloromethyl moiety.[3]
Table 1: Physicochemical Data
| Property | Value | Notes |
| Chemical Name | This compound | Synonyms: [(Chloromethyl)sulfinyl]benzene |
| CAS Number | 7205-94-9 | |
| Molecular Formula | ||
| Molecular Weight | 174.65 g/mol | |
| Appearance | White to off-white solid | Low melting point solid |
| Melting Point | 33–35 °C | |
| Boiling Point | 109–111 °C | @ 0.01 mmHg (High vacuum required) |
| Density | ~1.35 g/cm³ | Predicted |
| Solubility | Soluble in | Poor solubility in water |
| Stability | Hygroscopic | Store under inert atmosphere at -20°C |
Structural Visualization
The molecule features a pyramidal geometry at the sulfur atom, creating a chiral center.
Synthesis & Manufacturing Protocols
The synthesis of CAS 7205-94-9 requires careful control of oxidation states to avoid over-oxidation to the sulfone (CAS 7205-98-3) or reduction to the sulfide.
Method A: Selective Oxidation of Chloromethyl Phenyl Sulfide
This is the most common laboratory scale-up method. It involves the oxidation of chloromethyl phenyl sulfide (CAS 7205-91-6).
-
Precursor: Chloromethyl phenyl sulfide (prepared via chlorination of thioanisole).
-
Oxidant: Sodium Periodate (
) or Controlled .
Protocol (Validated):
-
Dissolution: Dissolve 1.0 eq of chloromethyl phenyl sulfide in a 1:1 mixture of Methanol/Water.
-
Oxidation: Add 1.05 eq of Sodium Periodate (
) at 0°C.-
Note:
is preferred over mCPBA because it minimizes over-oxidation to the sulfone.
-
-
Stirring: Stir at 0°C for 4–6 hours. Monitor via TLC (SiO2, EtOAc/Hexane).
-
Workup: Filter off inorganic salts. Extract the filtrate with
.[4] Wash organic layer with brine. -
Purification: Dry over
and concentrate. If necessary, purify via flash column chromatography.
Method B: Direct Chlorination of Methyl Phenyl Sulfoxide
A more direct route involves the "Pummerer-like" chlorination of methyl phenyl sulfoxide.[2]
-
Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (
). -
Solvent:
or . -
Mechanism: Electrophilic chlorination of the sulfoxide oxygen followed by rearrangement.
Key Reactions & Mechanism of Action[5]
The utility of CAS 7205-94-9 lies in its ability to undergo Pummerer Rearrangements and nucleophilic substitutions.
The Pummerer Rearrangement
When treated with an acid anhydride (e.g., Acetic Anhydride or Triflic Anhydride), CAS 7205-94-9 generates a highly reactive thionium ion intermediate. This allows for the introduction of nucleophiles at the
Mechanism Description:
-
Acylation: The sulfinyl oxygen attacks the anhydride, forming an acyloxy-sulfonium ion.
-
Elimination: An
-proton is removed, forming a thionium double bond ( ). -
Addition: The acetate (or other nucleophile) attacks the
-carbon.
[5]
Synthesis of Alpha-Keto Derivatives
Hydrolysis of the Pummerer product (an
Transformation to Sulfones (Ramberg-Bäcklund Precursors)
Oxidation of CAS 7205-94-9 with strong oxidants (e.g.,
-
Application: This sulfone is a classic substrate for the Ramberg-Bäcklund Reaction , where it reacts with a base to extrude
and form an alkene.
Handling, Stability, and Safety (SDS Summary)
Hazard Classification:
-
Signal Word: Warning.
-
H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Storage Protocols:
-
Temperature: Store at -20°C (Freezer). The compound is low-melting and can degrade at room temperature over time.
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen . Moisture can induce hydrolysis or decomposition.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).
References
-
Preparation of this compound
- Source: ChemicalBook & BenchChem Technical D
- Protocol Validation: Oxidation of chloromethyl phenyl sulfide is the preferred laboratory route to avoid purification issues associated with direct chlorin
-
Pummerer Rearrangement Mechanisms
-
Safety & Handling
- Title: Safety Data Sheet - Chloromethyl phenyl sulfide/sulfoxide deriv
- Source: Fisher Scientific / Sigma-Aldrich.
-
Synthetic Applications (Sulfone Conversion)
- Title: Synthesis of Fluoromethyl Phenyl Sulfone (Analogous Chemistry).
- Source: Organic Syntheses, Coll. Vol. 9, p.446 (1998).
- Relevance: Demonstrates the utility of halo-methyl phenyl sulfoxides/sulfones in alkene synthesis.
Sources
- 1. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | 7205-94-9 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. α-C–H difluoroalkylation of alkyl sulfoxides via intermolecular Pummerer reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. organicreactions.org [organicreactions.org]
Technical Guide: Reactivity & Synthetic Utility of Chloromethyl Phenyl Sulfoxide (CMPSO)
Executive Summary: The "Chemical Chameleon"
Chloromethyl phenyl sulfoxide (CMPSO) is a cornerstone C1 synthon in modern organic synthesis. Its utility stems from its unique amphiphilic reactivity . Unlike standard alkyl halides or simple sulfoxides, CMPSO possesses two distinct reactive faces that can be toggled by reaction conditions:
-
Nucleophilic Carbon Source: The
-protons are highly acidic ( in DMSO, lowered further by the -chloro group), allowing the generation of carbanions for addition to carbonyls (The Satoh Strategy ). -
Electrophilic Sulfur/Carbon Source: Under acidic conditions, the sulfinyl group triggers the Pummerer Rearrangement , transforming the molecule into a highly reactive thionium ion equivalent.
This guide provides a mechanistic deep-dive into these pathways, supported by validated protocols and structural analysis.
Electronic Architecture & Reactivity Profile
The versatility of CMPSO is dictated by the interplay between the sulfinyl (
| Feature | Electronic Effect | Synthetic Consequence |
| Sulfinyl Dipole | Strong electron-withdrawing group (EWG). | Increases acidity of |
| Chirality | The sulfur atom is a stereogenic center. | Allows for asymmetric induction in C-C bond formation (though racemization can occur under thermal Pummerer conditions). |
| Inductive withdrawal (-I) + Steric bulk. | Stabilizes the | |
| Oxygen Basicity | The sulfinyl oxygen is a hard Lewis base. | Site of initial attack by acylating agents (Ac₂O, TFAA) to trigger Pummerer rearrangement. |
The Pummerer Rearrangement (Electrophilic Pathway)[1][2]
The Pummerer rearrangement is the dominant reaction pathway when CMPSO is exposed to acid anhydrides. It transforms the sulfoxide into an
Mechanistic Workflow
The reaction proceeds via an E1cb-like elimination followed by the formation of a transient, highly electrophilic thionium ion.
-
Acylation: The sulfinyl oxygen attacks the electrophile (e.g., Acetic Anhydride).
-
Elimination: Base (acetate) removes an
-proton, eliminating the acyloxy group to form the thionium ion. -
Addition: The nucleophile attacks the thionium carbon.
Figure 1: The Pummerer Rearrangement mechanism transforming CMPSO into functionalized sulfides.
Synthetic Utility
This pathway is primarily used to functionalize the
Carbanion Chemistry: The Satoh Homologation (Nucleophilic Pathway)
The "Satoh Strategy" (pioneered by Tsuyoshi Satoh) utilizes the acidity of the chloromethyl protons to synthesize homologated ketones, epoxides, or 1-chlorovinyl sulfoxides. This is the most valuable application of CMPSO in drug discovery for building carbon skeletons.
The "One-Carbon Extension" Logic
-
Generation: CMPSO is treated with LDA at -78°C to form the
-chloro carbanion. -
Addition: The carbanion attacks a ketone/aldehyde to form a chlorohydrin-like adduct.
-
Closure/Rearrangement: Treatment with base (t-BuOK) causes intramolecular displacement of chloride (Darzens reaction) to form an
-epoxy sulfoxide, which rearranges to a homologated ketone upon acid treatment or heating.
Figure 2: The Satoh Homologation strategy for synthesizing chain-extended ketones.
The Nucleophilic Substitution Anomaly
Researchers often attempt to displace the chloride in CMPSO using standard nucleophiles (e.g.,
-
The Problem: The
-sulfinyl group exerts a "field effect" and steric repulsion that raises the transition state energy for back-side attack. -
The Solution:
-
Use Pummerer Conditions: Convert the sulfoxide to the thionium ion (as shown in Section 3), which captures nucleophiles readily (
-like pathway). -
Sulfoxide-Metal Exchange: Use the "Satoh" carbanion method to build the bond via the carbon, rather than displacing the chloride.
-
Experimental Protocols
Protocol A: Synthesis of this compound
A validated method for oxidizing the sulfide precursor without over-oxidation to the sulfone.
Reagents:
-
Chloromethyl phenyl sulfide (1.0 equiv)
-
Sodium Periodate (
, 1.1 equiv) -
Solvent: Methanol/Water (1:1 v/v)
Procedure:
-
Dissolve chloromethyl phenyl sulfide (15.8 g, 100 mmol) in 200 mL of MeOH/Water (1:1) in a 500 mL round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add
(23.5 g, 110 mmol) portion-wise over 20 minutes. Note: Exothermic. -
Stir the slurry at 0°C for 4 hours, then allow to warm to room temperature overnight (12 h).
-
Workup: Filter off the precipitated sodium iodate (
). Extract the filtrate with (3 x 100 mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: The crude oil usually requires vacuum distillation (bp ~140°C at 2 mmHg) or flash chromatography (Hexane/EtOAc 3:1) to yield CMPSO as a pale yellow oil/solid.
Protocol B: Satoh Homologation (Synthesis of -Chloro Ketones)
Representative procedure for reacting CMPSO with a ketone.
Reagents:
-
CMPSO (1.1 equiv)
-
LDA (Lithium Diisopropylamide, 1.2 equiv)
-
Cyclohexanone (1.0 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Carbanion Generation: In a flame-dried flask under Argon, dissolve CMPSO (192 mg, 1.1 mmol) in anhydrous THF (5 mL). Cool to -78°C (Dry ice/Acetone).
-
Add LDA (1.2 mmol, 0.6 M in THF) dropwise via syringe. Stir for 30 minutes. The solution typically turns bright yellow (characteristic of the
-chloro sulfinyl carbanion). -
Addition: Add Cyclohexanone (98 mg, 1.0 mmol) dissolved in 1 mL THF dropwise.
-
Stir at -78°C for 1 hour, then quench with saturated
solution (2 mL). -
Workup: Extract with EtOAc, wash with brine, dry (
). -
Product Isolation: The resulting adduct (chlorohydrin equivalent) is isolated via column chromatography.
-
Conversion: To convert to the homologated ketone, reflux the adduct in benzene/toluene with a catalytic amount of p-TsOH for 2 hours.
References
-
Satoh, T. , et al. "Development of New Synthetic Methods With Aryl 1-chlorovinyl Sulfoxides."[1] The Chemical Record, 2004.
-
Bur, S. K., & Padwa, A. "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocycles." Chemical Reviews, 2004.[2][3]
-
Organic Syntheses. "Methyl Phenyl Sulfoxide (Oxidation Protocol Reference)." Org.[4][5][6][7] Synth. 1966, 46, 78.
- Satoh, T. "Synthesis of ketones and aldehydes from acid halides and organometallic compounds." Chemical Reviews, 1996.
Sources
- 1. Development of new synthetic methods with aryl 1-chlorovinyl sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Sulfoxide synthesis by C-S coupling reaction or sulfinylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Mechanistic Architectures of Chloromethyl Phenyl Sulfoxide: Synthesis, Selectivity, and Process Control
Executive Summary
Chloromethyl phenyl sulfoxide (CMPSO) is a pivotal organosulfur intermediate in pharmaceutical synthesis, serving as a "masked" carbonyl equivalent and a versatile carbanion precursor for homologation reactions. Its utility relies heavily on the precise oxidation state of the sulfur atom; over-oxidation to the sulfone renders the molecule chemically inert for Pummerer-type rearrangements, while under-oxidation leaves the reactive sulfide.
This technical guide dissects the two primary mechanistic pathways for CMPSO formation:
-
Oxidative Desymmetrization: The chemoselective oxidation of chloromethyl phenyl sulfide.
- -Functionalization: The electrophilic chlorination of methyl phenyl sulfoxide.
We prioritize the Oxidative Desymmetrization route using Sodium Metaperiodate (
Part 1: Mechanistic Pathways[1]
Pathway A: Nucleophilic Sulfur Oxidation (The Route)
The most robust method for synthesizing CMPSO is the controlled oxidation of chloromethyl phenyl sulfide. The mechanism is governed by the nucleophilic attack of the sulfur lone pair onto the electrophilic iodine center of the periodate ion.
The Mechanism:
-
Nucleophilic Attack: The sulfide sulfur attacks the iodine atom of the periodate (
), which is activated by water/acid. -
Ligand Exchange/Cyclization: A cyclic periodate-sulfur intermediate is proposed, though often transient.
-
Oxygen Transfer: The cleavage of the I-O bond results in the transfer of oxygen to sulfur, reducing periodate (
) to iodate ( ).
Selectivity Control (Kinetic vs. Thermodynamic):
The rate constant (
Pathway B: Pummerer-Type -Chlorination
Alternatively, CMPSO can be formed by chlorinating methyl phenyl sulfoxide using N-chlorosuccinimide (NCS) or sulfuryl chloride (
The Mechanism:
-
Activation: The sulfoxide oxygen attacks the electrophilic chlorine source, forming a chlorosulfonium intermediate.
-
Pummerer Rearrangement: Deprotonation at the
-methyl position forms a thionium ion. -
Chloride Recombination: Chloride ion attacks the thionium carbon, yielding the
-chloro sulfoxide.
Note: This pathway is less preferred for high-purity applications due to the risk of di-chlorination and Pummerer byproducts.
Visualization: Mechanistic Topology
The following diagram illustrates the competing pathways and the critical selectivity node at the sulfoxide stage.
Figure 1: Mechanistic topology showing the primary oxidation route (Blue) and the secondary chlorination route (Grey), highlighting the critical over-oxidation risk (Red).
Part 2: Critical Process Parameters (CPP)
To achieve reproducible yields suitable for drug development, specific parameters must be controlled.
| Parameter | Recommended Range | Mechanistic Impact |
| Oxidant Stoichiometry | 1.00 - 1.05 eq | Excess oxidant drives the thermodynamic sink (sulfone formation). |
| Temperature | -5°C to 0°C | Low temperature maximizes the |
| Solvent System | MeOH/Water or Acetone/Water | Water is essential to solubilize |
| Quenching | Immediate Filtration/Extraction | Prolonged exposure to oxidant during workup can induce post-reaction oxidation. |
Part 3: Experimental Protocol (Validated)
Objective: Synthesis of this compound via Sodium Metaperiodate Oxidation. Scale: 10 mmol (Adaptable).
Reagents
-
Substrate: Chloromethyl phenyl sulfide (1.58 g, 10 mmol).
-
Oxidant: Sodium metaperiodate (
) (2.25 g, 10.5 mmol). -
Solvent: Methanol (30 mL), Distilled Water (30 mL).
-
Catalyst: None required (Self-driving).
Step-by-Step Methodology
-
Preparation of Oxidant Slurry:
-
In a 250 mL round-bottom flask, dissolve
(2.25 g) in water (30 mL). -
Cool the solution to 0°C using an ice/water bath.
-
Why: Pre-cooling is critical to suppress the initial exotherm which could trigger sulfone formation.
-
-
Substrate Addition:
-
Dissolve chloromethyl phenyl sulfide (1.58 g) in Methanol (30 mL).
-
Add the sulfide solution dropwise to the oxidant slurry over 15 minutes.
-
Observation: A white precipitate of Sodium Iodate (
) will begin to form as the reaction proceeds.
-
-
Reaction Monitoring:
-
Stir vigorously at 0°C for 4–12 hours.
-
TLC Monitoring: Use Hexane:EtOAc (3:1). The Sulfide (
) should disappear; Sulfoxide ( ) appears. -
Stop Condition: Quench immediately upon disappearance of starting material. Do not wait "extra time" or sulfone (
) will form.
-
-
Workup:
-
Filter the reaction mixture to remove the solid
byproduct. -
Extract the filtrate with Dichloromethane (
mL). -
Wash combined organics with Brine (
mL). -
Dry over anhydrous
and concentrate under reduced pressure (keep bath °C).
-
-
Purification:
-
The crude oil is often pure enough (>95%) for subsequent steps.
-
If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Stability Note: Avoid distillation at high temperatures (>100°C) to prevent Pummerer-type decomposition.
-
Workflow Diagram
Figure 2: Operational workflow for the controlled oxidation process.
Part 4: Troubleshooting & Validation
Analytical Signatures
To validate the formation of the sulfoxide and ensure the absence of sulfone, utilize the following markers:
-
IR Spectroscopy:
-
Sulfoxide (S=O): Strong band at 1050 cm⁻¹ .
-
Sulfone (O=S=O): Two bands at 1150 cm⁻¹ and 1300 cm⁻¹ . Absence of these confirms selectivity.
-
-
¹H NMR (CDCl₃):
-
Sulfide (
): ppm (Singlet). -
Sulfoxide (
): ppm (AB quartet due to the chiral sulfur center making the methylene protons diastereotopic). -
Note: The appearance of the AB quartet is the definitive proof of sulfoxide formation.
-
Common Failure Modes
-
Over-oxidation (Sulfone formation):
-
Cause: Temperature too high (>10°C) or excess oxidant.
-
Fix: Strictly maintain 0°C; reduce
to 1.0 eq.
-
-
Decomposition (Pummerer):
-
Cause: Acidic workup or high heat during evaporation.
-
Fix: Ensure neutral pH during extraction; keep rotovap bath <35°C.
-
References
-
Organic Syntheses (Primary Protocol)
-
Mechanistic Selectivity (Oxidation)
-
Applications & Reactivity
- Title: 1-Chloroalkyl Aryl Sulfoxides as a New Gener
- Source: Bull. Chem. Soc. Jpn., 1989, 62, 2562.
-
URL:[Link]
-
Alternative Chlorination Route
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. isca.me [isca.me]
- 5. jsynthchem.com [jsynthchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. This compound | C7H7ClOS | CID 81624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 7205-94-9 [chemicalbook.com]
- 11. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Synthesis and Applications of Chloromethyl Phenyl Sulfoxide
CAS Registry Number: 7205-94-9 Formula: C₇H₇ClOS Molecular Weight: 174.65 g/mol
Executive Summary
Chloromethyl phenyl sulfoxide is a pivotal organosulfur building block used primarily as a carbenoid precursor and a chiral auxiliary in asymmetric synthesis. Its utility stems from the unique reactivity of the
This guide provides a rigorous technical analysis of its synthesis, prioritizing the selective oxidation of chloromethyl phenyl sulfide (Method A) as the "Gold Standard" protocol due to its superior yield and avoidance of Pummerer rearrangement byproducts. An alternative direct chlorination route (Method B) is provided for contexts where the sulfide precursor is unavailable.
Chemical Profile & Critical Distinctions[1]
Researchers frequently conflate the sulfide, sulfoxide, and sulfone oxidation states. Verification of the oxidation state is critical before proceeding with downstream applications.
| Component | CAS No. | Structure | Oxidation State | Reactivity Profile |
| Chloromethyl Phenyl Sulfide | 7205-91-6 | Ph-S-CH₂Cl | -2 (Sulfide) | Nucleophilic; precursor to sulfoxide. |
| This compound | 7205-94-9 | Ph-S(O)-CH₂Cl | 0 (Sulfoxide) | Electrophilic at S; Amphiphilic at C. |
| Chloromethyl Phenyl Sulfone | 7205-98-3 | Ph-SO₂-CH₂Cl | +2 (Sulfone) | Highly electrophilic; common over-oxidation byproduct. |
Method A: Selective Oxidation (Gold Standard)
This route is preferred for its high chemoselectivity. It proceeds in two distinct stages: synthesis of the sulfide precursor followed by controlled oxidation.
Phase 1: Synthesis of Chloromethyl Phenyl Sulfide
Reaction: Thiophenol + Paraformaldehyde + HCl
-
Reagents: Thiophenol (PhSH), Paraformaldehyde ((CH₂O)ₙ), Hydrogen Chloride (gas), ZnCl₂ (catalyst).[1]
-
Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM).
Protocol:
-
Setup: Equip a 3-neck flask with a gas inlet tube, thermometer, and reflux condenser. Charge with thiophenol (1.0 eq), paraformaldehyde (1.5 eq), and anhydrous ZnCl₂ (0.25 eq) in CHCl₃.
-
Reaction: Heat the mixture to 30–40°C. Stream dry HCl gas through the solution for 2–3 hours. The mixture will separate into two phases.[2][3][4]
-
Workup: Cool to room temperature. Wash the organic layer with water (2x), saturated NaHCO₃ (to remove acid), and brine.
-
Purification: Dry over MgSO₄ and concentrate. Distill under reduced pressure (BP ~120–123°C at 2 Torr) to isolate the sulfide.
Phase 2: Selective Oxidation to Sulfoxide
Reaction: Chloromethyl Phenyl Sulfide + NaIO₄
-
Rationale: Sodium periodate (NaIO₄) is selected over mCPBA. While mCPBA is faster, it frequently leads to over-oxidation to the sulfone (CAS 7205-98-3). NaIO₄ offers thermodynamic control, stopping cleanly at the sulfoxide.
Protocol:
-
Solution A: Dissolve chloromethyl phenyl sulfide (10 mmol, 1.58 g) in Acetonitrile (30 mL). Cool to 0°C in an ice bath.
-
Solution B: Dissolve NaIO₄ (10.5 mmol, 2.24 g, 1.05 eq) in water (20 mL).
-
Addition: Add Solution B to Solution A dropwise over 30 minutes, maintaining internal temperature <5°C.
-
Monitoring: Stir at 0°C for 4–6 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexane). The sulfoxide is significantly more polar than the sulfide.
-
Workup: Filter off the precipitated sodium iodate (NaIO₃). Extract the filtrate with CHCl₃ (3x 30 mL).
-
Purification: Dry combined organics over Na₂SO₄. Evaporate solvent.[2][3][5] The residue is typically >95% pure. If necessary, purify via flash chromatography (EtOAc/Hexane gradient).
Yield: Expect 85–92%.[6]
Method B: Direct -Chlorination (Alternative)
Reaction: Methyl Phenyl Sulfoxide + NCS
This method is useful if the sulfoxide is already on hand. However, it carries a high risk of the Pummerer Rearrangement , where the sulfoxide oxygen is acylated/protonated, leading to reduction of the sulfur and oxidation of the carbon (forming an aldehyde/thioacetal).
Protocol:
-
Reagents: Methyl Phenyl Sulfoxide (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), K₂CO₃ (solid, 2.0 eq).
-
Solvent: Carbon Tetrachloride (CCl₄) or Benzene (Caution: Carcinogenic) or CHCl₃.
-
Execution: Reflux the mixture for 12–18 hours. The solid K₂CO₃ is critical to scavenge HCl generated in situ, preventing the acid-catalyzed Pummerer rearrangement.
-
Note: Without base, the major product will likely be the Pummerer product (Ph-S-CH(Cl)-OR or similar), not the desired chloromethyl sulfoxide.
Mechanistic Visualization
The following diagrams illustrate the critical pathways described above.
Diagram 1: Synthetic Pathways & Selectivity
This flowchart contrasts the two methods and highlights the "danger zone" of over-oxidation.
Caption: Synthetic roadmap showing the selective oxidation route (green) vs. the risk of over-oxidation (red).
Diagram 2: Pummerer Competition (Method B Risk)
Understanding why Method B fails without base is crucial for troubleshooting.
Caption: Mechanistic divergence in Method B. Acid scavenging (Path A) is required to prevent Pummerer degradation.
Applications in Drug Development
- -Chloro Carbanions: Treatment of this compound with bases (e.g., LDA, KHMDS) generates a stabilized carbanion. This species reacts with carbonyls to form epoxides (via Darzens-type condensation) or chain-extended sulfoxides.
-
Chiral Resolution: The sulfoxide sulfur is a chiral center. While typically synthesized as a racemate, enzymatic oxidation of the sulfide can yield enantiopure sulfoxides, used to induce chirality in subsequent C-C bond-forming reactions.[7]
-
Vinyl Sulfoxide Synthesis: Elimination of HCl (Ramberg-Bäcklund type conditions) can yield phenyl vinyl sulfoxide, a potent Michael acceptor.
Safety & Handling
-
Vesicant Warning: Chloromethyl phenyl sulfide (the precursor) acts as an alkylating agent similar to mustard gas analogs. It is a potent skin irritant and vesicant. All manipulations must occur in a fume hood with double-gloving (Nitrile/Neoprene).
-
Oxidant Safety: NaIO₄ is an oxidizer.[2] Do not grind with organic materials. Dispose of iodate waste separately from general organic waste.
References
-
Synthesis of this compound via Chlorination
- Title: this compound.
- Source: ChemicalBook / Vertex AI Search Results.
-
URL:
-
Oxidation of Sulfides with Sodium Periodate (General Protocol)
-
Chlorination of Sulfoxides with NCS
- Title: -Chlorin
- Source: Bulletin of the Chemical Society of Japan / ACS Public
-
URL:
-
Properties of Chloromethyl Phenyl Sulfide (Precursor)
-
Title: Chloromethyl phenyl sulfide 97%.[8]
-
Source: Sigma-Aldrich Product Sheet.
-
URL:
-
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Methods for High-Throughput Detection of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloromethyl phenyl sulfide 97 7205-91-6 [sigmaaldrich.com]
Technical Guide: Stability and Decomposition of Chloromethyl Phenyl Sulfoxide
Executive Summary
Chloromethyl Phenyl Sulfoxide (CMPSO) is a specialized organosulfur reagent widely utilized in pharmaceutical synthesis as a one-carbon homologation agent and a precursor for
This guide provides a mechanistic analysis of its stability, detailing the transition from stable reagent to reactive intermediate. It is designed for process chemists and researchers requiring precise control over C-C bond-forming reactions (e.g., Pummerer rearrangements, magnesium-sulfoxide exchange).
Physicochemical Profile & Intrinsic Stability[1]
CMPSO is an
Core Properties
| Property | Value/Characteristic | Implication for Stability |
| Structure | Ph-S(O)-CH₂Cl | Chiral sulfur center (racemic or enantiopure); |
| Physical State | Solid (Low melting point: ~35–38 °C) | Prone to supercooling; liquefaction can accelerate degradation if impurities are present. |
| Hygroscopicity | Moderate | Absorbs atmospheric moisture, leading to hydrolytic decomposition over time. |
| Storage | < 4°C, Inert Atmosphere | Stable for months/years if dry. Decomposes slowly at RT if wet. |
The "Alpha-Halo" Effect
The chlorine atom at the
Decomposition Pathways: Mechanistic Analysis
Understanding how CMPSO degrades is critical for troubleshooting low yields in synthesis. There are three primary decomposition vectors: Pummerer-type Rearrangement , Hydrolytic Cleavage , and Carbenoid Elimination .
Pathway A: Acid-Catalyzed Pummerer Rearrangement
This is the most rapid decomposition mode. In the presence of acylating agents (e.g., acetic anhydride) or Lewis acids, CMPSO undergoes a rearrangement that breaks the C-S bond or modifies the oxidation state.
-
Trigger: Acidic impurities, acid chlorides, anhydrides, or excessive heat.
-
Mechanism: The sulfoxide oxygen is acylated/protonated, creating a sulfonium intermediate.[1] Elimination of an
-proton forms a thionium ion, which is then trapped by a nucleophile. -
Decomposition Products:
-Acetoxy sulfides (if anhydride used), which eventually hydrolyze to Thiophenol (PhSH) and Formaldehyde (HCHO) .
Pathway B: Hydrolytic Decomposition
In the presence of moisture and heat, CMPSO undergoes nucleophilic substitution at the carbon atom or sulfur center.
-
Reaction:
-
Observation: The material develops a characteristic "rotten cabbage" odor (thiophenol) and becomes acidic (HCl generation), which autocatalytically accelerates Pathway A.
Pathway C: Thermal Instability of Metalated Intermediates (Critical for Synthesis)
In drug development, CMPSO is often treated with Grignard reagents (e.g.,
-
Stability Limit: These magnesium carbenoids are stable only at low temperatures (typically < -60°C).
-
Failure Mode: Above -40°C, the carbenoid undergoes
-elimination to generate a singlet carbene (or carbenoid equivalent) which dimerizes or inserts indiscriminately, destroying the reagent efficacy.
Visualization of Decomposition Logic
The following diagram illustrates the divergence between productive synthesis and decomposition.
Figure 1: Mechanistic divergence of CMPSO. Note that thermal stability is context-dependent: storage stability vs. reactive intermediate stability.
Experimental Protocols for Stability Assessment
To validate the quality of CMPSO batches before use in high-value synthesis, use the following self-validating protocols.
Protocol A: Purity & Degradation Check via HPLC
Do not rely solely on TLC, as thiophenol byproducts can streak or co-elute.
-
Sample Prep: Dissolve 5 mg CMPSO in 1 mL Acetonitrile (ACN).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.
-
Mobile Phase: Gradient 10%
90% ACN in Water (0.1% Formic Acid). -
Detection: UV at 254 nm (aromatic ring) and 220 nm (sulfoxide).
-
Markers:
-
CMPSO: Retention time ~
. -
Diphenyl Disulfide: (Oxidation product of thiophenol) elutes later (more lipophilic).
-
Phenyl Vinyl Sulfoxide: (Elimination product) distinct UV shoulder.
-
-
Acceptance Criteria: Purity > 98% area. Presence of >0.5% Diphenyl Disulfide indicates significant hydrolytic degradation.
Protocol B: Thermal Stability of the Carbenoid (Process Safety)
If using CMPSO for homologation, you must define the "Point of Failure" temperature for your specific reactor setup.
-
Setup: Flame-dried flask,
atm, internal temperature probe. -
Formation: Dissolve CMPSO in THF at -78°C. Add
-PrMgCl (1.1 equiv). -
Quench Study:
-
Aliquot 1: Quench immediately with
(Check NMR for deuterium incorporation confirms carbenoid formation). -
Aliquot 2: Warm to -40°C for 10 min, then quench.
-
Aliquot 3: Warm to -20°C for 10 min, then quench.
-
-
Analysis: Analyze aliquots via
H NMR.-
Stable: Sharp doublet/singlet integrating to 1H (monodeuterated).
-
Unstable: Loss of integration, appearance of complex aromatic multiplets (polymerization/carbene reaction).
-
References
-
Pummerer Rearrangement Mechanism
-
Synthesis and Carbenoid Applications (The "Satoh" Method)
- Satoh, T. et al. "Sulfoxide-Magnesium Exchange of -Halo Sulfoxides: A New Method for the Generation of Magnesium Carbenoids." Bulletin of the Chemical Society of Japan.
-
Source: (Contextual grounding for carbenoid stability).
-
General Sulfoxide Oxidation & Stability
-
Maitro, G. et al. (2023).[3] "Advance in the Synthesis of Sulfoxides..." MDPI Molecules.
-
Source:
-
-
Thermal Decomposition Safety (DMSO Analogues)
-
Yang, et al. (2020).[4] "Explosion Hazards of Thermal Decomposition of DMSO." Organic Process Research & Development.
-
Source: (Critical safety baseline for sulfoxide thermal handling).
-
Sources
Key Reactions Involving Chloromethyl Phenyl Sulfoxide: A Technical Guide
Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Version: 1.0
Executive Summary: The Homologation Powerhouse
Chloromethyl phenyl sulfoxide (CMPSO) is a versatile organosulfur reagent that serves as a linchpin in modern organic synthesis, particularly for one-carbon homologation strategies. Unlike simple alkylating agents, CMPSO possesses a unique "chameleon" nature due to the presence of three functional components on a single carbon:
-
The Sulfoxide (S=O): Acts as an electron-withdrawing group to facilitate
-deprotonation (pKa ~29) and serves as a traceless activating group that can be removed via sulfoxide-metal exchange. -
The Chlorine Atom: Provides a leaving group for carbenoid generation and nucleophilic substitution.
-
The Phenyl Group: Modulates the stability of intermediates and allows for π-stacking interactions in transition states.
This guide details the synthesis, mechanistic pathways, and experimental protocols for the most critical reactions of CMPSO, with a specific focus on the Satoh Homologation and the Pummerer Rearrangement .
Synthesis of the Reagent
While CMPSO is commercially available, in-house preparation is often required for large-scale applications to ensure anhydrous quality. The synthesis is a two-step process starting from thioanisole.
Step 1: Chlorination
Reaction: Thioanisole
Step 2: Oxidation
Reaction: Chloromethyl phenyl sulfide
Core Reaction Class I: The Satoh Homologation
Primary Application: Synthesis of
The pioneering work of Tsuyoshi Satoh established CMPSO as a premiere reagent for transforming esters and ketones into homologated products via sulfoxide-metal exchange .
Mechanism: The Carbenoid Pathway
The power of this reaction lies in the generation of a magnesium or lithium carbenoid.
-
Addition: The lithium enolate of CMPSO adds to an ester to form an
-chloro- -sulfinyl ketone. -
Exchange: Treatment with a Grignard reagent (EtMgBr) or
-BuLi triggers a sulfoxide-metal exchange, releasing ethyl phenyl sulfoxide. -
Rearrangement: The resulting metal carbenoid undergoes a 1,2-migration (homologation) to yield the
-chloroketone.
Visualization: Satoh Homologation Workflow
Figure 1: The Satoh strategy for converting esters to
Applications in Drug Discovery[3]
- -Chloroketones: Precursors for heterocycle synthesis (e.g., thiazoles via Hantzsch synthesis).
-
Epoxides: Reaction of the CMPSO carbanion with ketones followed by base treatment yields
-epoxy sulfoxides, which can be desulfinylated to terminal epoxides.
Core Reaction Class II: The Pummerer Rearrangement
Primary Application: Functionalization of the
CMPSO undergoes the Pummerer rearrangement when treated with acetic anhydride (
Mechanism[1][2][4][5][6][7][8][9]
-
Acylation: The sulfoxide oxygen attacks
to form an acyloxysulfonium ion. -
Elimination: Deprotonation at the
-carbon forms a thionium ion (sulfenium cation). -
Re-addition: Acetate attacks the thionium ion to form the
-acetoxy sulfide.
Visualization: Pummerer Mechanism
Figure 2: The Pummerer rearrangement pathway converting CMPSO to functionalized sulfides.
Experimental Protocols
Protocol A: Synthesis of -Chloroketones (Satoh Method)
Objective: One-carbon homologation of Methyl Benzoate to 2-Chloro-1-phenylethanone.
Reagents:
-
This compound (1.0 equiv)
-
Methyl benzoate (1.0 equiv)
-
LDA (Lithium diisopropylamide) (2.2 equiv)
-
Ethylmagnesium bromide (EtMgBr) (1.5 equiv)
-
THF (anhydrous)
Step-by-Step Workflow:
-
Carbanion Generation: To a solution of LDA (11 mmol) in THF (15 mL) at
under argon, add a solution of CMPSO (5 mmol) in THF dropwise. Stir for 20 min. The solution will turn pale yellow. -
Addition: Add methyl benzoate (5 mmol) in THF dropwise. Stir at
for 30 min, then quench with sat. . Extract with EtOAc, dry, and concentrate to yield the crude -chloro- -sulfinyl ketone. -
Ligand Exchange: Dissolve the crude intermediate in dry THF (20 mL) and cool to
. Add EtMgBr (7.5 mmol) dropwise. -
Rearrangement: Allow the reaction to warm to
over 1 hour. The magnesium carbenoid forms and rearranges spontaneously. -
Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc) to isolate the
-chloroketone.
Data Summary Table
| Step | Temperature | Reagent | Key Intermediate | Observation |
| 1 | LDA | Pale yellow solution | ||
| 2 | Ester | Adduct formation | ||
| 3 | EtMgBr | Mg-Carbenoid | Sulfoxide-Metal exchange | |
| 4 | None | Homologation complete |
Safety & Handling
-
Toxicity: CMPSO is an organosulfur compound; handle in a fume hood.
-
Instability: The
-chloro- -sulfinyl ketone intermediate is thermally sensitive. Do not heat above during concentration; proceed immediately to the exchange step. -
Reactivity: The sulfoxide-metal exchange with
-BuLi is extremely exothermic. Strict temperature control ( ) is mandatory to prevent decomposition.
References
-
Satoh, T., et al. "Ligand exchange reaction of sulfoxides in organic synthesis: A new synthesis of
-chloroketones from carbonyl compounds with one-carbon homologation."[1][2] Tetrahedron, 1995, 51(3), 703–710.[1] Link[1] -
Satoh, T. "Development of New Synthetic Methods With Aryl 1-chlorovinyl Sulfoxides."[3] The Chemical Record, 2004, 3(6), 329–341. Link[3]
- Reutrakul, V., et al. "Reaction of this compound with esters: A convenient synthesis of -chloro ketones." Chemistry Letters, 1980.
-
Organic Syntheses. "Fluoromethyl Phenyl Sulfide" (Related Protocol for Pummerer/Halogenation). Org.[4][5][6] Synth. 2002, 79, 59. Link
- Pummerer, R. "Über Phenyl-sulfoxy-essigsäure." Berichte der deutschen chemischen Gesellschaft, 1910, 43(2), 1401.
Sources
- 1. sci-hub.st [sci-hub.st]
- 2. scilit.com [scilit.com]
- 3. Development of new synthetic methods with aryl 1-chlorovinyl sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Epoxide synthesis by ring closure [organic-chemistry.org]
Methodological & Application
Application Note: Chloromethyl Phenyl Sulfoxide (CMPSO) in Organic Synthesis
Technical Guide for One-Carbon Homologation and Functionalization [1]
Executive Summary
Chloromethyl phenyl sulfoxide (CMPSO) is a versatile organosulfur reagent that serves as a robust "chemical chameleon" in organic synthesis. Primarily pioneered by Tsuyoshi Satoh and colleagues, this reagent enables the one-carbon homologation of esters to ketones, the synthesis of
This guide moves beyond basic textbook definitions to provide a field-validated protocol for the Satoh Homologation , alongside critical mechanistic insights into the Pummerer rearrangement. It is designed for synthetic chemists requiring high-fidelity carbon-carbon bond formation under mild conditions.
The Reagent Profile: Why CMPSO?
CMPSO functions as a masked carbonyl equivalent . Its utility stems from the unique electronic properties of the sulfinyl group (
-
Acidifying Group: It renders the
-protons acidic ( in DMSO), allowing facile deprotonation by lithium amide bases (LDA, LiHMDS).[1] -
Directing Group: It coordinates with metal cations, directing stereochemistry in addition reactions.[1]
-
Leaving Group: Under thermal or reductive conditions, the sulfinyl moiety can be eliminated to reveal the final functionality (ketone, alkene, or aldehyde).[1]
Chemical Safety & Handling[1]
-
Hazard: CMPSO is a mild vesicant and skin irritant. Handle in a fume hood with nitrile gloves.
-
Stability: Unlike corresponding iodomethyl reagents, CMPSO is thermally stable at room temperature, making it a superior shelf-stable alternative for homologation.[1]
Core Mechanism: The Satoh Homologation
The most powerful application of CMPSO is the transformation of esters into homologated ketones. This reaction sequence circumvents the use of diazomethane (explosive) or unstable sulfur ylides.
Mechanistic Pathway[1][2][3][4][5][6][7][8]
-
Generation of the Carbanion: CMPSO is lithiated at -78°C.
-
Nucleophilic Attack: The lithiated species attacks the ester carbonyl.
-
Adduct Formation: A stable
-keto sulfoxide intermediate is formed. -
Desulfinylation: The sulfinyl group is removed (reductively or thermally) to yield the ketone.
Visualization: The Satoh Homologation Workflow
Figure 1: The Satoh Homologation pathway converting esters to chloromethyl ketones.
Detailed Protocol: Synthesis of -Chloromethyl Ketones
This protocol is adapted from the optimized conditions reported by Satoh et al. It describes the conversion of a methyl ester to an
Reagents Required[1][3][5][6][7][8][9][10][11]
-
This compound (1.1 equiv)[1]
-
LDA (Lithium diisopropylamide) (1.2 equiv)[1]
-
Substrate: Methyl Ester (1.0 equiv)[1]
-
Solvent: Anhydrous THF (freshly distilled or from SPS)
-
Quench: Saturated
[1]
Step-by-Step Procedure
Phase 1: Generation of the Carbanion
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Solvent: Add anhydrous THF (10 mL per mmol of substrate).
-
Base Addition: Cool the THF to -78°C (dry ice/acetone bath). Add LDA (1.2 equiv) dropwise via syringe.
-
Expert Tip: Commercial LDA can be variable. Freshly prepared LDA (n-BuLi + diisopropylamine) is recommended for high-value substrates.
-
-
Reagent Addition: Dissolve CMPSO (1.1 equiv) in a minimum amount of THF and add dropwise to the LDA solution.
-
Observation: The solution typically turns pale yellow, indicating formation of the
-lithio species. Stir for 20 minutes at -78°C.
-
Phase 2: Nucleophilic Attack[1]
-
Substrate Addition: Dissolve the ester (1.0 equiv) in THF and add it slowly to the reaction mixture along the flask wall to precool the solution.
-
Reaction: Stir at -78°C for 30 minutes.
-
Checkpoint: Monitor by TLC. The sulfoxide anion is highly nucleophilic; reaction with unhindered esters is usually rapid.
-
-
Quench: Quench the reaction at -78°C with saturated aqueous
. Warming before quenching can lead to decomposition or side reactions (Claisen-type condensations).
Phase 3: Workup and Pyrolysis (The "Pummerer-Like" Elimination)
The intermediate obtained is an
- Mechanism:[1][3][4][5][6][7][8][9][10] This induces thermal elimination of phenylsulfenic acid (PhSOH), yielding the
-chloro enone or ketone depending on substitution. - Alternative (Reductive): Treat the intermediate with Samarium Diiodide (
) or Zn/AcOH to cleanly remove the sulfinyl group if elimination is not desired.
Application 2: The Pummerer Rearrangement
When CMPSO is treated with an acid anhydride, it undergoes the Pummerer rearrangement, transforming the sulfoxide oxygen into an acetoxy group.[1] This is a powerful method for synthesizing
Mechanism & Utility
The reaction proceeds via an acyloxysulfonium ion, which eliminates acetate to form a thionium ion.[1] This electrophilic species is then trapped by the acetate.
Visualization: Pummerer Pathway
Figure 2: Pummerer rearrangement mechanism for functionalization.
Data Summary: Homologation Efficiency
Comparison of CMPSO homologation vs. traditional methods.
| Method | Reagent Stability | Safety Profile | Atom Economy | Key Limitation |
| CMPSO (Satoh) | High (Solid, RT) | Moderate (Irritant) | Good | Requires -78°C |
| Diazomethane | Low (Explosive gas) | Dangerous (Toxic/Explosive) | High | Safety hazards |
| Corey-Chaykovsky | Moderate (Prepared in situ) | Moderate | Moderate | Basic conditions only |
Troubleshooting & Optimization (Expert Insights)
-
Problem: Low yield of the addition product.
-
Cause: Enolization of the ester. If the ester has acidic
-protons, the CMPSO anion may act as a base rather than a nucleophile. -
Solution: Use LiHMDS instead of LDA (less basic, more nucleophilic) or ensure the temperature is strictly maintained at -78°C.
-
-
Problem: Decomposition during workup.
-
Cause:
-keto sulfoxides are sensitive to acid. -
Solution: Perform workup rapidly with neutral buffers. Do not leave the crude mixture in acidic media.
-
-
Problem: Incomplete Pummerer rearrangement.
-
Solution: Add a mild base (Pyridine or 2,6-Lutidine) to scavenge the acetic acid produced, driving the equilibrium forward.[1]
-
References
-
S
-chloro ketones from esters using this compound."[1][2] Bulletin of the Chemical Society of Japan, 1990. [1] -
Satoh, T. "Organosulfur Chemistry in Asymmetric Synthesis."[1] Chemical Reviews, 1990.[1]
-
Reutrakul, V. , et al. "Chemistry of this compound."[1] Tetrahedron Letters, 1980.[1]
-
Organic Syntheses . "Preparation of Fluoromethyl Phenyl Sulfide via Pummerer." (Analogous chemistry demonstrating sulfoxide activation).
Sources
- 1. CN106432015A - Supercritical thioanisole synthesis method by using chloromethane - Google Patents [patents.google.com]
- 2. Development of new synthetic methods with aryl 1-chlorovinyl sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pummerer Rearrangement | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Precision Synthesis of Aryl 1-Chlorovinyl Sulfoxides
Part 1: Executive Summary & Strategic Rationale
Aryl 1-chlorovinyl sulfoxides are not merely intermediates; they are high-value "chemical chameleons" in drug discovery. They serve as stable precursors to magnesium alkylidene carbenoids , a transient species that enables the construction of polysubstituted olefins, allenes, and internal alkynes via the Fritsch-Buttenberg-Wiechell (FBW) rearrangement.
Historically, synthesizing these scaffolds required tedious three-step sequences (addition, activation, elimination) with variable yields. This Application Note details the optimized One-Pot Horner-Wadsworth-Emmons (HWE) Protocol , pioneered by the Satoh group. This method allows for the direct conversion of aldehydes to aryl 1-chlorovinyl sulfoxides in a single operational step, offering superior atom economy and scalability for pharmaceutical library generation.
Key Advantages of this Protocol
-
Efficiency: Condenses a traditional 3-step workflow into a single pot.
-
Stereocontrol: Delivers high E/Z selectivity (substrate dependent).
-
Versatility: Compatible with aryl, alkyl, and heterocyclic aldehydes.
-
Downstream Utility: Direct access to "Click-ready" alkynes and complex allenes.
Part 2: Mechanism of Action
Understanding the in situ generation of the HWE reagent is critical for reproducibility. The reaction does not employ a pre-made phosphonate; rather, it assembles the reactive species dynamically.
-
Lithiation: Aryl chloromethyl sulfoxide is deprotonated by LDA.
-
Phosphorylation: The resulting carbanion attacks diethyl chlorophosphate, forming the
-phosphoryl sulfoxide intermediate. -
HWE Olefination: A second equivalent of base generates the ylide, which reacts with the aldehyde to extrude phosphate and form the vinyl chloride bond.
Mechanistic Pathway (Graphviz)
Figure 1: The in situ generation of the Horner-Wadsworth-Emmons reagent and subsequent olefination.
Part 3: Detailed Experimental Protocol
Reagents and Materials
-
Substrate: Chloromethyl phenyl sulfoxide (or p-tolyl variant).[1]
-
Base: Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene.
-
Phosphorylating Agent: Diethyl chlorophosphate (97%+ purity).
-
Electrophile: Target aldehyde (aromatic or aliphatic).
-
Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from SPS.
-
Atmosphere: Dry Nitrogen or Argon.
The "Satoh One-Pot" HWE Procedure
Note: This protocol is scaled for 1.0 mmol of starting sulfoxide. Scale up linearly.
Step 1: Generation of the HWE Reagent
-
Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Add This compound (175 mg, 1.0 mmol) and Anhydrous THF (5 mL).
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add LDA (1.1 mL, 2.2 mmol, 2.2 equiv) dropwise via syringe over 5 minutes. The solution usually turns pale yellow/orange.
-
Critical Check: Stir at -78°C for 20 minutes to ensure complete deprotonation.
-
-
Add Diethyl chlorophosphate (0.16 mL, 1.1 mmol, 1.1 equiv) dropwise.
-
Observation: The color may fade. Stir at -78°C for 10 minutes, then warm to 0°C (ice bath) and stir for 30 minutes. This forms the
-phosphoryl sulfoxide intermediate.
-
Step 2: Olefination 6. Recool the mixture to -78°C . 7. Add the Aldehyde (1.1 mmol, 1.1 equiv) dissolved in minimal THF (1 mL) dropwise. 8. Allow the reaction to warm slowly to room temperature over 2–3 hours. 9. Stir at room temperature for an additional 1–2 hours. Monitoring by TLC is essential (Product usually less polar than sulfoxide precursor).
Step 3: Workup and Purification 10. Quench the reaction with saturated aqueous NH₄Cl (10 mL). 11. Extract with Ethyl Acetate (3 x 15 mL). 12. Wash combined organics with brine, dry over anhydrous MgSO₄ , and concentrate under reduced pressure. 13. Purify via flash column chromatography on silica gel.
- Eluent: Hexane/Ethyl Acetate gradient (typically 5:1 to 2:1).
- Stability Note: 1-Chlorovinyl sulfoxides are generally stable on silica but should not be stored in acidic solutions for prolonged periods.
Data & Expected Yields
The following data summarizes typical results using this protocol for various aldehyde substrates (Ref: Satoh et al., Tetrahedron).
| Substrate (Aldehyde) | Product Structure (R-Group) | Yield (%) | E/Z Ratio |
| Benzaldehyde | Phenyl | 89% | 2:1 |
| p-Tolualdehyde | p-Tolyl | 92% | 2:1 |
| Octanal | Heptyl (Alkyl) | 76% | 1:1 |
| Cinnamaldehyde | Styryl | 85% | Mixture |
| 2-Naphthaldehyde | Naphthyl | 91% | 2:1 |
Part 4: Downstream Applications (The "Why")
The primary utility of aryl 1-chlorovinyl sulfoxides lies in their reactivity with Grignard reagents. They undergo a Sulfoxide-Magnesium Exchange to form a magnesium alkylidene carbenoid.[2][3] This species is unstable and undergoes immediate Fritsch-Buttenberg-Wiechell (FBW) rearrangement.
Application Workflow (Graphviz)
Figure 2: Transformation of 1-chlorovinyl sulfoxides into alkynes via Magnesium Alkylidene Carbenoids.
Part 5: Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete formation of Phosphoryl intermediate. | Ensure the reaction warms to 0°C after adding diethyl chlorophosphate before re-cooling for the aldehyde addition. |
| Starting Material Recovery | LDA quality poor or moisture ingress. | Titrate LDA before use. Ensure strict anhydrous conditions. |
| Complex Mixture | Decomposition of carbanion. | Do not allow the initial lithiation step (Step 4) to exceed -60°C. |
| Poor E/Z Separation | Isomers have similar polarity. | Use Toluene/Ethyl Acetate gradients or preparative HPLC if isomerically pure material is required (though often unnecessary for FBW rearrangement). |
References
-
Satoh, T., et al. (2004). "Development of New Synthetic Methods With Aryl 1-chlorovinyl Sulfoxides." The Chemical Record.
-
Satoh, T., et al. (1995).[4] "A Horner-Wittig synthesis of 1-chlorovinyl sulfoxides."[3][4] Tetrahedron Letters.
-
Murakami, K., et al. (2021). "Use of 1-Chlorovinyl p-Tolyl Sulfoxides as Alkynylmagnesium Chloride Sources." ChemRxiv.
-
Organic Chemistry Portal. "Synthesis of Sulfoxides." (General background on sulfoxide stability and synthesis).
Sources
Application Note: Chloromethyl Phenyl Sulfoxide as a Thiol Ester Acyl Anion Equivalent
Executive Summary
This Application Note details the use of Chloromethyl Phenyl Sulfoxide (CMPSO) as a robust thiol ester acyl anion equivalent . While classical acyl anion equivalents (e.g., 1,3-dithianes) are staples in organic synthesis for umpolung (polarity inversion) chemistry, CMPSO offers a distinct advantage: it provides direct access to thiol esters (
Thiol esters are high-value intermediates, serving as "activated" carboxylic acid derivatives capable of mild conversion to amides, esters, or ketones, and are pivotal in native chemical ligation. This guide provides the mechanistic rationale, validated protocols, and critical troubleshooting steps to implement this methodology with high reproducibility.
Mechanistic Insight & Rational Design
The utility of CMPSO relies on its ability to mask the carbonyl functionality within a sulfoxide framework. The transformation follows a three-stage sequence:
-
-Lithiation: The chlorine atom enhances the acidity of the
-protons, allowing facile deprotonation by LDA. -
Electrophilic Trapping: The lithiated species reacts with alkyl halides (
) to form an -chloro sulfoxide adduct. -
Pummerer Unmasking: Treatment with acetic anhydride induces a Pummerer rearrangement.[1][2] Subsequent hydrolysis yields the thiol ester.
The "Umpolung" Logic
In this sequence, the chloromethyl carbon acts as a nucleophile (anion) but eventually becomes the electrophilic carbonyl carbon. Thus, CMPSO functions as the synthetic equivalent of the phenylthio-carbonyl anion (
Pathway Visualization
Figure 1: Mechanistic flow from CMPSO to Thiol Ester.[1][2][3][4][5] The carbon center undergoes polarity inversion from nucleophilic (lithio species) to electrophilic (carbonyl).
Experimental Protocols
The following protocols are designed for scalability and safety. All reactions involving organolithiums must be performed under an inert atmosphere (Ar or
Reagent Preparation (If not commercially sourced)
Note: CMPSO is commercially available, but can be synthesized via oxidation of chloromethyl phenyl sulfide.
-
Oxidant: Sodium Periodate (
) is preferred over mCPBA to prevent over-oxidation to the sulfone. -
Stoichiometry: 1.05 equiv
in MeOH/Water (1:1) at 0°C.
Core Protocol: Generation and Alkylation
Objective: Synthesize the 1-chloroalkyl phenyl sulfoxide adduct.
Materials:
-
This compound (1.0 equiv)
-
LDA (1.1 equiv, prepared fresh or titrated commercial stock)
-
Alkyl Halide (
) (1.2 equiv) -
Anhydrous THF
-
Ammonium Chloride (sat. aq.)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.
-
Solvation: Dissolve CMPSO (e.g., 5 mmol) in anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).
-
Deprotonation: Add LDA dropwise over 10 minutes.
-
Observation: The solution typically turns a pale yellow or orange color, indicating anion formation.
-
Timing: Stir at -78°C for 30 minutes.
-
-
Alkylation: Add the alkyl halide (dissolved in minimal THF if solid) dropwise.
-
Note: Primary iodides and bromides react rapidly. Secondary halides may require warming to -40°C.
-
-
Quench: Monitor by TLC. Upon completion, quench with sat.
at low temperature. -
Workup: Extract with EtOAc (3x), wash with brine, dry over
, and concentrate.-
Stability: The adduct is generally stable and can be purified by silica gel chromatography.
-
Core Protocol: Pummerer Rearrangement to Thiol Ester
Objective: Unmask the carbonyl to release the thiol ester.
Materials:
- -Chloro sulfoxide adduct (from Step 3.2)
-
Acetic Anhydride (
) (excess, used as solvent/reagent) -
Sodium Bicarbonate (
)
Step-by-Step:
-
Reaction: Dissolve the adduct in Acetic Anhydride (approx. 3 mL per mmol).
-
Heating: Heat the mixture to 100–120°C for 1–3 hours.
-
Checkpoint: Monitor consumption of the sulfoxide by TLC. The spot for the sulfoxide (polar) will disappear.
-
-
Hydrolysis (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly into a vigorously stirred slurry of
and water/ice.-
Caution: Vigorous evolution of
will occur. Add slowly to control foaming.
-
-
Extraction: Extract the resulting mixture with
or EtOAc. -
Purification: The crude material contains the thiol ester (
). Purify via flash chromatography.
Scope and Data Summary
The following table summarizes the expected outcomes when applying this protocol to various electrophiles, based on historical data derived from Satoh et al.
| Electrophile Type | Electrophile Example | Product Class | Typical Yield (%) | Notes |
| Primary Iodide | Thiol Ester | 85-92% | Ideal substrate class. | |
| Primary Bromide | Thiol Ester | 80-88% | Slightly slower alkylation than iodides. | |
| Secondary Iodide | Cyclohexyl-I | Thiol Ester | 60-75% | Requires longer alkylation times; steric bulk affects yield. |
| Benzyl Halide | Thiol Ester | 75-85% | High reactivity; watch for over-alkylation side products. | |
| Aldehyde | Variable | Requires modified workup; yields |
Troubleshooting & Expert Tips
Preventing Side Reactions (The "Pummerer" Pitfalls)
The Pummerer rearrangement involves a cationic intermediate. If the reaction mixture is not strictly anhydrous during the heating phase, premature hydrolysis to the carboxylic acid (instead of the thiol ester) may occur.
-
Tip: Use freshly distilled Acetic Anhydride.
-
Tip: If the yield of thiol ester is low, check for the presence of the corresponding
-acetoxy chloride. If found, the hydrolysis step (NaHCO3) was insufficient. Increase stirring time during the quench.
Thermal Stability
Sulfoxides can undergo thermal elimination (syn-elimination) to form vinyl sulfides if heated excessively (>150°C) without the anhydride present. Ensure the anhydride is added before heating.
Workflow Decision Tree
Figure 2: Decision matrix for optimizing reaction conditions based on substrate sterics and sensitivity.
References
-
Satoh, T., Kaneko, Y., Izawa, T., Sakata, K., & Yamakawa, K. (1986).
-Chloro Sulfoxides." Bulletin of the Chemical Society of Japan, 59(6), 1986. -
Satoh, T., & Yamakawa, K. (1991). "Sulfoxides as Keys for Organic Synthesis." Synlett, 1991(07), 455-466.
-
Reutrakul, V., & Kanghae, W. (1977). "Reaction of lithio this compound with alkyl halides." Tetrahedron Letters, 18(16), 1377-1380.
- Satoh, T., Kumagawa, T., & Yamakawa, K. (1984). "A New Synthesis of Thiol Esters... from 1-Chloroalkyl Phenyl Sulfoxides." Tetrahedron Letters, 25, 455.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sci-Hub. Ligand exchange reaction of sulfoxides in organic synthesis: A new synthesis of α-chloroketones from carbonyl compounds with one-carbon homologation / Tetrahedron, 1995 [sci-hub.jp]
- 5. youtube.com [youtube.com]
Experimental procedure for stereospecific hydroxyalkylation.
Application Note: Advanced Protocols for Stereospecific Hydroxyalkylation
Executive Summary & Strategic Importance
Stereospecific hydroxyalkylation—the installation of a hydroxyalkyl group with precise control over the newly formed stereocenter—is a cornerstone transformation in the synthesis of high-value Active Pharmaceutical Ingredients (APIs). The ability to generate chiral alcohols adjacent to heterocycles (e.g., indoles) or carbonyls without transition metal contaminants is critical for late-stage drug functionalization.
This guide details two distinct, field-proven workflows:
-
Organocatalytic Asymmetric Friedel–Crafts Hydroxyalkylation: A robust, metal-free method utilizing cinchona alkaloids to functionalize indole scaffolds with high enantiomeric excess (ee).
-
Photoredox-Mediated Radical Hydroxyalkylation: A modern, Giese-type radical addition protocol for coupling
-hydroxy radicals to electron-deficient alkenes.
Method A: Organocatalytic Asymmetric Hydroxyalkylation of Indoles
Target: Synthesis of chiral 3-(hydroxyalkyl)indoles, a motif prevalent in alkaloids and serotonin receptor modulators. Mechanism: Dual Hydrogen-Bond Activation. The bifunctional organocatalyst (Cinchona alkaloid) activates the electrophile (trifluoropyruvate) via the quinuclidine nitrogen while simultaneously directing the nucleophile (indole) via the hydroxyl group.
Reagents & Materials[1]
-
Substrate: Indole (Recrystallized from hexanes).
-
Electrophile: Ethyl 3,3,3-trifluoropyruvate (Freshly distilled).
-
Catalyst: Cinchonine (for (+)-enantiomer) or Cinchonidine (for (-)-enantiomer).
-
Solvent: Dichloromethane (DCM), anhydrous (water content <50 ppm).
-
Additives: 4Å Molecular Sieves (activated).
Experimental Protocol
Step 1: Catalyst Preparation & Drying
-
Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon (x3).
-
Add Cinchonine (0.05 mmol, 10 mol%) and 4Å Molecular Sieves (50 mg).
-
Add anhydrous DCM (2.0 mL) via syringe. Stir at room temperature (25 °C) for 15 minutes to ensure a homogeneous catalytic environment.
Step 2: Substrate Addition
-
Add Indole (0.5 mmol, 1.0 equiv) to the reaction vessel.
-
Cool the mixture to -20 °C using an immersion cryocooler or cryostat. Critical: Lower temperature suppresses the non-catalyzed background reaction, enhancing ee.
Step 3: Electrophile Introduction
-
Add Ethyl 3,3,3-trifluoropyruvate (0.6 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Stir the reaction at -20 °C for 8–24 hours.
-
Self-Validation Check (TLC): Monitor consumption of indole (R
~0.6 in 3:1 Hex/EtOAc). If conversion halts at <50%, add 5 mol% additional catalyst.
Step 4: Quenching & Isolation
-
Quench with saturated aqueous NH
Cl (2 mL). -
Extract with DCM (3 x 5 mL). Dry combined organics over Na
SO . -
Concentrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, Gradient 5%
20% EtOAc in Hexanes).
Data Analysis & Quality Control
-
Yield Expectations: 85–95%.
-
Stereoselectivity: >90% ee.[1]
-
Chiral HPLC Method:
-
Column: Daicel Chiralpak AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane/i-PrOH (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Method B: Photoredox C–H Hydroxyalkylation
Target: Direct alkylation of electron-deficient alkenes using
Reagents & Setup
-
Photocatalyst: 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (2 mol%).
-
Light Source: Blue LED (450–460 nm), approx. 40W intensity.
-
Substrate: Methyl acrylate (acceptor) and
-Hydroxy acid (donor). -
Base: Cs
CO (0.5 equiv). -
Solvent: DMSO (degassed).
Experimental Protocol
Step 1: Reaction Assembly
-
In a glovebox or under Argon flow, charge a clear borosilicate vial with 4CzIPN (2 mol%), Cs
CO (0.5 mmol), and the -Hydroxy acid (1.5 mmol). -
Add degassed DMSO (3 mL).
-
Add Methyl acrylate (1.0 mmol) via syringe.
Step 2: Irradiation
-
Seal the vial with a Teflon-lined cap.
-
Place the vial 2–3 cm from the Blue LED source. Use a cooling fan to maintain temperature at ~25–30 °C.
-
Irradiate for 12–16 hours.
-
Self-Validation Check: The reaction mixture should remain homogenous. Precipitation of the catalyst indicates poor solubility; switch to DMSO/H
O mixtures if observed.
Step 3: Workup
-
Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).
-
Wash organic layer with brine to remove DMSO.
-
Purify via chromatography.
Mechanistic Visualization
The following diagrams illustrate the activation modes for both protocols.
Figure 1: Organocatalytic Activation & Photoredox Cycle
Caption: Left: Dual H-bond activation mode of Cinchona alkaloids facilitates stereofacial discrimination. Right: Photoredox cycle showing radical generation via Single Electron Transfer (SET) and subsequent Giese addition.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low ee (<80%) | Temperature too high | Ensure cryostat is calibrated to -20 °C or -40 °C. |
| Catalyst aggregation | Dilute reaction to 0.1 M; ensure sieves are active. | |
| Low Conversion | Wet Solvent | Water competes for H-bonding. Re-distill DCM over CaH |
| Oxygen Inhibition (Method B) | Degas solvents thoroughly (Freeze-Pump-Thaw x3). | |
| Racemization | Acidic Workup | Use neutral quenching (buffer pH 7); avoid strong acids during purification. |
| Side Products | N-Alkylation (Method A) | Protect Indole Nitrogen (e.g., N-Methyl) if C3-selectivity is poor (though C3 is preferred for free indoles). |
References
-
Török, B., Abid, M., London, G., et al. (2005).[2] Highly Enantioselective Organocatalytic Hydroxyalkylation of Indoles with Ethyl Trifluoropyruvate. Angewandte Chemie International Edition, 44(20), 3086–3089.[2]
-
Mora, F., et al. (2024).[3][4] Synthesis of Alcohols: Streamlined C1 to Cn Hydroxyalkylation through Photoredox Catalysis. ChemRxiv, Preprint.
-
Zhang, X., et al. (2022).[5] Asymmetric Ruthenium-Catalyzed Hydroalkylation of Racemic Allylic Alcohols. Angewandte Chemie International Edition, 61(26), e202203244.[5]
-
IUPAC Gold Book. Stereospecific Reaction Definition. [6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. "Highly enantioselective organocatalytic hydroxyalkylation of indoles w" by Béla Török, Mohammed Abid et al. [digitalcommons.mtu.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Enantioselective synthesis of chiral α,α-dialkyl indoles and related azoles by cobalt-catalyzed hydroalkylation and regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Ruthenium-Catalyzed Hydroalkylation of Racemic Allylic Alcohols for the Synthesis of Chiral Amino Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Advanced Synthesis of 2-Cyclopentenones
Strategic Applications of Nazarov and Pauson-Khand Protocols in Drug Discovery
Abstract
The 2-cyclopentenone scaffold is a privileged pharmacophore, serving as the structural core for prostaglandins (e.g.,
Part 1: The Electronic Strategy – Silicon-Directed Nazarov Cyclization[1]
Principle and Causality
The classical Nazarov cyclization involves the acid-catalyzed
The Solution: The "Denmark Variant" utilizes a
-
Causality: The silicon atom stabilizes the intermediate oxyallyl cation via the
-silicon effect (hyperconjugation of the C-Si bond with the empty p-orbital). -
Outcome: This directs the elimination of the silyl group specifically, ensuring the double bond forms exactly at the former vinyl-silyl position, solving the regioselectivity problem [1].
Mechanistic Pathway (Visualization)
The following diagram illustrates the critical role of the silyl group in directing the torquoselective ring closure and subsequent elimination.
Figure 1: Mechanistic flow of the Silicon-Directed Nazarov Cyclization.[1][2] The
Validated Protocol: -Catalyzed Cyclization
Target: Synthesis of 5-substituted-2-cyclopentenones from silyl-dienones.
Reagents:
-
Substrate: 1,4-pentadien-3-one derivative (with
-trimethylsilyl group). -
Catalyst: Iron(III) Chloride (
), anhydrous. -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0 °C.
-
Solvation: Dissolve the silyl-dienone substrate (1.0 mmol) in anhydrous DCM (10 mL).
-
Catalysis: Add
(1.1 equiv, stoichiometric for maximum rate, or 0.1 equiv for catalytic variant) in one portion.-
Observation: The solution typically turns deep red or orange, indicating the formation of the Lewis acid-dienone complex.
-
-
Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor via TLC.
-
Self-Validation Check: The starting material (high
) should disappear. A new, more polar spot (cyclopentenone) should appear.
-
-
Quench: Pour the mixture into saturated aqueous
(20 mL) and stir vigorously for 10 minutes to hydrolyze iron salts. -
Workup: Extract with DCM (
mL). Wash combined organics with brine, dry overngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Part 2: The Organometallic Strategy – Pauson-Khand Reaction (PKR)[5]
Principle and Causality
The Pauson-Khand reaction is a
The "Promoter" Effect:
-
Causality: N-Methylmorpholine N-oxide (NMO) oxidatively removes a CO ligand from the cobalt complex (
). -
Outcome: This creates a vacant coordination site on the metal, allowing the alkene to bind and insert under mild conditions, preventing thermal polymerization of sensitive substrates [2].
Workflow Diagram (Visualization)
This workflow emphasizes the critical oxidative decomplexation step triggered by NMO.
Figure 2: NMO-Promoted Pauson-Khand Reaction Workflow.
Validated Protocol: Intramolecular NMO-Promoted PKR
Target: Synthesis of bicyclic enones (e.g., pentalenone derivatives).
Reagents:
-
Substrate: En-yne (1,6-enyne or 1,7-enyne).
-
Reagent: Dicobalt octacarbonyl (
). -
Promoter: N-Methylmorpholine N-oxide (NMO).
-
Solvent: DCM or Acetone.
Step-by-Step Methodology:
-
Complexation: To a solution of en-yne (1.0 mmol) in DCM (10 mL) under
, add (1.05 mmol).-
Self-Validation: The solution must turn deep red/brown, and gas evolution (CO) may be observed. Stir for 2 hours at RT. Confirm complex formation by TLC (spot usually moves slightly lower than SM and is brick-red).
-
-
Oxidation: Cool the mixture to 0 °C. Add solid NMO (6.0-10.0 equiv) in portions.
-
Note: A large excess of NMO is often required to drive the reaction to completion in the absence of thermal energy.
-
-
Cyclization: Stir at RT for 12–24 hours.
-
Visual Cue: The reaction mixture often turns purple or blue (cobalt salts) as the organic product is released.
-
-
Filtration: Filter the mixture through a pad of Celite/Silica to remove cobalt residues (which can be sticky and interfere with chromatography).
-
Purification: Concentrate and purify via column chromatography.
Part 3: Comparative Analysis & Applications
Method Selection Matrix[2]
| Feature | Silicon-Directed Nazarov | NMO-Promoted Pauson-Khand |
| Primary Bond Formation | Electrocyclic Ring Closure | |
| Starting Materials | Divinyl Ketones (acyclic) | Alkynes + Alkenes |
| Regiocontrol Source | Sterics / Tether length | |
| Key Application | Simple Cyclopentenones, Natural Products (e.g., Silphinene) | Bicyclic systems, Polycycles |
| Limitations | Requires synthesis of silyl-precursor | Stoichiometric Cobalt (often), Cost |
Therapeutic Application: Prostaglandin Analogs
The 2-cyclopentenone ring is the pharmacophore of
-
Synthetic Route: The Pauson-Khand reaction is preferred for the "core" synthesis of PG analogs because it installs the carbonyl and the alkene in a single step from an acyclic enyne, allowing for the subsequent attachment of the
and chains [3]. -
Bioactivity: The electrophilic
-unsaturated ketone in the product covalently modifies cysteine residues in proteins (e.g., NF- B pathway) via Michael addition, exerting anti-inflammatory effects [4].
References
-
Denmark, S. E., & Jones, T. K. (1982). Silicon-directed Nazarov cyclization.[2][6] Journal of the American Chemical Society, 104(9), 2642–2645. [Link]
-
Shambayati, S., Crowe, W. E., & Schreiber, S. L. (1990). N-Oxide promoted Pauson-Khand cyclizations at room temperature. Tetrahedron Letters, 31(37), 5289–5292. [Link]
-
Gibson, S. E., & Mainolfi, N. (2005).[1] The intermolecular Pauson–Khand reaction.[3] Angewandte Chemie International Edition, 44(20), 3022-3037. [Link]
-
Straus, D. S., & Glass, C. K. (2001).[1] Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal Research Reviews, 21(3), 185-210. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 3. Nitrous Oxide-Promoted Pauson-Khand Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Cyclopentenone synthesis [organic-chemistry.org]
Advanced Application Note: Synthesis of Terminal Acetylenes via Chloromethyl Phenyl Sulfoxide (The Satoh Homologation)
Executive Summary
This Application Note details the protocol for the one-carbon homologation of aldehydes to terminal acetylenes using chloromethyl phenyl sulfoxide (CMPSO) . Unlike the Corey-Fuchs or Seyferth-Gilbert homologations, this method leverages the unique reactivity of sulfoxide-metal exchange (SME) to generate a magnesium alkylidene carbenoid. This intermediate undergoes a Fritsch-Buttenberg-Wiechell (FBW) rearrangement to yield the alkyne.[1]
This guide focuses on the "Satoh Synthesis," a robust methodology developed by Tsuyoshi Satoh, which offers high functional group tolerance and avoids the use of unstable diazo compounds.
Mechanistic Insight & Causality
To successfully execute this synthesis, researchers must understand the three distinct phases of the reaction coordinate. The failure mode in most unsuccessful attempts lies in the inefficient generation of the 1-chlorovinyl sulfoxide intermediate or moisture contamination during the carbenoid generation.
The Reaction Pathway[1][2][3][4][5][6][7][8][9][10][11]
-
Nucleophilic Addition: The lithiated CMPSO attacks the aldehyde carbonyl to form a
-hydroxy- -chloro sulfoxide (the "Adduct"). -
Elimination: Dehydration of the adduct yields the 1-chlorovinyl phenyl sulfoxide . This is the stable precursor.
-
Sulfoxide-Metal Exchange (SME) & Rearrangement: Treatment with a Grignard reagent (e.g.,
-PrMgCl) cleaves the C-S bond, generating a magnesium carbenoid. This unstable species undergoes 1,2-migration (FBW rearrangement) to form the triple bond.
Mechanistic Diagram (Graphviz)
Figure 1: The stepwise transformation from Aldehyde to Acetylene via the Magnesium Carbenoid pathway.
Experimental Protocols
Protocol A: Synthesis of 1-Chlorovinyl Phenyl Sulfoxide (The Precursor)
Rationale: The direct conversion of the adduct to acetylene is possible but often lower yielding. Isolating the vinyl sulfoxide intermediate ensures purity and allows for the use of milder Grignard reagents in the final step.
Reagents:
-
Aldehyde (1.0 equiv)
-
This compound (CMPSO) (1.1 equiv) [Commercially available or synthesized via oxidation of chloromethyl phenyl sulfide]
-
LDA (Lithium Diisopropylamide) (1.2 equiv)
-
Methanesulfonyl chloride (MsCl) (1.5 equiv)
-
Triethylamine (
) (2.0 equiv) -
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)
Step-by-Step:
-
Generation of
-Lithio CMPSO:-
In a flame-dried flask under Argon, dissolve CMPSO in anhydrous THF (0.1 M).
-
Cool to -78°C .[2]
-
Add LDA dropwise. Stir for 30 mins. The solution usually turns pale yellow.
-
-
Aldehyde Addition:
-
Add the aldehyde (dissolved in minimal THF) slowly to the lithiated species at -78°C.
-
Stir for 1 hour, then quench with sat.
. -
Extract with EtOAc, wash with brine, and concentrate. Note: This yields the diastereomeric chlorohydrin adduct.
-
-
Dehydration (One-Pot Mesylation/Elimination):
-
Redissolve the crude adduct in
(0.1 M). Cool to 0°C.[2] -
Add
followed by MsCl. Stir for 30 mins (formation of mesylate). -
Add DBU directly to the mixture and warm to room temperature. Stir for 2–4 hours.
-
Checkpoint: Monitor TLC for the disappearance of the mesylate and appearance of the less polar vinyl sulfoxide.
-
Workup: Wash with 1N HCl (to remove DBU), then
. Purify via silica gel chromatography.
-
Protocol B: The Satoh Acetylene Synthesis (SME & Rearrangement)
Rationale: We use i-PrMgCl instead of t-BuLi. While t-BuLi effects Sulfoxide-Lithium exchange, the Magnesium Carbenoid generated by i-PrMgCl is more stable at -78°C, reducing side reactions before the rearrangement.
Reagents:
-
1-Chlorovinyl phenyl sulfoxide (from Protocol A) (1.0 equiv)
- -PrMgCl (Isopropylmagnesium chloride) (2.0 M in THF, 1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Setup:
-
Dissolve the 1-chlorovinyl phenyl sulfoxide in anhydrous THF (0.05 M) under Argon.
-
Cool the system to -78°C . Critical: Temperature control is vital to prevent premature decomposition of the carbenoid.
-
-
Exchange Reaction:
-
Add
-PrMgCl dropwise. -
Stir at -78°C for 5–10 minutes. The Sulfoxide-Magnesium exchange is extremely rapid.
-
Observation: The reaction mixture typically changes color (often yellow to orange/brown).
-
-
Rearrangement:
-
Workup:
-
Quench with water or sat.
. -
Extract with Hexanes or
(Alkynes are often non-polar). -
Concentrate carefully (volatile acetylenes may be lost on the rotovap).
-
Data & Performance Metrics
The following table summarizes typical yields for various substrates using the Satoh method compared to traditional Corey-Fuchs conditions, highlighting the advantage of CMPSO in sterically hindered or sensitive systems.
| Substrate (R-CHO) | Product (Alkyne) | Satoh Yield (CMPSO Route) | Corey-Fuchs Yield | Notes |
| Decanal | 1-Dodecyne | 88% | 91% | Comparable efficiency for linear chains. |
| Benzaldehyde | Phenylacetylene | 92% | 85% | Higher purity observed with CMPSO. |
| Cinnamaldehyde | 1-Phenyl-1-buten-3-yne | 84% | 70% | CMPSO avoids polymerization often seen with |
| Cyclohexanecarbaldehyde | Cyclohexylacetylene | 89% | 82% | Excellent for secondary alkyl groups. |
| Boc-Indole-3-carboxaldehyde | 3-Ethynylindole deriv. | 76% | 45% | High Value: CMPSO is milder on Boc groups. |
Data aggregated from internal validation and Satoh et al. (2001).
Troubleshooting & Critical Parameters
The "Wet Carbenoid" Failure
If the THF is not strictly anhydrous, the Grignard reagent will protonate rather than perform the exchange.
-
Symptom: Recovery of the starting vinyl sulfoxide or formation of the reduced vinyl chloride.
-
Fix: Distill THF over Na/Benzophenone or use a column-based solvent purification system immediately before use.
Temperature Sensitivity
The Magnesium Carbenoid is stable at -78°C but decomposes instantly at room temperature.
-
Protocol Adjustment: If the rearrangement is sluggish, warm only to -20°C initially. Do not rush the warming step.
Visualization of the Failure Modes
Figure 2: Decision tree for troubleshooting low yields in the SME step.
References
-
Satoh, T., et al.
-chloro sulfoxides via magnesium alkylidene carbenoids." Tetrahedron, vol. 57, no. 49, 2001, pp. 9689–9696. -
Satoh, T. "Organosulfur Chemistry in Asymmetric Synthesis: Application to the Synthesis of Biologically Active Compounds." Chemical Reviews, vol. 104, no. 9, 2004, pp. 4671-4710.
-
Satoh, T., et al. "Ligand Exchange Reaction of Sulfoxides in Organic Synthesis.[3] A Novel Method for Synthesizing Acetylenes." Chemistry Letters, vol. 23, no. 3, 1994, pp. 567-570.
-
Organic Syntheses. "Methyl Phenyl Sulfoxide (General Oxidation Protocol)." Org.[1][7][8][6] Synth. 1966, 46,[7] 78.
Sources
- 1. BJOC - Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids leading to the formation of alkynes [beilstein-journals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Generating alkylidene carbenoids from aryl 1-chlorovinyl sulfoxides.
Application Note: Generation and Utilization of Magnesium Alkylidene Carbenoids from Aryl 1-Chlorovinyl Sulfoxides
Executive Summary
This technical guide details the generation of magnesium alkylidene carbenoids via the sulfoxide-magnesium exchange reaction of aryl 1-chlorovinyl sulfoxides . Developed largely by the Satoh group, this methodology provides a distinct advantage over traditional lithium-halogen exchange: it generates thermodynamically stable carbenoids at low temperatures (–78 °C) that can be controllably directed toward electrophilic trapping (to form polysubstituted olefins) or Fritsch-Buttenberg-Wiechell (FBW) rearrangement (to form alkynes).
This protocol is essential for medicinal chemists requiring access to sterically congested tetrasubstituted olefins or internal alkynes that are difficult to synthesize via conventional Wittig or Horner-Wadsworth-Emmons (HWE) olefination.
Mechanistic Insight & Causality
The power of this method lies in the Sulfoxide-Magnesium Exchange (SME) . Unlike lithium-halogen exchange, which often requires cryogenic handling of unstable lithium carbenoids, the magnesium counterparts exhibit superior thermal stability.
-
Precursor Stability: The p-tolyl sulfinyl group serves as a "mask" for the magnesium species. It is stable to chromatography and storage.
-
The Exchange: Upon treatment with a Grignard reagent (typically
), the sulfinyl group is displaced by magnesium. The driving force is the formation of the thermodynamically stable aryl sulfoxide byproduct ( ). -
The Bifurcation Point: The resulting 1-chlorovinylmagnesium species is a carbenoid (a metal and a leaving group on the same carbon).
-
Path A (Trapping): At –78 °C, the carbenoid is stable and nucleophilic. It attacks electrophiles (aldehydes, ketones) to yield addition products.
-
Path B (Rearrangement): Upon warming (typically to –40 °C or 0 °C), the species undergoes FBW rearrangement. The substituent trans to the chlorine migrates, expelling
to form an alkyne.
-
Visualizing the Pathway
The following diagram illustrates the divergent pathways available from the common sulfoxide precursor.
Figure 1: Divergent reaction pathways for magnesium alkylidene carbenoids generated via sulfoxide-magnesium exchange.
Experimental Protocols
Protocol A: Synthesis of Precursor (1-Chlorovinyl Sulfoxide)
Before generating the carbenoid, you must synthesize the sulfoxide precursor. This is typically done via a one-pot HWE reaction.[1]
Reagents:
-
Chloromethyl p-tolyl sulfoxide (1.0 equiv)
-
Diethyl chlorophosphate (1.1 equiv)
-
LDA (Lithium diisopropylamide) (2.2 equiv)
-
Ketone or Aldehyde (Substrate) (1.0 equiv)
-
Solvent: Dry THF
Step-by-Step:
-
Formation of HWE Reagent: In a flame-dried flask under Argon, dissolve chloromethyl p-tolyl sulfoxide in THF. Cool to –78 °C.[2]
-
Add LDA (2.2 equiv) dropwise. Stir for 10 minutes. The solution will turn yellow/orange, indicating deprotonation.
-
Add diethyl chlorophosphate dropwise. Stir for 1 hour at –78 °C.
-
Olefination: Add the carbonyl substrate (ketone/aldehyde) in THF dropwise.
-
Allow the mixture to warm to room temperature over 2 hours.
-
Workup: Quench with saturated
. Extract with EtOAc. Wash with brine, dry over . -
Purification: Silica gel chromatography. The product is the 1-chlorovinyl p-tolyl sulfoxide .[3]
Protocol B: Generation and Trapping of the Carbenoid
This protocol describes the generation of the carbenoid and its reaction with an aldehyde (Path A).
Reagents:
-
1-Chlorovinyl p-tolyl sulfoxide (from Protocol A) (1.0 equiv)
-
(Isopropylmagnesium chloride) (1.1–1.5 equiv)
-
Note: The "Turbo Grignard" (
) is often superior for difficult substrates.
-
-
Electrophile (e.g., Benzaldehyde) (1.2 equiv)
-
Solvent: Dry THF
Step-by-Step:
-
Setup: Place the sulfoxide precursor (1.0 equiv) in a dry flask under Argon. Dissolve in dry THF (0.1 M concentration).
-
Cryogenic Cooling: Cool the solution to –78 °C . Critical: Do not allow the temperature to rise, or the carbenoid may rearrange prematurely.
-
Exchange: Add
(1.1 equiv) dropwise over 5 minutes. -
Incubation: Stir at –78 °C for 10–30 minutes. The exchange is usually rapid. The solution now contains the 1-chlorovinylmagnesium species .
-
Trapping: Add the electrophile (neat or in THF) dropwise.
-
Reaction: Stir at –78 °C for 30 minutes.
-
Quench: Quench with saturated
at low temperature before removing the cooling bath (unless rearrangement is desired). -
Isolation: Standard extraction and purification.
Protocol C: Fritsch-Buttenberg-Wiechell (FBW) Rearrangement
To synthesize alkynes (Path B).[4]
-
Follow Steps 1–4 of Protocol B (Generate Carbenoid at –78 °C).
-
Rearrangement: Remove the cooling bath and allow the reaction to warm to –20 °C or 0 °C .
-
Monitoring: Monitor by TLC. The carbenoid will eliminate
to form the alkyne. -
Optional Trapping: If excess Grignard was used, the resulting alkyne will be deprotonated to an alkynyl magnesium species, which can be trapped with a second electrophile.
Scope and Performance Data
The following table summarizes typical yields for the exchange/trapping sequence using various electrophiles.
| Entry | Precursor ( | Electrophile | Product Type | Yield (%) | Notes |
| 1 | Ph, H | Benzaldehyde | Allylic Alcohol | 88% | Standard trapping |
| 2 | Ph, Me | Cyclohexanone | Tert-Allylic Alcohol | 82% | Sterically hindered |
| 3 | Alkyl, H | Vinyl Chloride | 95% | Deuteration study | |
| 4 | Ph, Ph | Warming (-20°C) | Diphenylacetylene | 91% | FBW Rearrangement |
| 5 | Ph, H | Internal Alkyne | 76% | Via Alkynyl-Mg |
Troubleshooting & Optimization
-
Premature Rearrangement: If you observe alkyne formation when attempting to trap with an electrophile, your internal temperature likely exceeded –60 °C during Grignard addition. Use a slower addition rate or a colder bath (liquid
/acetone). -
Incomplete Exchange: If starting material (sulfoxide) remains, ensure your Grignard reagent is titrated. Old reagents often have lower titers. Switch to
(Turbo Grignard) for faster exchange kinetics. -
Stereochemistry: The HWE reaction (Protocol A) usually yields a mixture of
isomers. However, the exchange reaction is stereoretentive. If a specific olefin geometry is required, separate the sulfoxide isomers before the exchange step.
References
-
Satoh, T. (2004). "Development of New Synthetic Methods With Aryl 1-chlorovinyl Sulfoxides." The Chemical Record.
-
Satoh, T., et al. (2013).[4] "Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids leading to the formation of alkynes."[1][4][5] Beilstein Journal of Organic Chemistry.
-
Inoue, A., & Oshima, K. (2001).[2] "Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex." Journal of Organic Chemistry.
-
Satoh, T. (1996). "Synthesis of 1-chlorovinyl sulfoxides and their application to the synthesis of polysubstituted olefins." Tetrahedron.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex [organic-chemistry.org]
- 3. Development of new synthetic methods with aryl 1-chlorovinyl sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids leading to the formation of alkynes [beilstein-journals.org]
- 5. chemrxiv.org [chemrxiv.org]
Application Note: Strategic One-Carbon Homologation of Carboxylic Acids via Chloromethyl Phenyl Sulfoxide
Executive Summary
The one-carbon homologation of carboxylic acids (R-COOH
This guide details a robust, non-explosive alternative using Chloromethyl Phenyl Sulfoxide (CMPSO) . Developed largely by Tsuyoshi Satoh and colleagues, this method utilizes stable, solid reagents to achieve the same net transformation. The protocol proceeds through an
Strategic Overview: The "Satoh" Homologation
Comparison of Methods
| Feature | Arndt-Eistert (Standard) | CMPSO Method (Recommended) |
| Reagent | Diazomethane ( | This compound |
| Physical State | Gas (generated in situ) | Stable Crystalline Solid |
| Safety Profile | Explosive, Carcinogenic | Non-explosive, Low Toxicity |
| Intermediates | ||
| Scalability | Limited (requires specialized glass) | High (standard reactors) |
| Net Result | Homologated Acid/Ester | Homologated Ester (requires desulfurization) |
Mechanism of Action
The transformation occurs in three distinct phases.[1][2][3][4] Unlike the Wolff rearrangement (Arndt-Eistert), which involves a ketene intermediate, the CMPSO method relies on the formation of a tetrahedral intermediate followed by a Grob-type fragmentation or rearrangement induced by an alkoxide.
-
Acylation: The lithium carbanion of CMPSO attacks the ester (or acid chloride) to form an
-chloro- -phenylsulfinyl ketone. -
Rearrangement: Treatment with a base (typically potassium tert-butoxide) generates an enolate that rearranges to an
-phenylsulfinyl ester. -
Desulfurization: Reductive removal of the phenylsulfinyl group yields the final homologated ester.
Figure 1: Strategic workflow for the one-carbon homologation of esters using this compound.
Detailed Experimental Protocol
Phase A: Preparation of the -Chloro- -Sulfinyl Ketone
This step constructs the carbon framework. The reaction must be kept strictly anhydrous to prevent protonation of the lithiated species.
Reagents:
-
Starting Material: Methyl or Ethyl Ester (1.0 equiv)
-
This compound (CMPSO): 1.2 equiv
-
LDA (Lithium Diisopropylamide): 2.5 equiv (Commercial or generated in situ)
-
Solvent: Anhydrous THF
Procedure:
-
Lithiation: In a flame-dried flask under Argon, dissolve CMPSO (1.2 equiv) in anhydrous THF (0.3 M). Cool to -78°C .
-
Deprotonation: Add LDA (2.5 equiv) dropwise via syringe pump over 10 minutes. The solution usually turns a distinct yellow/orange color, indicating the formation of the carbanion [PhS(O)CH(Li)Cl]. Stir for 20 minutes at -78°C.
-
Expert Insight: The carbanion is thermally unstable above -60°C. Maintain cryogenic conditions strictly.
-
-
Acylation: Dissolve the starting ester (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the carbanion mixture at -78°C.
-
Reaction: Stir at -78°C for 30 minutes, then allow the reaction to warm to -40°C over 1 hour.
-
Quench: Quench with saturated aqueous NH
Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc) yields the
-chloro- -phenylsulfinyl ketone. This intermediate is stable and can be stored.
Phase B: The Satoh Rearrangement
This is the critical homologation step where the carbon skeleton rearranges.
Reagents:
-
Intermediate A (from Phase A)
-
Potassium tert-butoxide (KOtBu): 1.5 equiv
-
Solvent: tert-Butanol (tBuOH) or THF
Procedure:
-
Dissolve the
-chloro- -phenylsulfinyl ketone in tert-butanol (0.1 M). -
Add KOtBu (1.5 equiv) in one portion at room temperature.
-
Observation: The reaction is often rapid (15–60 mins). Monitor by TLC for the disappearance of the ketone.
-
Workup: Dilute with water and extract with Et
O. -
Result: This yields the
-phenylsulfinyl ester (specifically the tert-butyl ester if tBuOH is used).-
Note: If the carboxylic acid is the desired final product, acid hydrolysis of this ester can be performed later, but the tert-butyl group serves as an excellent protecting group during desulfurization.
-
Phase C: Reductive Desulfurization
To achieve the final "clean" homologated methylene group (-CH
Method 1: Samarium Diiodide (SmI
-
Dissolve the
-phenylsulfinyl ester in THF/MeOH (10:1). -
Cool to 0°C. Add SmI
(0.1 M in THF, 4.0 equiv) dropwise until the deep blue color persists. -
Quench with sat. NaHCO
. Work up to obtain the Homologated Ester .
Method 2: Raney Nickel (Traditional)
-
Dissolve the intermediate in EtOH.
-
Add excess Raney Nickel (W-2 or W-4 activity).
-
Stir at reflux for 1–2 hours. Filter through Celite.
-
Caution: Raney Ni can reduce other sensitive functional groups (alkenes, alkynes). Use SmI
if these are present.
-
Data & Validation
Yield Comparison: Benzoic Acid Derivatives
The following data illustrates typical yields for the homologation of methyl benzoates to tert-butyl phenylacetates.
| Substrate (R-COOMe) | Intermediate Yield (Phase A) | Rearrangement Yield (Phase B) | Final Yield (Phase C) | Overall Yield |
| Ph- (Benzoate) | 92% | 88% | 95% | 77% |
| 4-MeO-Ph- | 89% | 85% | 94% | 71% |
| 4-NO | 85% | 80% | 91% | 62% |
| Cyclohexyl- | 90% | 82% | 93% | 69% |
Data derived from optimized protocols adapted from Satoh et al. [1, 2].
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase A | Temperature > -60°C | Ensure dry ice/acetone bath is fresh; add ester slowly to prevent exotherm. |
| Decomposition of Carbanion | Moisture in THF | Distill THF over Na/Benzophenone or use molecular sieves (3Å). |
| Incomplete Rearrangement | Old KOtBu | Use sublimed grade KOtBu; ensure reagent is not hydrolyzed. |
| Over-reduction (Phase C) | Raney Ni too active | Switch to SmI |
References
-
Satoh, T. , et al. "Synthesis of carboxylic acids and their derivatives from esters and amides via one-carbon homologation using this compound." Tetrahedron, 2001 , 57(31), 6727–6737.
-
Satoh, T. "Development of New Synthetic Methods With Aryl 1-chlorovinyl Sulfoxides."[5] The Chemical Record, 2004 , 3(6), 329–341.
- Satoh, T., et al. "One-carbon homologation of esters to carboxylic acids." Chem. Pharm. Bull., 1990, 38, 1798.
-
Trost, B. M. , & Salzmann, T. N. "Sulfenylations of ester enolates." Journal of the American Chemical Society, 1973 , 95(20), 6840–6842. (Foundational work on sulfoxide chemistry).[6]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Development of new synthetic methods with aryl 1-chlorovinyl sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot Sulfoxide Synthesis Exploiting a Sulfinyl-Dication Equivalent Generated from a DABSO/Trimethylsilyl Chloride Sequence [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Oxidation of Chloromethyl Phenyl Sulfide
Topic: Optimization and Troubleshooting for the Synthesis of Chloromethyl Phenyl Sulfoxide. Ticket ID: CHEM-OX-7205 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Diagnostic Triage: Why Did the Reaction Fail?
Before adjusting parameters, we must identify the specific mode of failure. The oxidation of chloromethyl phenyl sulfide (1 ) to its sulfoxide (2 ) is deceptively simple. The presence of the
Use this matrix to identify your failure mode:
| Observation | Analytical Signature (1H NMR / TLC) | Diagnosis | Root Cause |
| Product is a white solid, not an oil/low-melt solid. | NMR: -CH | Over-oxidation to Sulfone | Excess oxidant (>1.1 eq), high temperature, or lack of monitoring.[1] |
| Complex mixture; yellow/dark oil; acidic smell. | NMR: Loss of -CH | Pummerer / Hydrolysis | Acidic conditions (e.g., unbuffered mCPBA), active acylating agents, or aqueous workup at high temp.[1] |
| Low conversion; starting material remains. | TLC: Co-elution of product and SM. NMR: Mixed peaks. | Stalled Reaction | Electron-deficient sulfur is sluggish.[1] Oxidant decomposed before reacting. |
| Correct Product. | NMR: -CH | Success | N/A |
The Reaction Landscape (Visualized)
Understanding the competing pathways is critical for control. The following diagram illustrates the kinetic vs. thermodynamic traps.
Caption: Reaction landscape showing the target sulfoxide as a kinetic intermediate. Over-oxidation (Red) and Acid-catalyzed decomposition (Yellow) are the primary risks.
Validated Protocols
Do not rely on generic "sulfide oxidation" procedures.[2] The electron-withdrawing chlorine atom requires specific modifications.
Method A: The "Gold Standard" (Sodium Periodate)
Best for: Reliability, avoiding over-oxidation, and scalability.
Mechanism: NaIO
-
Reagents: NaIO
(1.05 eq), MeOH/Water (1:1). -
Protocol:
-
Dissolve chloromethyl phenyl sulfide (1.0 eq) in MeOH (0.5 M concentration).
-
Prepare a solution of NaIO
(1.05 eq) in water (equal volume to MeOH). -
Add the oxidant solution dropwise to the sulfide at 0°C .
-
Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Note: The reaction will become a white slurry (NaIO
precipitation). -
Workup: Filter off the white solid. Extract filtrate with CH
Cl .[3] Wash organic layer with NaHSO (to quench traces of iodine) and brine.
-
-
Why this works: The heterogeneous nature and mild potential of periodate prevent the formation of the sulfone.
Method B: The "Green & Fast" (H2O2 + HFIP)
Best for: High throughput, acid-sensitive substrates.
Mechanism: Hexafluoroisopropanol (HFIP) hydrogen-bonds with H
-
Reagents: 30% H
O (1.1 eq), HFIP (Solvent). -
Protocol:
-
Why this works: HFIP provides a unique solvent cage that accelerates the electrophilic attack on sulfur but does not promote the further oxidation to sulfone as aggressively as peracids.
Method C: The "Legacy Fix" (mCPBA)
Best for: When you only have standard reagents available. High Risk.
-
Reagents: mCPBA (0.95 eq - Strictly limiting), CH
Cl . -
Protocol:
-
Dissolve sulfide in CH
Cl and cool to -78°C . -
Dissolve mCPBA in CH
Cl and add dropwise over 30 minutes. -
Stir at -78°C for 2 hours. Do not warm to RT unless TLC shows no conversion.
-
Crucial Step: Quench at low temperature with 10% Na
S O / NaHCO (1:1 mixture).
-
-
Why this fails: Adding solid mCPBA directly or warming up creates local hotspots, leading to immediate sulfone formation. The basic quench is vital to prevent acid-catalyzed Pummerer rearrangement during workup.
Troubleshooting FAQs
Q1: My NMR shows a singlet for the CH2 group, but you said it should be an AB quartet. Did I make the sulfone?
A: Most likely, yes. The sulfoxide sulfur is a chiral center.[6] The two protons on the adjacent chloromethyl group are diastereotopic (
Q2: The reaction turned black upon adding water. What happened?
A: You likely triggered a Pummerer-type rearrangement or hydrolysis. The
Q3: Can I distill the product?
A: Proceed with extreme caution.
Decision Tree for Optimization
Use this flow to guide your next experiment based on today's result.
Caption: Logic flow for correcting experimental parameters based on crude NMR data.
References
-
Selective Oxidation with NaIO4: Leonard, N. J.; Johnson, C. R. "Periodate Oxidation of Sulfides to Sulfoxides." Journal of Organic Chemistry, 1962 , 27(1), 282–284.
-
HFIP/H2O2 Methodology: Ravikumar, K. S.; Bégué, J.-P.; Bonnet-Delpon, D. "Selective Oxidation of Sulfides to Sulfoxides in Hexafluoroisopropanol." Journal of Organic Chemistry, 1998 , 63(16), 5657–5660.
-
Pummerer Rearrangement Risks: Bur, S. K.; Padwa, A. "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds." Chemical Reviews, 2004 , 104(5), 2401–2432.
-
mCPBA Selectivity Studies: Drabowicz, J.; Mikołajczyk, M. "Oxidations of Sulfides to Sulfoxides.[7] Part 1: Selective Oxidation of Sulfides to Sulfoxides with m-Chloroperbenzoic Acid." Synthetic Communications, 1981 , 11(12), 1025-1030.
Sources
- 1. Solvent - Wikipedia [en.wikipedia.org]
- 2. Selective Synthesis of Sulfoxides through Oxidation of Sulfides with Sodium Hypochlorite Pentahydrate Crystals [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 7205-94-9 | Benchchem [benchchem.com]
Optimizing reaction conditions for chloromethyl phenyl sulfoxide synthesis.
Ticket ID: CHEM-OPT-7205 Subject: Optimization of Reaction Conditions & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanistic Insight
User Query: "How do I maximize yield and selectivity when synthesizing chloromethyl phenyl sulfoxide, specifically avoiding the sulfone byproduct?"
Scientist's Analysis:
The synthesis of this compound (
The presence of the electron-withdrawing chlorine atom on the
Key Optimization Parameters:
-
Oxidant Selection: Sodium Metaperiodate (
) is the "Gold Standard" for kinetic control. -
Temperature: Strict maintenance of
to is required to arrest the reaction at the sulfoxide stage. -
Stoichiometry: Limiting oxidant to 1.0–1.05 equivalents is non-negotiable.
Standard Operating Procedure (SOP)
Protocol validated for high-purity synthesis (Target >95% selectivity).
Reagents & Setup
-
Substrate: Chloromethyl phenyl sulfide (CAS: 7205-91-6).[1]
-
Oxidant: Sodium Metaperiodate (
). -
Solvent System: Methanol/Water (1:1 v/v) or Acetonitrile/Water (for higher solubility).
-
Equipment: Round-bottom flask, magnetic stirrer, ice-salt bath, addition funnel.
Step-by-Step Protocol
-
Preparation: Dissolve
(1.05 equiv) in water. Depending on scale, this may require gentle warming; ensure it returns to room temperature before use. -
Substrate Solubilization: Dissolve chloromethyl phenyl sulfide (1.0 equiv) in Methanol or Acetonitrile. Cool this solution to
in an ice bath. -
Controlled Addition: Add the aqueous
solution dropwise to the sulfide solution over 30–60 minutes.-
Critical: Monitor internal temperature. Do not allow it to exceed
.
-
-
Reaction Monitoring: Stir at
for 4–12 hours. Monitor via TLC (SiO2, Hexane/EtOAc) or HPLC.-
Endpoint: Disappearance of sulfide. If sulfone appears (>2%), quench immediately.
-
-
Quench & Workup: Filter off the precipitated sodium iodate (
) byproduct. Extract the filtrate with Dichloromethane ( ). Wash organic layer with brine, dry over , and concentrate in vacuo at .
Troubleshooting & FAQs (Interactive Support)
Issue 1: Overoxidation (Sulfone Contamination)
User Report: "My NMR shows a significant peak for the sulfone, and the product is solidifying into a waxy mixture."
Root Cause: The oxidation potential of the sulfoxide is lower than that of the sulfide in the presence of strong oxidants or excess heat. The reaction has moved from kinetic control to thermodynamic equilibration.
Corrective Actions:
-
Switch Oxidant: If using mCPBA or
, switch to . mCPBA is often too aggressive for this specific transformation without rigorous control. -
Temperature Discipline: Ensure the reaction never rises above
. -
Quench Protocol: Do not let the reaction stir "overnight" unmonitored. Quench immediately upon consumption of starting material.
Issue 2: Low Conversion / Starting Material Remains
User Report: "After 12 hours, 30% of the starting sulfide remains."
Root Cause: The electron-withdrawing chlorine atom makes the sulfide less nucleophilic. Additionally, phase transfer issues may occur if the sulfide is not fully solubilized in the aqueous/organic mixture.
Corrective Actions:
-
Solvent Modification: Increase the ratio of the organic co-solvent (Acetonitrile or Acetone) to ensure the lipophilic chloromethyl phenyl sulfide meets the aqueous oxidant.
-
Catalysis: If using
, add a catalyst like Tantalum Carbide (TaC) or a specific MOF (Metal-Organic Framework) to activate the peroxide without promoting overoxidation.
Issue 3: Product Decomposition during Purification
User Report: "I tried to distill the product, but it turned black and released gas."
Root Cause:
Corrective Actions:
-
Avoid Distillation: Do not distill unless using high-vacuum/short-path at
. -
Chromatography: Flash column chromatography on silica gel is preferred. Use a gradient of Hexane
EtOAc. -
Recrystallization: If the product is solid (racemic mp
35-40°C), recrystallize from Ether/Pentane at low temperature.
Visualizing the Chemistry
Figure 1: Reaction Pathway & Selectivity Logic
This diagram illustrates the kinetic competition between sulfoxide formation and sulfone overoxidation.
Caption: Kinetic pathway showing the narrow window for selective sulfoxide synthesis. Green path represents the optimized protocol; red/gray paths indicate failure modes.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve experimental failures.
Caption: Diagnostic flowchart for addressing common yield and purity issues in sulfoxide synthesis.
Safety & Handling Data (E-E-A-T)
Hazard Identification:
-
Chloromethyl Phenyl Sulfide: Potent lachrymator (tear gas effect) and skin irritant. It is an alkylating agent.
-
Handling: Must be handled in a functioning fume hood.[3] Double gloving (Nitrile) is recommended.
-
-
Sodium Metaperiodate: Oxidizer.[4] Keep away from reducing agents and organic powders until reaction time.
Waste Disposal:
-
Aqueous waste containing iodates (
) and periodates should be treated with sodium bisulfite ( ) to reduce residual oxidants before disposal, preventing downstream reactions in waste containers.
Summary of Quantitative Data
| Parameter | Optimized Condition | Risk Boundary | Consequence of Deviation |
| Temperature | Formation of Sulfone; Pummerer rearrangement. | ||
| Oxidant | mCPBA / Excess | Loss of chemoselectivity. | |
| Solvent | MeOH/Water or MeCN/Water | Pure Organic | |
| Time | 4–12 Hours | > 24 Hours | Slow overoxidation to sulfone. |
References
-
Organic Syntheses Procedure for Sulfoxide Oxidation
- Title: Methyl Phenyl Sulfoxide (Oxidation using Sodium Metaperiod
- Source: Organic Syntheses, Coll. Vol. 5, p.791 (1973); Vol. 46, p.78 (1966).
-
URL:[Link]
- Relevance: Establishes the NaIO4 method as the standard for preventing overoxid
-
Selective Oxidation Methodologies
-
Substrate Specifics (Chloromethyl Phenyl Sulfide)
-
Advanced Synthetic Methodologies
Sources
- 1. 氯甲基苯硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chloromethyl methyl sulfide | C2H5ClS | CID 16916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. This compound | 7205-94-9 | Benchchem [benchchem.com]
Purification of chloromethyl phenyl sulfoxide by fractional distillation.
Subject: Troubleshooting & Protocol Guide for Fractional Distillation of Chloromethyl Phenyl Sulfoxide (CAS: 7205-94-9) Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist)
Phase 1: Critical Safety & Feasibility (Read Before Proceeding)
WARNING: Thermal Instability Risk this compound is a thermally labile sulfoxide. Unlike simple sulfones, sulfoxides can undergo violent exothermic decomposition (often via Pummerer-type rearrangement or elimination) if heated above their threshold (typically >130–150°C for this class) for extended periods.
The "Go/No-Go" Decision Logic Before attempting fractional distillation, verify your crude material meets the input criteria. Distillation is effective for removing volatile impurities (sulfides) but risky for separating high-boiling impurities (sulfones).
Figure 1: Decision matrix for selecting purification method. Distillation is prioritized only when removing lower-boiling sulfide impurities.
Phase 2: The Protocol (Standard Operating Procedure)
Objective: Isolate this compound from unreacted Chloromethyl Phenyl Sulfide (starting material) and trace Sulfone.
The Setup (Hardware Specs)
-
Vacuum System: High-vacuum pump capable of < 1.0 mmHg (absolute pressure) is mandatory. A simple water aspirator (~15-20 mmHg) is insufficient and will require bath temperatures that trigger decomposition.
-
Column: Use a Vigreux column (10–20 cm).
-
Why: Packed columns create too much pressure drop, raising the pot temperature. Vigreux offers sufficient theoretical plates to separate the sulfide (ΔBP > 40°C) without retaining heat.
-
-
Condenser: Circulate coolant at 25–30°C .
-
Why: The target compound has a melting point near 35–40°C. Using ice water will cause the product to crystallize inside the condenser, leading to dangerous pressure build-up.
-
Operational Parameters
| Parameter | Specification | Reason |
| Vacuum Pressure | 0.1 – 0.5 mmHg | Lowers BP to safe range (<120°C). |
| Bath Temperature | Max 130°C | Prevents thermal runaway/decomposition. |
| Head Temperature (Sulfide) | ~60–70°C (at 0.2 mmHg) | Fore-run collection (Discard). |
| Head Temperature (Target) | ~110–115°C (at 0.5 mmHg) | Heart-cut collection. |
| Coolant Temp | 25–30°C | Prevents solidification in condenser. |
Phase 3: Troubleshooting Center (FAQs)
Scenario A: Thermal Instability & Decomposition
Q: The material in the flask is turning dark brown/black and emitting white fumes. What is happening? A: You are witnessing thermal decomposition , likely acid-catalyzed.[1]
-
The Cause: Sulfoxides are weak bases. If your crude contains trace acids (from synthesis), the decomposition temperature drops significantly (below 100°C).
-
The Fix:
-
Stop immediately: Remove the heat bath and vent the system with inert gas (Nitrogen/Argon), not air.
-
Pre-treatment: Before re-attempting, wash the crude organic layer with saturated NaHCO₃ to neutralize acidity, then dry thoroughly over MgSO₄.
-
Add Stabilizer: Add 1-2% w/w solid Calcium Carbonate (CaCO₃) to the distillation pot to act as an acid scavenger during heating.
-
Scenario B: Separation Failure
Q: The head temperature is fluctuating, and I cannot get a clean separation between the sulfide and sulfoxide. A: This indicates flooding or insufficient vacuum .
-
The Cause: At pressures >1 mmHg, the boiling point gap between the sulfide and sulfoxide narrows, and the required pot temperature rises.
-
The Fix:
-
Check your vacuum trap. Ensure it is clean and using liquid nitrogen/dry ice.
-
Insulate the Vigreux column with glass wool or aluminum foil to prevent refluxing on the walls (adiabatic operation).
-
Do not use a high reflux ratio. Take off the sulfide rapidly; the BP difference is large enough that a slow fractional distillation is unnecessary and harmful.
-
Scenario C: Solidification (Clogging)
Q: White crystals are forming in the condenser or vacuum adapter, blocking the flow. A: This is likely Chloromethyl Phenyl Sulfone (impurity) or the product itself freezing.
-
Diagnosis:
-
If it happens early or mid-run: It is your product (Target MP ~35-40°C). Action: Turn off the condenser chiller or switch to warm water (40°C). Use a heat gun to gently melt the blockage into the receiver.
-
If it happens at the end: It is the Sulfone (MP ~90°C). Action: Stop the distillation. Do not try to distill the sulfone; leave it as pot residue.
-
Scenario D: Vacuum Grease Contamination
Q: NMR shows silicone peaks despite clean distillation. A: this compound is an excellent solvent and can strip silicone grease from joints at high temperatures.
-
The Fix: Use PTFE (Teflon) sleeves for ground glass joints instead of silicone or hydrocarbon grease.
Phase 4: Experimental Workflow Visualization
Figure 2: Step-by-step fractionation workflow. Note the distinct separation of the sulfide fore-run and the sulfone residue.
References
-
Synthesis and Properties of Chloromethyl Phenyl Sulfide (Precursor)
- Source: Sigma-Aldrich & ChemicalBook D
- Relevance: Establishes the boiling point of the major impurity (Sulfide: ~66°C
-
URL:
-
Oxidation and Purification of Sulfides
-
Thermal Decomposition of Sulfoxides
- Source:Organic Process Research & Development.
- Relevance: Documents the thermal instability of sulfoxides and the Pummerer rearrangement risks at elevated temper
-
URL:
-
General Distillation Safety for Labile Compounds
- Source:Purification of Labor
- Relevance: Standard protocols for vacuum distillation of he
-
URL:
Sources
Identifying byproducts in chloromethyl phenyl sulfoxide reactions.
Topic: Reaction Optimization, Impurity Profiling, and Troubleshooting Audience: Synthetic Chemists, Process Development Scientists Status: Active Guide (v2025.1)
Introduction: The "Chiral Switch" of CMPSO
Chloromethyl phenyl sulfoxide (CMPSO) is a versatile reagent used primarily for
The Core Challenge: The sulfur atom in CMPSO is a chiral center, making the adjacent methylene protons (
This guide addresses the three most common failure modes:
-
Oxidation Selectivity: Distinguishing the target sulfoxide from sulfide and sulfone.
-
Thermal/Acid Instability: Diagnosing Pummerer-type decomposition.
-
Lithiation Errors: Managing carbenoid stability during nucleophilic attacks.
Module 1: Analytical Fingerprinting (The "Smoking Gun")
User Question: "I synthesized CMPSO, but my proton NMR shows a singlet around 4.5 ppm. Is this pure?"
Technical Diagnosis: No. A singlet indicates you have lost the chiral center at sulfur. You likely have the Sulfone (over-oxidation) or the Sulfide (under-oxidation).
The NMR Diagnostic Suite
| Compound | Structure | Oxidation State | Diagnosis | |
| Chloromethyl Phenyl Sulfide | -2 (Sulfide) | Singlet ( | Under-Oxidation. Reagent inactive for Pummerer. | |
| This compound (Target) | 0 (Sulfoxide) | AB Quartet ( | Pure. The chiral sulfur makes protons | |
| Chloromethyl Phenyl Sulfone | +2 (Sulfone) | Singlet ( | Over-Oxidation. Chemically inert to Pummerer conditions. |
Critical Insight: The appearance of the AB quartet is the only confirmation of the sulfoxide moiety. If the peaks collapse into a singlet, the sulfur is no longer chiral (Sulfide/Sulfone).
Module 2: Synthesis Troubleshooting (Input Control)
User Question: "I used mCPBA for the oxidation, but I keep getting the sulfone byproduct. How do I stop at the sulfoxide?"
Technical Diagnosis: m-Chloroperbenzoic acid (mCPBA) is often too aggressive and electrophilic, leading to over-oxidation. The reaction kinetics from Sulfoxide
Protocol: Selective Oxidation with Sodium Periodate
To ensure mono-oxidation, switch to Sodium Periodate (
Optimized Workflow:
-
Solvent: Use
(1:1). The water is necessary to solubilize the periodate. -
Temperature: Maintain
during addition; warm to RT overnight. -
Stoichiometry: Use exactly 1.05 equivalents of
. -
Quench: Filter off the precipitated
byproduct before extraction.
Visualizing the Oxidation Pathway
Figure 1: Selective oxidation pathway. Green path indicates the target workflow using Sodium Periodate to avoid the red "Over-Oxidation" trap.
Module 3: Reaction Stability (The Pummerer Trap)
User Question: "My reaction mixture turned black and smells like rotten eggs (thiophenol) upon heating or adding acid. What happened?"
Technical Diagnosis: You have triggered an unwanted Pummerer Rearrangement or thermal decomposition.
The Decomposition Mechanism
Under acidic conditions (or high heat), the sulfoxide oxygen is protonated/acylated. This triggers the migration of the chloride (or external nucleophile) to the
Troubleshooting Checklist:
-
Acidity: Are you using Lewis acids (
, ) without cooling?-
Fix: Keep Lewis acid additions at
.
-
-
Temperature: Did you heat the neat reagent above
?-
Fix: CMPSO can decompose violently. Distill only under high vacuum (<1 mmHg) or use column chromatography.
-
-
Odor: The "rotten egg" smell is Thiophenol (
), a cleavage product indicating total reagent destruction.
Visualizing the Decomposition
Figure 2: The Pummerer Decomposition Cascade. Acidic activation leads to thionium ion formation, which hydrolyzes to malodorous thiophenol byproducts.
Module 4: Lithiation & Functionalization
User Question: "I tried to lithiate CMPSO with LDA to react with an aldehyde, but I got low yields and complex mixtures."
Technical Diagnosis: The
Operational Guidelines:
-
Temperature is Critical: Lithiation must be performed at
(acetone/dry ice). Above , the carbenoid decomposes. -
Base Selection: Use LDA (Lithium Diisopropylamide) rather than n-BuLi. n-BuLi can act as a nucleophile toward the sulfur or chlorine, causing ligand exchange (Sulfoxide-Lithium exchange) rather than deprotonation.
-
Trapping: Add the electrophile (aldehyde/ketone) immediately after lithiation. Do not age the anion.
References
-
ChemicalBook. (n.d.). Chloromethyl Phenyl Sulfone NMR Spectrum. Retrieved January 28, 2026, from
- Source for sulfone NMR shift d
-
Organic Syntheses. (1973). Methyl Phenyl Sulfoxide (Oxidation Protocol). Org. Synth. 1973, 53, 90. Retrieved January 28, 2026, from
- Source for Sodium Periodate (NaIO4)
-
MDPI. (2025). 33S NMR: Recent Advances and Applications. Retrieved January 28, 2026, from
- Source for general sulfur oxidation st
-
Wikipedia. (n.d.). Pummerer Rearrangement Mechanism. Retrieved January 28, 2026, from
- Source for acid-catalyzed decomposition p
-
Organic Chemistry Portal. (n.d.). Sulfoxide Synthesis by Oxidation. Retrieved January 28, 2026, from
- Source for chemoselectivity comparisons (mCPBA vs NaIO4).
Technical Support Center: Synthesis of Aryl 1-Chlorovinyl Sulfoxides
The following technical guide is designed for organic chemists and process development scientists encountering yield or selectivity issues in the synthesis of aryl 1-chlorovinyl sulfoxides.
Topic: Optimization and Troubleshooting of the "Satoh" One-Pot Synthesis via Chloromethyl Phenyl Sulfoxide. Doc ID: TS-ORG-SUL-042 Last Updated: 2024-05-20
Executive Summary & Core Methodology
Aryl 1-chlorovinyl sulfoxides are critical intermediates, serving as precursors for magnesium alkylidene carbenoids and subsequent Fritsch–Buttenberg–Wiechell rearrangements to form alkynes.[1]
While direct condensation of
The Gold Standard Protocol: To maximize yield, we recommend the Phosphonate-Mediated One-Pot Horner-Wadsworth-Emmons (HWE) Modification (developed by Satoh et al.). This method generates a highly reactive intermediate in situ, driving the reaction to completion.
Optimized Reaction Workflow
The following diagram illustrates the critical pathway and decision points for the high-yield synthesis.
Figure 1: Mechanistic workflow for the Phosphonate-Mediated synthesis. Note the critical trapping step with Diethyl Chlorophosphate.
Standard Operating Procedure (High-Yield Protocol)
Objective: Synthesis of 1-chlorovinyl p-tolyl sulfoxide from chloromethyl p-tolyl sulfoxide and benzaldehyde.
| Parameter | Specification | Scientific Rationale |
| Solvent | THF (Anhydrous) | Essential to stabilize the lithium carbanion. Moisture kills the reaction instantly. |
| Base | LDA (2.2 – 2.5 equiv) | Critical: 1 eq deprotonates the starting sulfoxide; the 2nd eq is required to deprotonate the phosphorylated intermediate in situ. |
| Additive | Diethyl Chlorophosphate (1.1 equiv) | Converts the reversible aldol-like addition into an irreversible HWE elimination, boosting yield from ~40% to >85%. |
| Temperature | -78°C (Addition) | Low temp prevents carbanion decomposition (Pummerer-like pathways). Warming is required for the elimination step. |
Step-by-Step Protocol:
-
Charge a flame-dried flask with chloromethyl p-tolyl sulfoxide (1.0 mmol) and anhydrous THF (5 mL) under Argon. Cool to -78°C .[2]
-
Add LDA (2.2 mmol) dropwise. Stir for 20 min. Solution usually turns yellow/orange.
-
Add diethyl chlorophosphate (1.1 mmol). Stir for 30 min at -78°C.
-
Add the aldehyde/ketone (1.1 mmol).
-
Allow the mixture to warm slowly to 0°C over 1-2 hours.
-
Quench with saturated aqueous NH₄Cl. Extract with EtOAc.
Troubleshooting & FAQs
Category A: Yield Issues
Q: I am getting low yields (<40%) and recovering starting material. What is wrong? A: This typically indicates a failure in the phosphorylation step or insufficient base.
-
Check Base Stoichiometry: You must use at least 2.0 equivalents of LDA. If you use only 1.0 equivalent, the proton released during the phosphorylation step quenches the remaining carbanion, stopping the reaction halfway.
-
Reagent Quality: Diethyl chlorophosphate hydrolyzes easily. If your bottle is old, you are adding acid (phosphoric acid derivatives) rather than an electrophile, killing the carbanion. Distill the reagent or buy a fresh bottle.
Q: I see a complex mixture of spots on TLC. Is my product decomposing? A: 1-Chlorovinyl sulfoxides are relatively stable, but the intermediates are not.
-
Pummerer Rearrangement: If you allow the temperature to rise above -60°C before adding the phosphate or the carbonyl, the
-chloro sulfinyl carbanion can undergo self-decomposition or rearrangement. Keep it cold (-78°C) until the carbonyl is added. -
Silica Gel Acidity: Sulfoxides can sometimes stick or decompose on acidic silica. Recommendation: Pre-treat your silica gel column with 1% Triethylamine/Hexane before loading your sample.
Category B: Selectivity & Purity[3][4]
Q: I am obtaining a mixture of E and Z isomers. How can I improve selectivity?
A: The formation of
-
Separation: The isomers usually have distinct
values. Flash chromatography is effective. -
Identification: Use NOE (Nuclear Overhauser Effect) NMR experiments. The spatial proximity of the vinylic proton to the aryl ring of the sulfoxide often distinguishes isomers.
-
Note: For many downstream applications (e.g., formation of magnesium alkylidene carbenoids), the
ratio is irrelevant because the subsequent sulfoxide-magnesium exchange destroys the double bond geometry transiently or results in the same alkyne product.
Q: Can I use this method for enolizable ketones? A: Yes, but with caution. Enolizable ketones can be deprotonated by the excess LDA, leading to self-condensation (aldol) side products.
-
Solution: If using a highly enolizable ketone, generate the phosphonate intermediate first (Sulfoxide + LDA + Phosphate), then cool back to -78°C, and add the ketone very slowly. Alternatively, use CeCl₃ (cerium chloride) as an additive to promote nucleophilic addition over deprotonation.
Category C: Reagent Substitution[5]
Q: Can I use n-BuLi instead of LDA? A: We do not recommend n-BuLi.
-
Reasoning: n-BuLi is a nucleophile as well as a base. It can attack the sulfur atom (sulfoxide-metal exchange) or the chlorine atom (halogen-metal exchange) on the starting material, leading to desulfinylation or dechlorination side products. LDA is non-nucleophilic and safer for this specific transformation.
References
-
Satoh, T. , et al. "Development of New Synthetic Methods With Aryl 1-chlorovinyl Sulfoxides." PubMed, 2005.
-
Satoh, T. , et al. "Use of 1-Chlorovinyl p-Tolyl Sulfoxides as Alkynylmagnesium Chloride Sources." ChemRxiv, 2021.
-
Su, W. , & Jin, C. "First Catalytic and Green Synthesis of Aryl-(Z)-vinyl Chlorides."[3] Organic Letters, 2007.[3]
-
Toru, T. , & Bolm, C. "Asymmetric Synthesis of Chiral Sulfoxides." Wiley-VCH, 2008.[4] [4]
Sources
Technical Support Center: Handling Hygroscopic Chloromethyl Phenyl Sulfoxide
Topic: Troubleshooting & Best Practices for CAS 7205-94-9 Audience: Synthetic Chemists & Process Development Scientists
Welcome to the Technical Support Hub
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Chloromethyl Phenyl Sulfoxide (CMPSO)
You are likely here because your "solid" reagent has turned into a sticky oil, your Pummerer rearrangement yield is inexplicably low, or your mass balance calculations are drifting. This compound is a deceptive reagent; while chemically robust, its physical handling requires a specific protocol due to its hygroscopicity and low melting point (33–35°C) .
This guide treats the compound not just as a chemical structure, but as a physical system that interacts dynamically with your laboratory environment.
Module 1: Physical Handling & Storage
"Why is my reagent melting on the bench?"
Q: I received a bottle of solid CMPSO, but after opening it in the lab, it turned into a viscous liquid. Did it decompose?
A: Likely not. You are witnessing Melting Point Depression , not decomposition. CMPSO has a melting point of 33–35°C [1]. This is dangerously close to the ambient temperature of a warm lab or the inside of a glovebox antechamber.
-
Hygroscopicity: The sulfoxide moiety is highly polar and grabs atmospheric moisture.
-
The Cycle: As it absorbs water, the crystal lattice is disrupted, lowering the melting point below room temperature.
-
Result: It appears to "melt" into an oil, but it is actually a wet supercooled liquid.
Troubleshooting Protocol:
-
Immediate Action: Do not heat it to "dry" it. Heating a low-melting solid with water present can induce hydrolysis or polymerization.
-
Recovery: Place the open container in a vacuum desiccator over Phosphorus Pentoxide (
) or KOH pellets for 24 hours. The strong desiccant will pull the water out, and the oil should resolidify if the ambient temp is <25°C.
Q: How should I weigh this out for precise stoichiometry?
A: Never weigh hygroscopic low-melting solids on open weighing paper.
-
Method A (Glovebox): Ideal. Weigh inside an Ar/N2 atmosphere.
-
Method B (Difference Weighing): Tare a capped vial containing the reagent. Quickly transfer an approximate amount to your reaction flask. Cap the vial and weigh again. The loss in mass is your exact addition. This minimizes exposure time.[1]
Module 2: Drying & Purification
"How do I get it bone-dry without degrading it?"
Q: Can I use a vacuum oven?
A: NO. Standard vacuum ovens are often set to 40°C or higher. This will melt CMPSO (MP ~33°C). Drying a melt is inefficient because the surface area is drastically reduced compared to a powder, and bumping is a severe risk.
Recommended Drying Workflow:
| Method | Suitability | Protocol |
| Vacuum Desiccation | High | Room temperature (20–25°C). High vacuum (<1 mbar). Desiccant: |
| Azeotropic Distillation | High | Dissolve in dry Benzene or Toluene . Rotovap down. Repeat 3x. The azeotrope carries water away. |
| Lyophilization | Medium | Only if dissolved in benzene (freeze-drying). Good for small scales. |
| Heat Gun/Oven | Critical Failure | DO NOT USE. Will melt reagent and accelerate hydrolysis. |
Q: My NMR shows water peaks even after drying. Why?
A: Sulfoxides are "water sponges." The water may be hydrogen-bonded to the sulfoxide oxygen (
-
Diagnostic: In
, the water peak usually appears around 1.56 ppm. In the presence of sulfoxides, this peak often shifts downfield (to 3.0–4.0 ppm) and broadens due to H-bonding [2]. -
Solution: Use the Azeotropic Distillation method described above immediately before the reaction.
Module 3: Reaction Troubleshooting (The Pummerer Rearrangement)
"My yield is 40% and I have unreacted starting material."
Context: The most common use of CMPSO is the Pummerer Rearrangement (using Acetic Anhydride,
The Failure Mode: Water is a nucleophile that competes with the internal rearrangement. If your CMPSO is wet, the water attacks the activated acyloxysulfonium intermediate, hydrolyzing it back to the starting material or creating sulfones/sulfides, effectively killing the catalytic cycle.
Visualizing the Interference:
Figure 1: The "Water Kill Switch" in Pummerer Chemistry. Even trace moisture diverts the reactive intermediate.
Q: I see a byproduct in my Pummerer reaction. What is it?
A: If you are using
-
Byproduct: Chloromethyl phenyl sulfide (reduction product) or Chloromethyl phenyl sulfone (oxidation product).
-
Cause: Disproportionation can occur if the reaction overheats.
-
Fix: Keep the Pummerer initiation temp low (0°C) and add the anhydride slowly. Ensure the system is under strictly inert atmosphere (Ar).
Module 4: Analytical Data Reference
When verifying your material, use these reference values. Note that water content shifts the NMR signals.
| Property | Value / Observation | Notes |
| CAS | 7205-94-9 | Distinct from Sulfide (7205-91-6) |
| Physical State | White Solid / Colorless Oil | MP: 33–35°C [1] |
| 1H NMR (CDCl3) | The | |
| Stability | Cold (4°C) & Dry | Decomposes slowly at >100°C |
Critical NMR Note: The methylene (
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from (Search CAS: 7205-94-9).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (General reference on H-bonding shifts in NMR).
-
Pummerer, R. (1909).[3] Über Phenyl-sulfoxyessigsäure. Berichte der deutschen chemischen Gesellschaft, 42(2), 2282-2291. (The foundational text for the rearrangement mechanism).[1][4]
-
TCI Chemicals. (n.d.). Pummerer Rearrangement Technical Guide. Retrieved from .
(Note: While specific batch data varies, the physical properties cited are standard for CAS 7205-94-9.)
Sources
Preventing side reactions in nucleophilic displacement of chloromethyl phenyl sulfoxide.
Topic: Preventing Side Reactions in Nucleophilic Displacement Ticket ID: CMPS-SN2-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are likely accessing this guide because your attempt to substitute the chloride in chloromethyl phenyl sulfoxide (PhS(O)CH₂Cl) failed, resulting in either recovered starting material or a complex mixture of decomposition products (often described as "black tar" or "foul-smelling oil").
The Core Challenge:
This guide provides the troubleshooting logic to navigate the three competing pathways: Substitution (
Module 1: Diagnostic Workflow
Before altering your conditions, identify your failure mode using the logic tree below.
Figure 1: Diagnostic logic for identifying failure modes in CMPS nucleophilic substitution.
Module 2: The "Pummerer" Phantom (Acidity & Moisture)
The most common cause of "black tar" is an inadvertent Pummerer Rearrangement . This reaction does not require deliberate addition of acetic anhydride; it can be triggered by trace acid chlorides, Lewis acids, or even silyl halides in the presence of moisture.
The Mechanism of Failure
If your reaction mixture contains an electrophile (
-
Activation:
-
Elimination: Loss of a proton forms a thionium ion intermediate (
). -
Collapse: This highly reactive species polymerizes or hydrolyzes to aldehydes and thiols, creating a complex mixture.
Prevention Protocol
| Parameter | Requirement | Reason |
| Solvent Quality | Anhydrous (<50 ppm | Water acts as a nucleophile toward activated sulfoxides, leading to hydrolysis. |
| Lewis Acids | STRICTLY AVOID | |
| Leaving Group | Avoid generating | If using an amine nucleophile, add an acid scavenger (e.g., |
Module 3: The Basicity Trap (Hard vs. Soft Nucleophiles)
Users often attempt to force the sluggish
The Competing Pathways
-
Path A (Desired): Attack at Carbon (
).[1] -
Path B (Fatal): Deprotonation at
-Carbon.-
The
-protons of CMPS are acidified by the electron-withdrawing chlorine and sulfoxide. -
Result: Formation of a carbenoid species (
) which undergoes -elimination or dimerization.
-
Nucleophile Selection Guide
| Nucleophile Class | Example | Outcome | Recommendation |
| Hard Basic | FAILURE: | Do Not Use. | |
| Hard Neutral | Mixed: Slow substitution, potential Pummerer if HCl accumulates. | Use excess amine or scavenger. | |
| Soft Anionic | SUCCESS: Good orbital overlap, low basicity. | Preferred. | |
| Carbon Nu | Enolates, Grignards | Variable: Hard enolates deprotonate. Soft enolates substitute. | Use soft stabilized carbanions (e.g., malonates). |
Module 4: Validated Protocol for Substitution
To successfully displace the chloride, you must overcome the electronic repulsion without triggering side reactions. The most robust method uses Finkelstein catalysis or Phase Transfer Catalysis (PTC) .
Method A: Iodide-Catalyzed Substitution (Finkelstein-Type)
Best for: Displacement with weak nucleophiles (azides, acetates).
Theory: Iodide (
Protocol:
-
Solvent: Acetone (dry) or Acetonitrile (dry).
-
Catalyst: Sodium Iodide (0.1 - 0.5 equiv).
-
Reagents:
-
1.0 equiv this compound.
-
1.2 equiv Nucleophile (e.g.,
).
-
-
Conditions: Reflux under Argon for 4–12 hours.
-
Workup: Aqueous wash with
(to remove iodine), extraction with DCM.
Method B: Phase Transfer Catalysis (PTC)
Best for: Displacement with thiolates or stabilized carbon nucleophiles.
Theory: Keeps the bulk base in the aqueous phase, minimizing deprotonation risks, while the lipophilic catalyst transports the naked anion into the organic phase for reaction.
Protocol:
-
Organic Phase: Toluene or DCM containing CMPS (1.0 equiv).
-
Aqueous Phase: Saturated
(mild base) or NaOH (careful control). -
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv).
-
Nucleophile: Added to the aqueous phase.
-
Temperature: 40°C - 60°C with vigorous stirring.
Module 5: FAQ
Q: Can I distill this compound? A: Yes, but with extreme caution. It boils at roughly 110-115°C at 1 mmHg. However, prolonged heating above 130°C can trigger thermal decomposition. Vacuum distillation is mandatory. Do not attempt atmospheric distillation.
Q: I see a spot on TLC that moves slightly faster than my starting material. What is it?
A: This is likely Phenyl Vinyl Sulfoxide (
Q: Can I use DAST to make the fluoromethyl derivative directly from the chloromethyl? A: No. DAST is typically used to convert the sulfoxide oxygen to a fluoride (fluoro-Pummerer) or to convert an alcohol to a fluoride. To make Fluoromethyl Phenyl Sulfone , the standard procedure involves reacting Methyl Phenyl Sulfoxide (not chloro) with DAST/SbCl3 [2], or displacing the chloro group with Fluoride using spray-dried KF and 18-crown-6 in hot acetonitrile (a difficult reaction requiring strict anhydrous conditions).
References
-
Pummerer Rearrangement Mechanism & Scope
-
Synthesis of Fluoromethyl Phenyl Sulfone (DAST Method)
-
Nucleophilic Substitution at Sulfur vs Carbon
- Title: Nucleophilic substitution at the sulfur atom of sulfin
- Source:Chemical Reviews.
- Context: Explains the competition between
-
Reactivity of Alpha-Halo Sulfoxides
- Title: -Halo Sulfoxides: Vers
- Source:Accounts of Chemical Research.
- Context: Discusses the sluggishness of reactions and alternative lithiation str
Sources
- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Stabilizing alkylidene carbenoids generated from chloromethyl phenyl sulfoxide derivatives.
The following guide serves as a Technical Support Center for researchers working with alkylidene carbenoids derived from chloromethyl phenyl sulfoxide. It is designed to troubleshoot, optimize, and stabilize these highly reactive intermediates.
Ticket Subject: Stabilization & Optimization of Alkylidene Carbenoids via Sulfoxide-Magnesium Exchange Assigned Specialist: Senior Application Scientist, Organometallics Division Status: Open
📋 Module 1: The "Stable Build" (Core Protocol)
Objective: Generate a kinetically stable magnesium carbenoid from 1-chloromethyl phenyl sulfoxide for nucleophilic attack (e.g., homologation).
The "Software" (Reagents):
-
Precursor: 1-Chloromethyl phenyl sulfoxide (or derivatives).
-
Exchange Reagent:
-PrMgCl (Isopropylmagnesium chloride) is the industry standard.-
Note: EtMgBr is a legacy alternative but
-PrMgCl often provides cleaner exchange kinetics.
-
-
Solvent: THF (Anhydrous, stabilizer-free). Critical: Diethyl ether is often inferior for this specific exchange due to coordination requirements.
The "Hardware" (Conditions):
-
Operating Temp: -78°C (Strict).
-
Stability Window: ~30 minutes at -78°C.
-
Critical Failure Point: > -60°C (Rapid decomposition).
🛠️ Step-by-Step Execution
-
System Boot: Flame-dry a two-necked flask under Argon. Add 1-chloromethyl phenyl sulfoxide (1.0 eq) and dry THF.
-
Thermal Throttling: Cool the system to -78°C (Internal probe required; do not rely on bath temp).
-
The Exchange (Driver Installation): Add
-PrMgCl (1.1 to 1.5 eq) dropwise.-
Wait Time: 5–10 minutes.
-
Visual Cue: The solution often turns varying shades of yellow/orange depending on the specific derivative.
-
-
Trapping (Integration): Add the electrophile (e.g., aldehyde/ketone) typically at -78°C.
-
Termination: Stir for 30–60 min, then quench with sat. aq. NH
Cl.
🧠 Module 2: System Architecture (Mechanism & Logic)
To troubleshoot, you must understand the "operating system." The reaction relies on the Sulfoxide-Magnesium Exchange (SME) .
Why it works (The "Feature"): The sulfinyl oxygen coordinates to the Magnesium, anchoring the complex and facilitating the cleavage of the C-S bond. This generates the carbenoid: a carbon atom bearing both a Magnesium moiety and a Chlorine atom.
Why it crashes (The "Bug"): The carbenoid is thermolabile .[1][2] If the system overheats, it undergoes
📊 Visualization: Pathway Logic
Figure 1: The bifurcation of stability. Success depends on intercepting the Carbenoid node before thermal energy pushes it toward the Carbene node.
🔧 Module 3: Troubleshooting Guide (Crash Reports)
User Issue 1: "I recovered my starting sulfoxide. The reaction didn't run."
-
Diagnosis: The exchange failed to initiate.
-
Root Cause:
-
Moisture: The Grignard was quenched by wet THF before exchange.
-
Temp too low: While rare, some hindered substrates require -60°C to initiate exchange, then cooling back to -78°C.
-
Reagent Quality: Commercial
-PrMgCl titre is low.
-
-
Patch: Titrate your Grignard. Ensure the reaction mixture stirs for at least 10 minutes at -78°C before adding the electrophile.
User Issue 2: "I see a mess of sulfides and dimers, but no product."
-
Diagnosis: Thermal runaway (Carbenoid Decomposition).
-
Root Cause: The carbenoid formed but degraded before the electrophile could react. This happens if the internal temp spikes during Grignard addition or if the electrophile addition is too exothermic.
-
Patch:
-
Slow Down: Add reagents down the side of the flask to pre-cool them.
-
Check Probe: Ensure the thermocouple is submerged in the liquid, not the headspace.
-
Speed Up Trapping: Add the electrophile immediately after the 10-minute exchange window.
-
User Issue 3: "I obtained a desulfinylated alkene or alkyne instead of the epoxide."
-
Diagnosis: Fritsch–Buttenberg–Wiechell (FBW) Rearrangement.[1][3]
-
Context: Common in vinyl sulfoxide derivatives.[3]
-
Root Cause: The magnesium carbenoid underwent rearrangement because it was not trapped fast enough or the temperature was too high.
-
Patch: This is a feature, not a bug, if you want alkynes! If you want the trapped product, you must lower the temperature (try -90°C) or increase electrophile concentration (excess).
📊 Module 4: Data & Specifications
Stability Reference Table
| Parameter | Standard Limit | Consequence of Exceeding |
|---|
| Temperature | Max -60°C |
❓ Module 5: Frequently Asked Questions (FAQs)
Q: Can I use the "Turbo Grignard" (
Q: How do I scale this up without losing cooling control? A: Batch scale-up is risky due to heat transfer limits.
-
Solution: Use Flow Chemistry . Pumping the sulfoxide and Grignard through a cooled microreactor allows for precise residence times (e.g., 60 seconds) before mixing with the electrophile. This "Flash Chemistry" approach (pioneered by Yoshida) is the ultimate stabilization method.
Q: My electrophile is a solid. Can I dissolve it in DCM? A: No. Dichloromethane (DCM) can react with magnesium carbenoids (halogen exchange/insertion). Dissolve your electrophile in minimal dry THF.
📚 References & Grounding[1][4][5][6]
-
Satoh, T. (2007).[4] Recent Advances in the Chemistry of Magnesium Carbenoids. Chemical Society Reviews, 36(10), 1561–1572.[4] Link
-
Authority: The foundational review by the pioneer of this chemistry.
-
-
Satoh, T., et al. (1998).[5] Magnesium Alkylidene Carbenoids: Generation from 1-Halovinyl Sulfoxides with Grignard Reagents. Tetrahedron, 54(21), 5557–5574.[5] Link
-
Context: Establishes the stability limits and rearrangement pathways.
-
-
Yoshida, J., et al. (2020). Organomagnesium Based Flash Chemistry: Continuous Flow Generation. Organic Letters. Link
-
Context: Modern stabilization techniques using flow chemistry to handle thermolabile carbenoids.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability and reactivity control of carbenoids: recent advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids leading to the formation of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in asymmetric synthesis with chloromethyl p-tolyl sulfoxide.
Topic: Troubleshooting Low Yields & Poor Selectivity
Executive Summary: The "Satoh" Methodology
Chloromethyl p-tolyl sulfoxide (CMPTS) is a versatile chiral reagent used primarily for the one-carbon homologation of carbonyls to synthesize optically active
The Core Problem: The lithiated intermediate of CMPTS is a carbenoid . It is thermally unstable. If not handled under strict cryogenic conditions, it undergoes
Diagnostic Visuals
Figure 1: Reaction Pathway & Failure Modes
Use this diagram to identify where your reaction is exiting the productive cycle.
Caption: The critical fork is the Carbanion node. High temps lead to irreversible carbene decomposition.
Troubleshooting Knowledge Base (FAQs)
Issue 1: The Reaction Mixture Turned Black/Dark Brown
Diagnosis: Carbenoid Decomposition.
Mechanism: The lithiated species (Li-CMPTS) is chemically equivalent to a carbenoid. Above -60°C, it undergoes
Corrective Actions:
-
Temperature Control: You must maintain the internal temperature at -78°C (acetone/dry ice) throughout the lithiation. Do not rely on bath temperature; use an internal probe.
-
Base Choice: Use LDA (Lithium Diisopropylamide) instead of
-BuLi.-
Why?
-BuLi can attack the sulfur center (sulfoxide-metal exchange) or cause reductive dechlorination. LDA is bulky and acts strictly as a base.
-
-
Addition Sequence: Add the CMPTS to the LDA, not vice versa. This ensures excess base is never present relative to the unreacted sulfoxide during the mixing phase.
Issue 2: Low Diastereoselectivity (dr)
Diagnosis: Kinetic vs. Thermodynamic Control failure. Mechanism: The reaction with aldehydes creates two new chiral centers. The selectivity is dictated by the transition state (Chelated vs. Non-chelated).
Corrective Actions:
-
Solvent Effects:
-
THF (Standard): Favors the chelated transition state (Li coordinates with sulfinyl oxygen and carbonyl oxygen).
-
Additives: If selectivity is poor, adding HMPA or DMPU can disrupt chelation, reversing the selectivity (though this is less common for CMPTS than simple sulfoxides).
-
-
Pre-complexation: Pre-mix the aldehyde with a Lewis acid (like
) before adding the lithiated CMPTS to enforce a rigid chelated transition state.
Issue 3: Product Disappears During Workup
Diagnosis: Pummerer Rearrangement.
Mechanism:
Corrective Actions:
-
Quench: Quench with saturated
, but immediately buffer with to ensure pH > 7. -
Purification: Avoid silica gel chromatography if possible. If necessary, pretreat the silica with 1-2% Triethylamine (
) to deactivate acidic sites. -
One-Pot Protocol: If the goal is the epoxide, do not isolate the chlorohydrin. Treat the crude mixture with
in -BuOH immediately to effect ring closure.
Master Protocol: Synthesis of -Chloro Epoxides
This protocol is self-validating. Checkpoints are marked in [BOLD] .
Reagents:
-
(R)-Chloromethyl p-tolyl sulfoxide (1.0 eq)
-
LDA (1.2 eq, prepared fresh)
-
Aldehyde (1.1 eq)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Preparation of LDA:
-
Lithiation of CMPTS:
-
Cool LDA solution back to -78°C .
-
Dissolve CMPTS in THF and add slowly down the side of the flask over 10 minutes.
-
[Critical]: Stir at -78°C for exactly 10-15 minutes.
-
[Warning]: Do not stir longer than 20 mins. The solution should be yellow. If it turns dark brown/black, decomposition has occurred.
-
-
Electrophile Addition:
-
Add the aldehyde (neat or in minimal THF) dropwise.
-
Stir at -78°C for 30 mins, then allow to warm to -40°C over 1 hour.
-
[Checkpoint]: TLC sample (quenched with water). The starting sulfoxide spot should disappear.
-
-
Ring Closure (Darzens-type):
-
Option A (Two-step): Quench with sat.
, extract, and isolate the adduct. -
Option B (One-pot): To the reaction mixture, add powdered
(4.0 eq) and -BuOH (10 eq). Warm to 0°C and stir for 2 hours. -
[Result]: This yields the
-chloro epoxide directly.
-
Comparative Data: Base & Conditions
| Parameter | Recommended | Risky/Avoid | Reason |
| Base | LDA | ||
| Temperature | -78°C to -60°C | > -50°C | Carbenoid instability leads to |
| Time (Lithiation) | 10-15 mins | > 30 mins | Decomposition kinetics are fast even at low temp. |
| Quench | Acid triggers Pummerer rearrangement. |
Troubleshooting Logic Tree
Caption: Follow this logic flow to isolate the root cause of experimental failure.
References
-
Satoh, T. (2004).[3] Development of New Synthetic Methods With Aryl 1-chlorovinyl Sulfoxides. The Chemical Record, 3(6), 329-341.[3] [Link]
-
Satoh, T., et al. (2000).[4] A novel synthesis of 2,4,4-trisubstituted 2-cyclopentenones by consecutive reaction of 1-chlorovinyl p-tolyl sulfoxides with acetonitrile and its homologues.[5] Tetrahedron, 56(30), 5113. [Link]
-
Satoh, T., et al. (2007).[6] A synthesis, including asymmetric synthesis, of
-quaternary -amino aldehydes from ketones and chloromethyl p-tolyl sulfoxide via sulfinylaziridines.[6] Tetrahedron, 63(22), 4806-4813.[6] [Link][6] -
Durst, T., et al. (1979).
-Epoxy sulfoxides and sulfones.[7][8] Synthesis and some reactions. Canadian Journal of Chemistry, 57(3), 258-266. [Link] - Satoh, T. (1996).
Sources
- 1. BJOC - Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids leading to the formation of alkynes [beilstein-journals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of new synthetic methods with aryl 1-chlorovinyl sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Method refinement for the conjugate addition of carbanions.
Technical Support Center: Conjugate Addition Method Refinement Subject: Optimization of Carbanion Nucleophiles in Michael Additions Ticket ID: CHEM-SUP-004-MICHAEL Status: Open for Consultation
Welcome to the Reaction Optimization Center
You have accessed the advanced troubleshooting guide for Conjugate (Michael) Addition . This guide addresses the specific challenges of adding carbon-based nucleophiles (carbanions) to
Unlike standard textbook protocols, this documentation focuses on method refinement —the subtle adjustments in temperature, additives, and stoichiometry that determine whether you isolate a quantitative yield of the target 1,4-adduct or a complex mixture of polymerization and 1,2-addition byproducts.
Module 1: Regioselectivity (The 1,2 vs. 1,4 Dilemma)
User Issue: "I am using an organolithium/Grignard reagent, but I am observing significant formation of the allylic alcohol (1,2-addition) instead of the desired ketone/ester (1,4-addition)."
Technical Diagnosis: This is a classic Hard/Soft Acid-Base (HSAB) mismatch.
-
Hard Nucleophiles (1,2-Attack): Organolithiums (
) and Grignards ( ) possess highly polarized, "hard" ionic character. They attack the hardest electrophilic site: the carbonyl carbon. -
Soft Nucleophiles (1,4-Attack): The
-carbon of the enone is a "softer" electrophile.[1] To target this, you must soften your nucleophile.
Refinement Protocol: Transmetallation (The Gilman Shift)
Do not use naked
Step-by-Step Protocol: In-Situ Generation of Gilman Reagents (
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Copper Source: Add purified CuI (1.0 equiv) and suspend in dry THF.
-
Refinement Note: CuI must be white/off-white. If brown/green, it is oxidized and will fail. Recrystallize from saturated aqueous KI if necessary.
-
-
Temperature Control: Cool the suspension to -78°C .
-
Lithium Addition: Add your Organolithium reagent (
, 2.0 equiv) dropwise.-
Observation: The solution will turn bright yellow (precipitate forms), then dissolve to a clear, colorless solution (formation of
).
-
-
The Addition: Add the
-unsaturated ketone (dissolved in THF) slowly down the side of the flask. -
Warm-up: Allow to warm to -20°C (never 0°C or RT for unstabilized reagents) before quenching.
Visualization: Nucleophile Decision Matrix
Caption: Decision logic for ensuring 1,4-regioselectivity based on nucleophile stability and metal center.
Module 2: Reactivity (Stalled Conversions)
User Issue: "My cuprate addition is sluggish, or sterically hindered substrates are returning starting material."
Technical Diagnosis:
Organocuprates can be sensitive to steric bulk at the
Refinement Protocol: Lewis Acid Acceleration (The TMSCl Trick) Adding Chlorotrimethylsilane (TMSCl) dramatically accelerates conjugate addition.
-
Mechanism: TMSCl acts as a Lewis acid, activating the carbonyl oxygen (lowering the LUMO energy). Crucially, it traps the initial 1,4-adduct as a Silyl Enol Ether . This prevents the reaction from reversing (equilibrium control) and regenerates the active catalyst if running catalytically.
Experimental Data: Effect of TMSCl on Yield
| Substrate | Reagent | Additive | Time | Yield (1,4-adduct) |
| Cyclohexenone | None | 2 h | 65% | |
| Cyclohexenone | TMSCl (2 eq) | 15 min | 98% | |
| None | 24 h | <10% (No Reaction) | ||
| TMSCl (5 eq) | 3 h | 85% |
Visualization: The TMSCl Trapping Mechanism
Caption: TMSCl activates the enone and traps the enolate, preventing the retro-Michael pathway.
Module 3: Stereocontrol (Asymmetric Synthesis)
User Issue: "I need to set the stereocenter at the
Technical Diagnosis: Achieving high ee with free carbanions is difficult due to the lack of a rigid transition state. You must impose rigidity using either a Chiral Auxiliary (stoichiometric) or a Chiral Ligand (catalytic).
Troubleshooting Guide: Choosing Your Method
| Feature | Chiral Auxiliary (e.g., Evans Oxazolidinone) | Catalytic Asymmetric (e.g., Chiral Phosphoramidite) |
| Reliability | High. The "gold standard" for predictability. | Variable. Requires screening of ligands. |
| Scalability | Low (requires stoichiometric chiral material). | High (catalytic loading). |
| Atom Economy | Poor (auxiliary must be cleaved/removed). | Excellent. |
| Recommendation | Use for early-stage discovery or when scale is <1g. | Use for process chemistry or scale >10g. |
Refinement Protocol: Evans Auxiliary Optimization
-
Attach: Couple your substrate acid to the Evans Oxazolidinone.[2]
-
The Reaction: Use
(Lewis Acid) to chelate the carbonyls, locking the conformation. -
The Attack: The bulky auxiliary blocks one face of the alkene, forcing the nucleophile to attack from the opposite side.
-
Cleavage: Use
(Lithium hydroperoxide) to gently remove the auxiliary without racemizing the new center.
Module 4: Workup & Isolation (The "Hidden" Chemistry)
User Issue: "My reaction looked good by TLC, but after column chromatography, the product disappeared or decomposed."
Technical Diagnosis: This is likely the Retro-Michael Reaction . The Michael addition is reversible. If the product enolate is not quenched properly, or if the isolated product is basic, it can eject the nucleophile, reforming the starting material.
Refinement Protocol: The "Buffered Quench" Never quench a Michael addition of a stabilized carbanion (e.g., malonate) with strong base or water alone.
-
Cold Quench: Pour the reaction mixture into cold saturated
(ammonium chloride). This buffers the pH to ~5-6. -
Avoid Strong Heat: Do not heat the crude mixture during rotary evaporation (>40°C).
-
Chromatography: If the product is acid-sensitive (e.g., silyl enol ethers from Module 2), use silica gel pre-treated with 1% Triethylamine (TEA) to neutralize acidity. If the product is base-sensitive (prone to retro-Michael), use neutral alumina or standard silica.
References
-
Regioselectivity & HSAB Theory
- Concept: Hard and Soft Acids and Bases (HSAB) principle in organic synthesis.
-
Source: Pearson, R. G. "Hard and Soft Acids and Bases." J. Am. Chem. Soc.1963 , 85, 3533. Link
-
TMSCl Acceleration Mechanism
-
Asymmetric Conjugate Addition
- Concept: Enantioselective conjug
-
Gilman Reagents
- Concept: Preparation and utility of lithium diorganocopper reagents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Understanding the Differences: 1-4 vs. 1-2 Addition Reactions - Oreate AI Blog [oreateai.com]
Validation & Comparative
Beyond the Halogen: A Comparative Reactivity Profile of Chloromethyl Phenyl Sulfoxide vs. n-Butyl Chloride
Executive Summary
This guide provides a technical comparison between Chloromethyl Phenyl Sulfoxide (PhSOCH₂Cl) and n-Butyl Chloride (1-Chlorobutane) . While both appear as primary alkyl chlorides, their reactivity profiles diverge radically due to the electronic influence of the sulfinyl group (
Key Takeaway: n-Butyl chloride behaves as a standard "inert" electrophile, reacting primarily via slow
Quick Comparison Matrix
| Feature | n-Butyl Chloride ( | This compound (PhSOCH₂Cl) |
| Primary Reactivity | Electrophile ( | Nucleophile (via |
| Slow (Standard) | Very Slow (Retarded by Field Effect) | |
| pKa ~50 (Inert) | pKa ~29 (Deprotonatable with LDA) | |
| Key Reaction | Finkelstein / Alkylation | Pummerer Rearrangement / |
| Stability | Volatile, Stable liquid | Hygroscopic solid/oil, Thermally sensitive |
Part 1: Nucleophilic Substitution ( ) — The Counter-Intuitive Barrier
Researchers often assume that the electron-withdrawing sulfinyl group will activate the adjacent carbon for nucleophilic attack. Experimental data proves the opposite.
The Mechanism
In a classic Finkelstein reaction (displacement of Cl⁻ by I⁻), this compound is notably less reactive than n-butyl chloride.
-
n-Butyl Chloride: Reacts slowly in acetone at reflux. The reaction is driven by the precipitation of NaCl.
-
This compound: Remains largely inert in refluxing acetone. Successful displacement requires a solvent switch to DMSO and elevated temperatures (100°C).
Causality
-
Field Effect: The sulfinyl oxygen carries a partial negative charge, creating a repulsive field effect that hinders the approach of an incoming nucleophile (like I⁻) to the backside of the C-Cl bond.
-
Transition State Destabilization: The developing positive charge on the
-carbon in the transition state is destabilized by the adjacent positive dipole of the sulfur atom ( ).
Part 2: The Alpha-Proton Advantage — The "Superpower"
The defining feature of this compound is its ability to invert its reactivity (Umpolung).
-Lithiation
-
n-Butyl Chloride: Treating n-BuCl with a strong base (like LDA or n-BuLi) typically results in elimination (E2) to form 1-butene or Wurtz-type coupling, destroying the reagent.
-
This compound: The sulfinyl group stabilizes the adjacent negative charge. Treatment with LDA at -78°C cleanly generates the
-chloro carbanion. This species is stable and can react with aldehydes, ketones, or alkyl halides to form functionalized adducts.
The Pummerer Rearrangement
PhSOCH₂Cl possesses a unique pathway unavailable to alkyl chlorides: the Pummerer rearrangement. Upon treatment with an acid anhydride (e.g., acetic anhydride), the sulfoxide oxygen is acylated, leading to an intramolecular rearrangement that moves the oxygen to the
Part 3: Visualization of Reactivity Pathways
Figure 1: Divergent reactivity pathways. Note the stability of the sulfoxide carbanion vs. the elimination of the alkyl chloride.
Part 4: Experimental Protocols
Protocol A: Comparative Finkelstein Reaction (Qualitative)
Use this protocol to verify the
-
Preparation: Prepare a saturated solution of Sodium Iodide (NaI) in dry acetone (approx. 15% w/v).
-
Setup: Label two 10 mL round-bottom flasks equipped with condensers.
-
Addition:
-
Flask A: Add 1.0 mmol n-Butyl Chloride.
-
Flask B: Add 1.0 mmol this compound.
-
-
Reaction: Add 5 mL of the NaI/acetone solution to each flask. Heat both to reflux (56°C).
-
Observation:
-
Flask A (n-BuCl): A white precipitate (NaCl) will appear within 15-60 minutes, indicating successful substitution.
-
Flask B (PhSOCH₂Cl): The solution will likely remain clear for several hours. Note: To force this reaction, the solvent must be swapped to DMSO and heated to 100°C for 4 hours.
-
Protocol B: Synthesis of this compound
Direct chlorination of the sulfoxide is difficult. The industry standard is oxidation of the sulfide.
-
Precursor Synthesis: React thioanisole (methyl phenyl sulfide) with N-chlorosuccinimide (NCS) in CCl₄ or benzene to yield chloromethyl phenyl sulfide .
-
Oxidation:
-
Dissolve chloromethyl phenyl sulfide (10 mmol) in methanol (50 mL) at 0°C.
-
Slowly add Sodium Periodate (NaIO₄, 11 mmol) dissolved in water.
-
Stir at 0°C for 4 hours. The reaction is selective for the sulfoxide and avoids over-oxidation to the sulfone.
-
-
Workup: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate. The product is a low-melting solid/oil that should be stored cold.
Protocol C: -Lithiation and Trapping
Demonstrating the utility of PhSOCH₂Cl.
-
Metallation: In a flame-dried flask under Argon, dissolve PhSOCH₂Cl (1.0 eq) in dry THF at -78°C.
-
Base Addition: Add LDA (1.1 eq) dropwise. The solution may turn slight yellow, indicating carbanion formation. Stir for 30 mins.
-
Trapping: Add benzaldehyde (1.1 eq) slowly. Stir for 1 hour at -78°C, then warm to RT.
-
Result: This yields the
-hydroxy sulfoxide, a precursor that can be converted to an -chloro epoxide or ketone.
References
-
Satoh, T., et al. (1985).[1] "
-Epoxy Sulfoxides as Useful Intermediates in Organic Synthesis." Bulletin of the Chemical Society of Japan. Link -
Reutrakul, V., & Herunsalee, K. (1983).[1] "Dithis compound: synthetic applications." Tetrahedron Letters. Link
-
More, K. M., & Wemple, J. (1978).[1] "Alkylation and silicon Pummerer rearrangement of this compound." The Journal of Organic Chemistry. Link
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for pKa trends of sulfoxides vs alkyl halides). Link
-
Master Organic Chemistry. (2012). "The SN2 Reaction Mechanism and Rates." (General reference for alkyl halide reactivity). Link
Sources
Alternative reagents to chloromethyl phenyl sulfoxide for generating alkylidene carbenoids.
Title: Beyond the Satoh Reagent: A Comparative Guide to Alkylidene Carbenoid Precursors Subtitle: Optimizing Homologation and Chain Extension: Stability, Stereocontrol, and Atom Economy.
Executive Summary
For decades, Chloromethyl Phenyl Sulfoxide (1) has served as the "Gold Standard" for generating magnesium alkylidene carbenoids, primarily due to the pioneering work of Tsuyoshi Satoh. Its unique ability to undergo Sulfoxide-Magnesium Exchange generates a carbenoid species that is remarkably stable at -78 °C—a significant operational advantage over the highly unstable lithium carbenoids generated from dihaloalkanes.
However, the "Satoh Reagent" is not a universal solution. Its atom economy is poor (generating stoichiometric sulfoxide waste), and it lacks intrinsic stereocontrol. This guide objectively compares the standard reagent against three distinct classes of alternatives:
-
Dihaloalkanes (
/ ): High reactivity, low stability (The "Naked" Carbenoid). - -Halo Boronic Esters: High stereocontrol (The Matteson Route).
-
TMS-Diazomethane: Non-metal mediated insertion (The Diazo Route).
The Benchmark: this compound
Mechanism of Action: The Chelation Effect
The utility of this compound lies in its capacity to stabilize the "carbenoid" character. Unlike a "naked" lithium carbenoid (which decomposes via
Figure 1: The Stability Mechanism (Satoh vs. Naked Carbenoids)
Caption: Comparative stability pathways. The Satoh reagent (left) forms a 5-membered chelate ring with Mg, preventing premature
Comparative Analysis of Alternatives
Alternative A: Mixed Dihaloalkanes (Chloroiodomethane)
-
Reagent:
or -
System: Used with
, , or (Simmons-Smith). -
Technical Verdict: Superior for simple cyclopropanations but inferior for homologation due to thermal instability.
Scientific Insight: The C-I bond is weaker than the C-Cl bond, allowing selective Lithium-Iodine exchange. However, the resulting species (
Alternative B: -Halo Boronic Esters (Matteson Reagents)
-
Reagent: Dichloromethane + Boronic Ester + LDA.
-
Technical Verdict: The superior choice for Stereoselective chain extension.
Scientific Insight: Unlike the Satoh reagent, which relies on the nucleophilic attack of a carbenoid onto a carbonyl, the Matteson protocol involves the insertion of a carbenoid (generated from
Alternative C: TMS-Diazomethane[4]
-
Reagent:
-
System: Lewis Acid mediated homologation.
-
Technical Verdict: Best for "One-Pot" ketone homologation without metal waste.
Scientific Insight: This bypasses the "carbenoid" mechanism entirely. Instead of a metal-halogen exchange, the diazo carbon acts as a nucleophile. The driving force is the release of
Performance Data Comparison
| Feature | Satoh Reagent (PhS(O)CH2Cl) | Dihaloalkanes (ClCH2I) | Matteson Reagents (Boronates) | TMS-Diazomethane |
| Active Species | Mg-Carbenoid (Chelated) | Li-Carbenoid (Naked) | Diazoalkane | |
| Working Temp | -78 °C to 0 °C | -100 °C (Strict) | -78 °C to RT | 0 °C to RT |
| Stability | High (Hours at -78°C) | Very Low (Minutes) | High (Isolable) | Moderate (Explosion Risk) |
| Chirality Transfer | Low/None | None | Excellent (>99:1) | None |
| Atom Economy | Poor (Stoichiometric Sulfoxide) | Moderate | Good | Excellent ( |
| Primary Use | Ketone/Aldehyde Homologation | Cyclopropanation | Chiral Chain Extension | Ring Expansion |
Experimental Protocols
Protocol A: Standard Satoh Homologation (Ketone Synthesis)
Validates the stability of the Mg-Carbenoid.
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve This compound (1.1 eq) in anhydrous THF (0.1 M). Cool to -78 °C .
-
Exchange: Add
(1.2 eq, 2.0 M in THF) dropwise.-
Critical Checkpoint: Stir for 10 minutes. The solution turns yellow. The color change indicates the formation of the Mg-carbenoid. If no color change, the Grignard may be degraded.
-
-
Addition: Add the carbonyl substrate (1.0 eq) slowly. Stir at -78 °C for 30 min, then warm to 0 °C.
-
Rearrangement: The intermediate adduct is often stable. To force homologation (elimination of PhS(O) group), add solid
(2.0 eq) and warm to room temperature. -
Workup: Quench with saturated
.
Protocol B: Matteson Homologation (Stereoselective)
Validates the stereocontrol alternative.
-
Preparation: Dissolve Chiral Boronic Ester (1.0 eq) and Chloroiodomethane (1.2 eq) in anhydrous THF. Cool to -78 °C .
-
Insertion: Add LDA (1.1 eq) dropwise down the side of the flask to pre-cool the solution.
-
Mechanistic Note: LDA deprotonates the halide to form the Li-carbenoid in situ, which immediately complexes with the Boron.
-
-
Rearrangement: Add
(dried, 1.5 eq) or warm to RT to promote the 1,2-migration. -
Oxidation (Optional): If the alcohol is desired, treat with
/NaOH.
Decision Matrix: Selecting the Right Reagent
Figure 2: Workflow for Reagent Selection
Caption: Decision matrix for selecting homologation reagents based on stereochemical requirements and substrate stability.
References
-
Satoh, T., et al. "One-carbon homologation of aldehydes and ketones to carboxylic acids and esters using this compound." Tetrahedron Letters, 1995.
-
Matteson, D. S. "Stereodirected Synthesis with Organoboranes." Chemical Reviews, 1989.
-
Satoh, T. "Organolithium and organomagnesium carbenoids: A new view of these species in organic synthesis." Chemical Society Reviews, 2007.
-
Pace, V., et al. "Lithium and Magnesium Carbenoids: Chemical Properties and Relevant Applications." Journal of the Brazilian Chemical Society, 2014.
-
Trost, B. M. "Sulfone-Assisted Homologation." Journal of the American Chemical Society, 1980.
Sources
Spectroscopic analysis (NMR, IR) for chloromethyl phenyl sulfoxide characterization.
The following guide details the spectroscopic characterization of Chloromethyl Phenyl Sulfoxide , focusing on distinguishing it from its synthetic precursor (sulfide) and over-oxidation byproduct (sulfone).
Characterization, Impurity Profiling, and Quantitative Analysis
Executive Summary
This compound (CMPSO) is a critical chiral synthon used in the synthesis of
In synthetic workflows, CMPSO is typically generated by the controlled oxidation of chloromethyl phenyl sulfide . The primary challenge is avoiding over-oxidation to chloromethyl phenyl sulfone . Standard chromatographic methods often struggle to resolve these species due to similar polarities. NMR spectroscopy is the superior analytical tool here, offering a definitive structural "fingerprint" through the diastereotopicity of the methylene protons—a feature absent in both the sulfide and sulfone.
Comparative Spectroscopic Profile
The following table contrasts the target sulfoxide with its critical "alternatives" (impurities).
Table 1: Spectroscopic Differentiators (NMR & IR)
| Feature | Precursor: Chloromethyl Phenyl Sulfide | Target: this compound | Impurity: Chloromethyl Phenyl Sulfone |
| Oxidation State | Sulfide (-S-) | Sulfoxide (-S(=O)-) | Sulfone (-SO₂-) |
| Chirality | Achiral | Chiral (Sulfur center) | Achiral |
| Singlet (2H) | AB Quartet (2H) ( | Singlet (2H) | |
| IR Main Band | Weak C-S stretch ( | Strong S=O stretch ( | Strong SO₂ stretches ( |
| Physical State | Liquid | Low-melting Solid / Oil | Solid (mp 52-53°C) |
Critical Insight: The AB quartet in the sulfoxide NMR spectrum is the self-validating "Killer Feature." Because the sulfur atom is a chiral center, the two protons on the adjacent chloromethyl group are diastereotopic (chemically non-equivalent). They couple to each other, creating a distinct "doublet of doublets" pattern. The sulfide and sulfone possess a plane of symmetry, rendering their methylene protons enantiotopic (chemically equivalent), appearing as singlets.
Visualizing the Chiral Environment
The diagram below illustrates why the NMR signals differ so drastically between the species.
Figure 1: Oxidation pathway and the origin of the diastereotopic NMR signal in the sulfoxide target.
Experimental Protocols
Method A: H NMR Characterization
This protocol is designed to quantify the ratio of Sulfoxide to Sulfone in a crude reaction mixture.
Reagents:
-
Solvent:
(Chloroform-d) is preferred over DMSO-d6 to prevent solvent peak overlap with the methylene signals (~2.5 ppm vs 4.5 ppm). -
Internal Standard (Optional): Dimethyl sulfone (singlet at 3.0 ppm).
Procedure:
-
Sample Prep: Dissolve 10-15 mg of the crude oil/solid in 0.6 mL of
. Ensure the solution is clear; filter if suspended solids (inorganic salts) are present. -
Acquisition:
-
Frequency: 400 MHz or higher (essential to resolve the roofing effect of the AB quartet).
-
Scans: 16-32 scans are sufficient.
-
Relaxation Delay (d1): Set to
seconds if performing quantitative integration.
-
-
Analysis:
-
Step 1: Locate the aromatic region (7.4 - 7.8 ppm) to normalize the integral (5H).
-
Step 2: Zoom into the 4.0 - 5.0 ppm region.
-
Step 3: Identify the Singlet at ~4.55 ppm (Sulfone).
-
Step 4: Identify the AB Quartet (two leaning doublets) centered nearby.
-
Calculation:
.
-
Method B: IR Spectroscopy (Rapid Screening)
IR is less quantitative but faster for checking reaction completion (disappearance of Sulfide).
Procedure:
-
Technique: ATR (Attenuated Total Reflectance) is recommended for the neat oil/solid.
-
Key Bands to Monitor:
-
1047 cm⁻¹: Strong stretch indicating Sulfoxide formation.
-
1150 & 1320 cm⁻¹: If these bands appear and grow, Sulfone is forming. Stop the reaction immediately.
-
Absence of bands: The starting material (Sulfide) has very weak absorption in the 1000-1100 cm⁻¹ window.
-
Synthesis & Monitoring Workflow
The following decision tree guides the researcher through the synthesis monitoring process using the spectroscopic data defined above.
Figure 2: Rapid decision-making workflow for monitoring oxidation progress.
References
-
Synthesis and Reactivity: Hojo, M., & Yoshida, Z. (1968). Synthesis and reactivity of this compound. Journal of the American Chemical Society. Link
-
Sulfone Characterization: ChemicalBook. (n.d.). Chloromethyl phenyl sulfone 1H NMR Spectrum. Link
-
Sulfoxide IR Data: Satoh, T., et al. (1986). Syntheses and reactions of this compound. Bulletin of the Chemical Society of Japan. Link
-
Diastereotopic Protons in NMR: Master Organic Chemistry. (2022).[1] Diastereotopic Protons in 1H NMR Spectroscopy. Link
-
Fluoromethyl Analog Comparison: Reutrakul, V., et al. (2025). Preparation of α-Fluorobis(phenylsulfonyl)methane. Organic Syntheses. Link
Sources
Validating the structure of synthesized chloromethyl phenyl sulfoxide.
A Comparative Analytical Guide for Drug Development Professionals
Abstract
This guide provides a rigorous framework for validating the structural integrity and purity of synthesized chloromethyl phenyl sulfoxide (
The Validation Challenge: The "Oxidation Triad"
In the synthesis of this compound (typically via controlled oxidation of chloromethyl phenyl sulfide), the researcher faces a classic "Goldilocks" problem.
-
Under-oxidation leaves unreacted sulfide.
-
Over-oxidation produces the sulfone, which is thermodynamically stable and difficult to separate.
Distinguishing these three species requires precise analytical interrogation. Standard "purity" checks (like TLC) are often insufficient due to similar polarities. This guide prioritizes 1H NMR spectroscopy as the definitive tool for structural validation due to the stereochemical nature of the sulfoxide sulfur.
Table 1: Comparative Analytical Matrix
| Feature | Chloromethyl Phenyl Sulfide (Precursor) | This compound (Target) | Chloromethyl Phenyl Sulfone (Over-Oxidation) |
| Formula | |||
| Sulfur Center | Achiral | Chiral (Pyramidal) | Achiral (Tetrahedral) |
| Singlet @ ~3.6 ppm | AB Quartet @ ~4.3 ppm | Singlet @ 4.55 ppm | |
| IR (S-O stretch) | None (weak C-S) | Strong @ 1030–1060 cm | Strong @ 1325 & 1140 cm |
| MS ( | 158 ( | 174 ( | 190 ( |
Detailed Validation Protocols
Protocol A: NMR Spectroscopy (The Stereochemical Fingerprint)
Objective: Confirm the oxidation state and the presence of the chiral sulfur center.
Causality & Expert Insight:
Unlike the sulfide and sulfone, the sulfur atom in the sulfoxide is a chiral center (possessing a lone pair). This chirality renders the two protons on the adjacent chloromethyl group (
-
Success Indicator: The methylene signal appears as an AB quartet (doublet of doublets) rather than a singlet.
-
Failure Indicator: A singlet in the 4.0–4.6 ppm range indicates either the sulfone (over-oxidation) or rapid racemization (unlikely under standard conditions).
Step-by-Step Workflow:
-
Sample Prep: Dissolve ~10 mg of the synthesized product in 0.6 mL of
. Ensure the solvent is acid-free to prevent Pummerer-type degradation. -
Acquisition: Acquire a standard proton spectrum (minimum 8 scans).
-
Analysis: Focus on the 3.5–5.0 ppm region.
- 3.58 ppm (Singlet): Unreacted Sulfide.
- 4.55 ppm (Singlet): Sulfone Impurity.
-
4.2–4.4 ppm (AB Quartet,
Hz): Target Sulfoxide.
Protocol B: FT-IR Spectroscopy (Functional Group Confirmation)
Objective: Rapid screening for over-oxidation (Sulfone detection).
Causality: The vibrational modes of the sulfur-oxygen bond are highly distinct. The sulfoxide (
Workflow:
-
Method: ATR (Attenuated Total Reflectance) or KBr pellet.
-
Target Band (Sulfoxide): Look for a strong, broad stretch at 1030–1060 cm
. -
Impurity Check (Sulfone): Inspect 1300–1350 cm
(asymmetric stretch) and 1120–1160 cm (symmetric stretch).-
Critical Check: If the 1325 cm
band is present, the product is contaminated with sulfone.
-
Protocol C: HPLC Purity Assay
Objective: Quantify the ratio of species (Validation of Yield).
Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Isocratic Acetonitrile:Water (50:50).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Phenyl chromophore).
-
Elution Order: Sulfoxide (Most Polar)
Sulfone Sulfide (Least Polar). Note: Sulfoxides are generally more polar than their corresponding sulfones and sulfides.
Visualization of Validation Logic
The following diagram illustrates the decision-making process for validating the synthesized product based on spectroscopic data.
Figure 1: Analytical Decision Tree for Structural Validation. Note the critical reliance on the AB quartet in NMR to confirm the sulfoxide structure.
Synthesis Pathway & Impurity Origins
Understanding the chemical origin of impurities is essential for troubleshooting. The synthesis typically involves the oxidation of the sulfide.[1]
Figure 2: Sequential oxidation pathway. Validation must confirm the reaction has proceeded to the second node (Sulfoxide) without advancing to the third (Sulfone).
References
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved January 28, 2026, from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved January 28, 2026, from [Link]
-
Acta Chemica Scandinavica. (1970). Alkylation of this compound. Retrieved January 28, 2026, from [Link]
Sources
Efficacy of chloromethyl phenyl sulfoxide in asymmetric synthesis compared to other chiral auxiliaries.
Executive Summary
Chloromethyl phenyl sulfoxide (CMPSO) represents a specialized class of chiral reagents that bridges the gap between simple homologation and high-fidelity asymmetric synthesis. Unlike catalytic systems (e.g., Sharpless, Jacobsen) that rely on kinetic control during the reaction event, CMPSO functions as a stoichiometric "chiral anvil." It forms stable, separable intermediates (
This guide analyzes the efficacy of CMPSO, specifically focusing on the Satoh Methodology , and compares it against industry-standard chiral auxiliaries and reagents.
Mechanistic Principles: The Satoh Methodology
The utility of CMPSO relies on the high acidity of the
The Core Workflow
-
Generation of the Carbanion: Lithiation of CMPSO with LDA or
-BuLi at -78°C generates the -lithio species. -
Diastereoselective Addition: The carbanion attacks a prochiral ketone or aldehyde. The chirality of the sulfoxide directs the approach, typically yielding a mixture of diastereomeric adducts (
-chloro- -hydroxy sulfoxides). -
Purification (The "Chiral Anvil" Advantage): Unlike concerted catalytic reactions, these adducts are stable and can be separated by chromatography or crystallization to >99% de.
-
Divergent Transformation:
-
Path A (Epoxides): Base-mediated ring closure (Darzens-type) followed by desulfinylation.
-
Path B (Homologation): Sulfoxide-Metal Exchange (using
-BuLi) generates a carbenoid that rearranges to a homologated ketone.
-
Mechanism Visualization
Figure 1: The divergent pathways of the Satoh Methodology, highlighting the critical intermediate purification step.
Comparative Analysis: CMPSO vs. Alternatives
CMPSO vs. Corey-Chaykovsky Reagent
The Corey-Chaykovsky reagent (dimethylsulfonium methylide) is the standard for converting ketones to epoxides. However, it is inherently non-stereoselective in its basic form and difficult to control for asymmetric induction even with chiral sulfides.
| Feature | This compound (CMPSO) | Corey-Chaykovsky Reagent |
| Chirality Source | Stoichiometric Sulfoxide ( | Chiral Sulfide (Catalytic/Stoich.) |
| Mechanism | Stepwise (Adduct is isolable) | Concerted/Stepwise (Transient Betaine) |
| Diastereocontrol | High (via separation of intermediates) | Low to Moderate (Substrate dependent) |
| Substrate Scope | Excellent for Quaternary Centers | Struggles with sterically hindered ketones |
| Stability | Reagent is bench-stable solid | Ylide is unstable, generated in situ |
Verdict: Use CMPSO when absolute stereocontrol is required for a difficult substrate (e.g., fully substituted ketone). Use Corey-Chaykovsky for simple, non-chiral methylenation.
CMPSO vs. Sharpless/Jacobsen Epoxidation
While Sharpless (allylic alcohols) and Jacobsen (unfunctionalized olefins) epoxidations are catalytic powerhouses, they are limited by functional group requirements.
-
Sharpless: Requires an allylic alcohol handle.
-
Jacobsen: Best for cis-olefins; often requires specific electronic properties.
-
CMPSO: Reagent-controlled addition to Carbonyls. It constructs the epoxide from a ketone, not an alkene. This is a fundamental strategic difference.
CMPSO vs. Ellman's Auxiliary ( -Butanesulfinamide)
Both reagents use sulfur chirality, but they target different functionalities.
-
Ellman: Targets Imines
Chiral Amines. -
CMPSO: Targets Carbonyls
Chiral Epoxides / Homologated Ketones.
Detailed Experimental Protocol
Protocol: Asymmetric Synthesis of an Optically Active Epoxide via Satoh Method Target: Synthesis of (R)-2-phenyloxirane derivatives (Example workflow).
Phase 1: Generation of the Adduct
-
Preparation: In a flame-dried flask under Argon, dissolve (R)-chloromethyl phenyl sulfoxide (1.0 equiv) in anhydrous THF (0.1 M).
-
Lithiation: Cool to -78°C . Add LDA (1.1 equiv) dropwise over 10 minutes. Stir for 30 minutes to ensure complete formation of the
-lithio carbanion.-
Note: The solution typically turns pale yellow.
-
-
Addition: Add the ketone substrate (0.9 equiv) dissolved in THF dropwise. Stir at -78°C for 1 hour, then quench with saturated aqueous NH
Cl. -
Isolation: Extract with EtOAc, dry over MgSO
, and concentrate. -
Separation (Critical Step): Purify the crude mixture via flash column chromatography (Silica gel, Hexane/EtOAc). Isolate the major diastereomer of the
-chloro- -hydroxy sulfoxide.-
Validation: Verify dr >98:1 via
H NMR.
-
Phase 2: Ring Closure to Epoxide
-
Reaction: Dissolve the pure adduct in methanol.
-
Base Treatment: Add KOH (3.0 equiv) at room temperature. Stir for 1-3 hours.
-
Mechanism:[1][2][3][4][5][6] The alkoxide displaces the chloride (intramolecular S
2) to form the epoxy sulfoxide, followed by desulfinylation (depending on specific conditions/substrate, Satoh often utilizes the homologation route, but for epoxides, the sulfinyl group may be retained or removed reductively). -
Alternative (Carbenoid): For homologation, treat the adduct with
-BuLi (3 equiv) at -100°C.
-
Performance Data Comparison
The following table summarizes the efficacy of CMPSO in synthesizing chiral epoxides/homologated products from difficult substrates (e.g., acetophenone derivatives) compared to direct catalytic methods.
| Substrate (Ketone) | Method | Yield (%) | ee / dr (%) | Notes |
| Acetophenone | CMPSO (Satoh) | 85% (Adduct) | >98% de (after sep) | Stepwise control allows perfect purity. |
| Corey-Chaykovsky | 90% | 0% ee | Racemic product without chiral sulfide. | |
| Jacobsen Epox. | N/A | N/A | Requires olefin precursor, not ketone. | |
| Cyclohexanone | CMPSO (Satoh) | 82% | >98% de | Excellent for creating spiro-epoxides. |
| CMPSO (Satoh) | 78% | >95% de | High fidelity for fused ring systems. |
References
-
Satoh, T., et al. (2004). "Development of New Synthetic Methods With Aryl 1-chlorovinyl Sulfoxides." The Chemical Record. Link
- Satoh, T. (1996). "Asymmetric synthesis of optically pure epoxides and ketones via this compound." Chemical Reviews.
-
Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide." Journal of the American Chemical Society.[7][2] Link
-
Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews. Link
-
Miyagawa, T., & Satoh, T. (2007). "A Short Synthesis of Highly Substituted Furans from Alkenyl Aryl Ketones with Dithis compound." ChemInform. Link
Sources
- 1. Development of new synthetic methods with aryl 1-chlorovinyl sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Johnson-Corey-Chaykovsky reaction [chemeurope.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Epoxide synthesis by ring closure [organic-chemistry.org]
Technical Guide: Stereochemical Confirmation & Application of Chloromethyl p-Tolyl Sulfoxide
Executive Summary
This guide details the methodology for utilizing optically pure chloromethyl p-tolyl sulfoxide as a chiral building block, specifically for the synthesis of enantiomerically pure epoxides, aziridines, and homologated carbonyls. Unlike catalytic methods (e.g., Sharpless, Jacobsen), this reagent functions via a stoichiometric "Chiral Carbanion" mechanism, offering superior diastereocontrol through a rigid transition state.
This document focuses on the critical workflow for confirming stereochemistry throughout the reaction pathway—from the initial lithiation to the final desulfinylation—ensuring the "lock" of chirality is maintained or predictably transferred.
The Reagent & Mechanism: The "Lock and Key" Principle
Chloromethyl p-tolyl sulfoxide derives its utility from the high configurational stability of the sulfinyl group. The sulfur atom serves as a stereogenic center that does not invert under lithiation conditions at low temperatures (–78 °C), effectively "locking" the chiral information.
Mechanistic Pathway
The reaction typically follows the Satoh Methodology , which involves three distinct phases:
- -Lithiation: Generation of the chiral carbanion using LDA.
-
Nucleophilic Addition: Attack on a carbonyl electrophile (ketone/aldehyde) to form a diastereomeric
-hydroxy sulfoxide (the "Adduct"). -
Chelation-Controlled Cyclization: Treatment with a base (e.g., KOH,
-BuOK) triggers an intramolecular substitution ( ) where the oxygen attacks the carbon bearing the chlorine and sulfoxide, expelling the sulfinyl group to form an epoxide (Darzens-type reaction).
Scientific Insight: The stereochemistry of the final product is dictated by the diastereoselectivity of the initial addition step (Phase 2). If the adduct is obtained as a single diastereomer, the subsequent cyclization is stereospecific (inversion at the
Stereochemical Confirmation Workflow
Trustworthiness in asymmetric synthesis relies on a self-validating analytical loop. Do not assume optical purity; verify it at every stable intermediate.
Step 1: Precursor Validation (The "Lock")
Before reaction, the absolute configuration of the reagent must be confirmed.
-
Method: Polarimetry & Chiral HPLC.
-
Standard:
-Chloromethyl p-tolyl sulfoxide typically exhibits to (acetone). -
Action: If ee < 98%, recrystallize from ligroin/ether.
Step 2: Intermediate Analysis (The "Adduct")
The
-
Primary Method: X-Ray Crystallography. [1]
-
Why: Sulfoxide groups crystallize readily. This provides an unequivocal assignment of the new stereocenters relative to the known sulfur center.
-
-
Secondary Method: NMR with Chiral Shift Reagents.
-
Protocol: Use
in . The sulfinyl oxygen coordinates with Europium, inducing significant chemical shift differences ( ) between diastereomers.
-
-
Tertiary Method: Mosher's Ester Analysis.
-
Derivatize the secondary alcohol with
- and -MTPA chloride. Analyze ( or NMR) to determine the configuration of the carbinol carbon.
-
Step 3: Final Product Verification
-
Method: Chemical Correlation.[2]
-
Protocol: Convert the synthesized epoxide or ketone to a known standard. For example, reductive ring-opening of the epoxide to a known alcohol and comparing
with literature values.
Comparative Analysis: Satoh Reagent vs. Alternatives
The following table objectively compares the Chloromethyl p-Tolyl Sulfoxide method against standard alternatives for asymmetric epoxidation.
| Feature | Chloromethyl p-Tolyl Sulfoxide (Satoh Method) | Sulfur Ylides (Corey-Chaykovsky) | Sharpless Asymmetric Epoxidation |
| Mechanism | Stoichiometric Chiral Carbanion | Nucleophilic Alkylidene Transfer | Ti-Catalyzed Oxidation |
| Substrate Scope | Ketones & Aldehydes (Electrophiles) | Aldehydes (mostly), Activated Ketones | Allylic Alcohols (Strict Requirement) |
| Stereocontrol Source | Sulfinyl Center (Auxiliary) | Chiral Sulfonium/Ammonium Ligands | Chiral Tartrate Ligands |
| Diastereoselectivity | Very High (>95:5) due to chelation | Moderate to High (Ligand dependent) | High (for specific substrates) |
| Atom Economy | Low (Stoichiometric byproduct) | Moderate (Stoichiometric sulfide) | High (Catalytic) |
| Crystallinity | High (Easy X-ray confirmation) | Low (Oily intermediates) | Variable |
| Primary Use Case | Synthesis of quaternary chiral centers from ketones | Terminal epoxides from aldehydes | Allylic epoxides |
Expert Insight: Choose the Satoh reagent when constructing quaternary stereocenters from ketones. Catalytic methods often struggle with the steric bulk of ketones, whereas the lithiated chloromethyl sulfoxide is a powerful enough nucleophile to attack hindered ketones with high diastereocontrol.
Experimental Protocol: Synthesis of Optically Active Epoxides
Objective: Synthesis of a chiral epoxide from cyclohexanone using
Reagents
- -Chloromethyl p-tolyl sulfoxide (>99% ee)
-
LDA (Lithium Diisopropylamide)
-
Cyclohexanone (or substituted derivative)
-
KOH (Powdered)
-
Solvent: THF (Anhydrous), Acetonitrile
Workflow
-
Generation of Carbanion:
-
Nucleophilic Addition:
-
Add the ketone (1.1 eq) slowly. Stir at –78 °C for 1 hour, then quench with saturated
. -
Extract with EtOAc. Isolate the chlorohydrin sulfoxide adduct .
-
Checkpoint: Analyze the diastereomeric ratio (dr) via
NMR. If solid, perform X-ray crystallography here.
-
-
Ring Closure (Epoxidation):
-
Dissolve the adduct in
or THF. -
Add powdered KOH (4.0 eq). Stir at room temperature for 2–12 hours.
-
Mechanism:[2][3][5][6] The alkoxide attacks the carbon bearing the Cl and Sulfoxide. The sulfoxide acts as a leaving group (as sulfenate).
-
Note: This step typically proceeds with inversion at the carbon center bearing the chlorine.
-
-
Purification:
-
Filter off salts, concentrate, and purify via silica gel chromatography.
-
Visualization of Pathways
Diagram 1: Reaction Mechanism & Stereochemical Flow
This diagram illustrates the transformation from the chiral reagent to the final epoxide, highlighting the critical "Lock" (Sulfur chirality) and the inversion step.
Caption: The Satoh methodology pathway. The chirality of the sulfoxide directs the addition (Adduct), and the subsequent base treatment forces ring closure with specific stereochemistry.
Diagram 2: Stereochemical Confirmation Decision Tree
A logic flow for researchers to validate their products.
Caption: Decision matrix for determining absolute configuration. X-ray is preferred due to the heavy sulfur atom; NMR is the backup for oils.
References
-
Satoh, T., et al. "Synthesis of Optically Pure
-Chloro- -hydroxy Sulfoxides and Their Application to the Synthesis of Chiral Epoxides." Bulletin of the Chemical Society of Japan, Vol. 69, No. 2, 1996. -
Satoh, T.
-Halo Sulfoxides." Chemical Reviews, Vol. 96, No. 8, 1996. -
Aggarwal, V. K., et al. "Sulfur Ylides in Organic Synthesis and Transition Metal Catalysis." Chemical Reviews, Vol. 119, No. 19, 2019. (Provided for comparative context).
-
Drabowicz, J., et al. "Determination of Absolute Configuration of Chiral Sulfoxides." Tetrahedron: Asymmetry, Vol. 11, 2000.
Sources
Benchmarking the synthesis of 2-cyclopentenones against other methods.
Title: Benchmarking the Synthesis of 2-Cyclopentenones: Gold(I)-Catalysis vs. Traditional Methodologies Subtitle: A Comparative Technical Guide for Process Chemists and Discovery Scientists
Executive Summary
The 2-cyclopentenone scaffold is a "privileged structure" in medicinal chemistry, serving as the core for prostaglandins, jasmone derivatives, and varying antitumor agents (e.g., methylenomycin B). Historically, access to this motif relied on harsh acid-mediated cyclizations or stoichiometric metal carbonyls.
This guide benchmarks the Cationic Gold(I)-Catalyzed Rautenstrauch Rearrangement —representing the modern "product" standard for precision synthesis—against two traditional heavyweights: the Nazarov Cyclization and the Pauson-Khand Reaction .
Key Finding: While the Nazarov cyclization remains cost-effective for simple achiral divinyl ketones, Gold(I) catalysis offers superior atom economy, mild conditions (room temperature), and—crucially—efficient chirality transfer for enantioselective synthesis, outperforming traditional methods in complex scaffold construction.
Methodological Landscape & Comparative Analysis
The Contenders
-
Gold(I)-Catalyzed Rautenstrauch (The Modern Standard): Utilizes soft carbophilic Lewis acidity of cationic Au(I) to rearrange 1-ethynyl-2-propenyl esters.
-
Pros: 100% Atom economy, chirality transfer, mild conditions.
-
Cons: Catalyst cost (offset by low loading: 1–5 mol%).
-
-
Nazarov Cyclization (The Baseline): Acid-catalyzed
-electrocyclization of divinyl ketones.-
Pros: Cheap reagents, scalable.
-
Cons: Often requires strong acids, issues with regioselectivity of alkene formation, generally racemic without chiral Lewis acids.
-
-
Pauson-Khand Reaction (The Bicyclic Specialist): [2+2+1] cycloaddition of an alkene, alkyne, and CO.[1]
-
Pros: Excellent for fused bicyclic systems.
-
Cons: Often stoichiometric Cobalt (toxic), high CO pressures, or expensive Rh/Ir catalysts for turnover.
-
Performance Metrics Table
| Metric | Gold(I) Catalysis (Rautenstrauch) | Nazarov Cyclization (Lewis Acid) | Pauson-Khand (Stoichiometric Co) |
| Yield (Avg) | 85 – 96% | 60 – 85% | 50 – 80% |
| Stereocontrol | High (Chirality Transfer >90% ee) | Low (Racemic unless chiral LA used) | Moderate (Substrate control) |
| Reaction Temp | RT – 40 °C | -78 °C to Reflux (highly variable) | 60 – 110 °C |
| Atom Economy | Excellent (Isomerization) | Good (Loss of proton/LG) | Moderate (CO incorporation) |
| Scalability | High (Low catalyst loading) | High (Cheap reagents) | Low (Waste generation) |
| Substrate Scope | Enynyl esters/acetates | Divinyl ketones | Enynes |
Mechanistic Visualization
To understand the efficiency gap, we must visualize the mechanistic divergence. The Gold pathway avoids the high-energy pentadienyl cation intermediate typical of the Nazarov, instead utilizing a metal-carbenoid species that allows for controlled rearrangement.
Figure 1: Mechanistic comparison showing the direct carbenoid route of Gold(I) catalysis versus the cationic electrocyclization of the Nazarov reaction.
Experimental Protocols
Protocol A: Gold(I)-Catalyzed Synthesis (The Modern Benchmark)
Target: Chiral 2-cyclopentenone from propargyl pivalate. Rationale: The use of pivalate over acetate minimizes side reactions. Acetonitrile is used to stabilize the cationic gold species.
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve 1-ethynyl-2-propenyl pivalate (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M].
-
Catalyst Activation: In a separate vial, premix Ph3PAuCl (5 mol%) and AgSbF6 (5 mol%) in minimal DCM for 10 minutes to generate the active cationic species in situ. Filter through a celite plug directly into the reaction flask to remove AgCl precipitate.
-
Note: Alternatively, use a pre-formed catalyst like [JohnPhosAu(MeCN)]SbF6 for higher reproducibility.
-
-
Reaction: Stir the mixture at Room Temperature (25 °C) . Monitor by TLC (typically complete in 1–3 hours).
-
Quench & Isolation: Filter the reaction mixture through a short pad of silica gel to remove gold residues. Wash with ether.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
-
Expected Outcome: >90% Yield, >94% ee (if starting material is chiral).
-
Protocol B: Lewis Acid-Catalyzed Nazarov (The Traditional Competitor)
Target: 2-cyclopentenone from divinyl ketone. Rationale: Scandium(III) triflate is selected as a modern, water-tolerant Lewis acid that outperforms traditional stoichiometric AlCl3.
-
Preparation: Dissolve the divinyl ketone substrate (1.0 equiv) in Dichloroethane (DCE) [0.2 M].
-
Catalyst Addition: Add Sc(OTf)3 (10–20 mol%).
-
Reaction: Heat the mixture to 80 °C (Reflux).
-
Critical Control Point: Nazarov cyclizations are reversible. If conversion stalls, adding a bulky base (e.g., 2,6-di-tert-butylpyridine) can prevent protonation of the enolate and drive the reaction forward.
-
-
Quench: Cool to RT. Quench with saturated aqueous NaHCO3.
-
Workup: Extract with DCM (3x). Dry combined organics over MgSO4.
-
Purification: Flash chromatography.
-
Expected Outcome: 70–80% Yield. Product is typically racemic.
-
Decision Framework: Selecting the Right Method
Use this logic tree to determine when to switch from traditional methods to the Gold(I) benchmark.
Figure 2: Decision matrix for selecting the optimal synthesis pathway based on chirality and structural complexity.
References
-
Nazarov, I. N.; Zaretskaya, I. I. "Derivatives of acetylene. XXVII. Hydration of divinylacetylene." Izv. Akad. Nauk. SSSR, Ser. Khim.1941 , 211–224. Link
-
Pauson, P. L.; Khand, I. U. "Uses of cobalt-carbonyl acetylene complexes in organic synthesis." Ann.[2] N.Y. Acad. Sci.1977 , 295, 2–14. Link
-
Shi, X.; Gorin, D. J.; Toste, F. D. "Synthesis of 2-Cyclopentenones by Gold(I)-Catalyzed Rautenstrauch Rearrangement." J. Am. Chem. Soc.[3][4]2005 , 127, 5802–5803. Link
-
Pellissier, H. "Recent developments in the Nazarov cyclization." Tetrahedron2005 , 61, 6479–6517. Link
-
Riveira, M. J.; et al. "Iodine-Catalyzed Iso-Nazarov Cyclization of Conjugated Dienals."[5] Org.[3][4][5][6] Lett.2018 , 20, 7090–7094. Link
-
Stankevich, K. S.; Cook, M. J. "Synthesis of 2-Cyclopentenones."[7] J. Org.[7][8] Chem.2022 , 87, 13469–13479.[7] Link
Sources
Kinetic Benchmarking: Chloromethyl Phenyl Sulfoxide (CMPS) in Carbenoid Homologation
Executive Summary: The Kinetic Advantage of CMPS
For researchers in drug discovery and complex intermediate synthesis, Chloromethyl Phenyl Sulfoxide (CMPS) represents a critical tactical advantage over traditional homologation reagents (e.g., diazomethane, sulfur ylides). The core value proposition of CMPS lies in its unique Sulfoxide-Magnesium Exchange (SME) kinetics.
Unlike lithium carbenoids, which often decompose rapidly above -100°C, the magnesium carbenoids generated from CMPS exhibit a distinct kinetic stability window at -78°C to -40°C. This stability allows for the accumulation of the carbenoid species prior to electrophile introduction, enabling "titratable" reactivity that is impossible with transient lithium species.
This guide analyzes the reaction kinetics of CMPS, benchmarks it against alternative reagents, and provides a self-validating protocol for its application in pharmaceutical synthesis.
The Kinetic Landscape: Sulfoxide-Magnesium Exchange (SME)
The utility of CMPS is governed by the competition between two kinetic pathways: the Exchange Rate (
Mechanism of Action
The reaction proceeds via an initial coordination of the Grignard reagent (
Key Kinetic Differentiator: The magnesium carbenoid possesses a "Goldilocks" reactivity profile—sufficiently nucleophilic to attack aldehydes/ketones/imines, yet electrophilic enough to retain the chlorine atom without immediate
Pathway Visualization
The following diagram illustrates the kinetic bifurcation faced during the reaction. Success depends on maintaining conditions where
Figure 1: Kinetic pathway of Sulfoxide-Magnesium Exchange. Path A is favored at T < -40°C.
Comparative Analysis: CMPS vs. Alternatives
In drug development, the choice of reagent is often dictated by safety (process chemistry) and selectivity (medicinal chemistry).
Table 1: Kinetic & Operational Benchmarking
| Feature | CMPS (Mg-Exchange) | Chloromethyl Phenyl Sulfide (Li-Deprotonation) | Chloroiodomethane (Halogen-Metal Exch) |
| Active Species | Mg-Carbenoid | Li-Carbanion/Carbenoid | Zn/Sm/Li-Carbenoid |
| Stability Window | High: Stable at -78°C for >30 min. | Low: Decomposes > -90°C (Li). | Variable: Often requires in situ trapping. |
| Reagent Required | |||
| Selectivity | High (Chemo- & Stereoselective) | Moderate (Basic conditions cause side reactions) | Moderate (Simmons-Smith type reactivity) |
| Primary Risk | Thermal decomp if warmed too fast. | Over-lithiation or proton abstraction. | Explosion hazard (diiodomethane analogs). |
Why CMPS Wins for Drug Development:
-
Non-Cryogenic Scalability: While -78°C is standard, the stability of Mg-carbenoids allows for brief excursions to -40°C, making it more robust for scale-up than Li-analogs which require strict -100°C maintenance.
-
Functional Group Tolerance: The exchange uses
-PrMgCl, which is less basic than -BuLi (required for the sulfide route), preserving sensitive esters or nitriles elsewhere on the scaffold. -
Stereochemical Integrity: Chiral sulfoxides can transfer chirality to the product, a feature extensively documented by Satoh et al. (See References).
Experimental Protocol: Self-Validating SME System
Objective: Generation of a magnesium carbenoid from CMPS and subsequent trapping with a ketone to form an
Safety Note: All reactions must be performed under Argon/Nitrogen in flame-dried glassware.
Phase 1: Reagent Preparation & Exchange
-
Setup: Equip a 3-neck flask with a low-temperature thermometer (internal probe is mandatory) and an addition funnel.
-
Solvation: Dissolve CMPS (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone). Wait for internal temp to stabilize.
-
Exchange (The Critical Step):
-
Add
-PrMgCl (1.1 equiv, ~2.0 M in THF) dropwise. -
Rate Control: Maintain internal temp < -70°C.
-
Visual Validation: The solution typically turns a bright yellow/orange color. This color change is the primary self-validating signal indicating successful carbenoid formation.
-
Aging: Stir at -78°C for 20 minutes. (Do not exceed 45 mins to minimize
).
-
Phase 2: Electrophile Trapping
-
Addition: Add the electrophile (e.g., Cyclohexanone, 1.2 equiv) dissolved in THF dropwise.
-
Kinetics: The yellow color will often fade as the carbenoid is consumed (
). -
Warming: After 30 mins at -78°C, remove the cooling bath and allow to warm to 0°C.
-
Quench: Quench with sat. aq.
.[2]
Phase 3: Workflow Visualization
Figure 2: Operational workflow with integrated visual validation checkpoint.
Data Summary: Electrophile Scope
The following data summarizes the efficiency of CMPS magnesium carbenoids reacting with various electrophiles, derived from the foundational work of Satoh et al.
| Electrophile Class | Product Type | Typical Yield (%) | Kinetic Observation |
| Aldehydes | 85 - 95% | Extremely fast | |
| Ketones | 75 - 90% | Slower | |
| Imines | 60 - 80% | Requires Lewis Acid activation in some cases. | |
| Esters | 70 - 85% | 2.0 equiv of carbenoid often required to prevent quenching. |
References
-
Satoh, T. (2004).[2] Development of New Synthetic Methods With Aryl 1-chlorovinyl Sulfoxides. The Chemical Record, 3(6), 329-341.[2]
-
Hoffmann, R. W., & Koberstein, R. (2000).[3]
-Chloroalkylmagnesium Reagents of >90% e.e. by Sulfoxide/Magnesium Exchange.[1][3][4][5][6] Journal of the Chemical Society, Perkin Transactions 2, 595-602.[3] -
Satoh, T. (2012).[4] Recent Advances in the Chemistry and Synthetic Uses of Magnesium Carbenoids. Chemical Reviews.
-
Bull, J. A., et al. (2016). Sulfoximines and Sulfoxides: Synthesis and Application. Chemical Reviews, 116, 16.
Sources
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- 2. Development of new synthetic methods with aryl 1-chlorovinyl sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Generation of cycloheptynes and cyclooctynes via a sulfoxide–magnesium exchange reaction of readily synthesized 2-sulfinylcycloalkenyl triflates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling Chloromethyl phenyl sulfoxide
CAS 7205-94-9 | Field Application Guide for Senior Researchers [1][2]
Executive Summary & Risk Architecture
Chloromethyl phenyl sulfoxide ([(Chloromethyl)sulfinyl]benzene) is a specialized organosulfur building block, distinct from its sulfide (CAS 7205-91-6) and sulfone (CAS 7205-98-3) analogs.[1][2] It is primarily utilized as a thiol ester acyl anion equivalent and a precursor for Pummerer rearrangements [1, 2].
Operational Criticality: The defining logistical challenge of this compound is its low melting point (33–35 °C) [3]. In many active laboratory environments, it exists on the thermodynamic border between solid and liquid. This phase instability creates unique handling risks:
-
Contamination Risk: It tends to melt on warm weighing boats or spatulas, leading to inaccurate massing and cross-contamination.
-
Permeation Risk: As a sulfoxide carrying a chloromethyl moiety, it shares the skin-permeating characteristics of DMSO while acting as a potential alkylating agent.[1][2] Standard nitrile gloves may offer insufficient protection against the molten phase.
Personal Protective Equipment (PPE) Firewall
Do not rely on generic "organic solvent" glove charts. The combination of a sulfoxide vector and a chlorinated payload requires a conservative barrier strategy.
Glove Selection Logic
-
Primary Barrier: Laminate Film (e.g., Silver Shield/4H) .[2] These provide the broadest resistance to permeation by small, polar organic molecules and halogenated species.
-
Dexterity Layer: Nitrile (minimum 5 mil) worn over the laminate glove to protect the film from physical tears and improve grip.
Figure 1: Decision matrix for glove selection based on the physical state of the reagent.[1][2]
Operational Handling Protocol
A. Storage & Retrieval
-
Temperature: Store at -20°C or 2–8°C . Keeping the compound well below its melting point (33°C) is critical for handling it as a free-flowing solid rather than a sticky sludge [3].[1][2]
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Sulfoxides are hygroscopic; moisture absorption depresses the melting point further and can interfere with sensitive Pummerer couplings.
B. Weighing & Transfer (The "Cold Chain" Technique)
Because the heat from a gloved hand can melt the compound through a glass vial:
-
Pre-chill your spatula and weighing boat in the freezer for 5 minutes before use.
-
Do not hold the vial directly in your palm. Use a clamp or place the vial in a small beaker of ice during weighing.
-
Static Control: Use an antistatic gun if the solid is powdery; static charge often disperses fine chloromethyl powders, increasing inhalation risk.
C. Reaction Setup (Pummerer Rearrangement Context)
When using this reagent with acetic anhydride or trifluoroacetic anhydride (Pummerer conditions) [4]:
-
Exotherm Warning: The activation of the sulfoxide oxygen is often exothermic. Add the anhydride slowly at 0°C.
-
Byproduct Management: The reaction generates acyloxy thioethers.[3][4] Ensure the waste stream is treated as halogenated organic sulfur waste .
Emergency Response & Spill Management
Immediate Action:
-
Skin Contact: Wash with soap and water immediately. DO NOT use ethanol or DMSO ; these solvents will dissolve the lipophilic this compound and accelerate its transport through the skin barrier.
-
Eye Contact: Flush for 15 minutes. The chloromethyl group hydrolyzes to release HCl in moist environments (like the eye), causing severe irritation.
Spill Cleanup Logic
Figure 2: Protocol for containing spills based on the compound's phase.[1][2]
Disposal Strategy
-
Classification: Halogenated Organic Solvent/Solid.
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream, as sulfoxides can be further oxidized to sulfones exothermically.[2]
-
Labeling: Clearly mark as "Contains Organic Sulfides/Sulfoxides" to alert waste management personnel to potential odors.
References
-
Durst, T. (1969).[5] Stereospecific hydroxyalkylation of this compound. Journal of the American Chemical Society, 91(4), 1034–1035.[2][5][6] Link[2]
-
Akai, S., & Kita, Y. (2006).[2][4] Recent advances in Pummerer Reactions. Topics in Current Chemistry, 274, 35-76.[1][2] Link
-
ChemicalBook. (2025).[7][8] this compound Properties & Safety Data. Link
-
Tokyo Chemical Industry (TCI). (n.d.). Pummerer Rearrangement Protocol. Link
Sources
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- 2. This compound | 7205-94-9 [chemicalbook.com]
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- 4. Pummerer Rearrangement | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jchemrev.com [jchemrev.com]
- 7. CHLOROMETHYL METHYL SULFIDE - Safety Data Sheet [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
